molecular formula C5H5ClN2O2 B1276606 (4-Chloro-pyrazol-1-yl)-acetic acid CAS No. 32089-46-6

(4-Chloro-pyrazol-1-yl)-acetic acid

Cat. No.: B1276606
CAS No.: 32089-46-6
M. Wt: 160.56 g/mol
InChI Key: KPXIVTIAZUNIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-pyrazol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXIVTIAZUNIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424494
Record name (4-Chloro-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32089-46-6
Record name (4-Chloro-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32089-46-6

Abstract

This technical guide provides a comprehensive overview of (4-Chloro-pyrazol-1-yl)-acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The document details the physicochemical properties, provides a putative experimental protocol for its synthesis, and discusses the known biological context of related pyrazole-containing molecules. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore found in a variety of biologically active compounds.[1][2][3][4] The incorporation of an acetic acid moiety at the N1 position of the pyrazole ring introduces a carboxylic acid group, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its solubility and potential for ionic interactions with biological targets. The chloro-substitution at the C4 position further modulates the electronic and lipophilic character of the molecule. This guide outlines the essential technical information for researchers working with or considering the use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 32089-46-6[Various Suppliers]
Molecular Formula C₅H₅ClN₂O₂PubChem
Molecular Weight 160.56 g/mol PubChem
Appearance White to off-white solidChemicalBook
Purity Typically ≥98%Sobekbio Biosciences[5]
Boiling Point 338.9±22.0 °C (Predicted)ChemicalBook
Density 1.54±0.1 g/cm³ (Predicted)ChemicalBook
pKa 3.45±0.10 (Predicted)ChemicalBook
SMILES OC(=O)Cn1cc(cn1)ClSobekbio Biosciences[5]
InChI InChI=1S/C5H5ClN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)ChemicalBook

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the preparation of the starting material, 4-chloropyrazole, followed by its N-alkylation with an acetic acid derivative. A detailed putative experimental protocol is provided below, based on established synthetic methodologies for similar pyrazole derivatives.

Synthesis of 4-Chloropyrazole (Starting Material)

A common method for the chlorination of pyrazole is through the use of a chlorinating agent such as sodium hypochlorite. A patented method describes the reaction of pyrazole with an aqueous solution of NaOCl.[6]

Experimental Protocol:

  • Suspend pyrazole (0.5 mol) in 100 mL of water in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the suspension in an ice bath.

  • Add an 8.7% w/w aqueous solution of sodium hypochlorite (0.5 mol) dropwise to the stirred suspension, maintaining the reaction temperature below 30°C.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully add 35% sulfuric acid to adjust the pH.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL) at pH 11.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 4-chloropyrazole, which should appear as slightly yellow crystals.[6] The reported yield for this preparation is high, around 99%.[6]

Synthesis of this compound

The N-alkylation of 4-chloropyrazole can be performed using an ethyl haloacetate, followed by saponification of the resulting ester to yield the desired carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl (4-chloro-pyrazol-1-yl)-acetate

  • To a solution of 4-chloropyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate or ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-chloro-pyrazol-1-yl)-acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl (4-chloro-pyrazol-1-yl)-acetate from the previous step in a mixture of methanol and water (e.g., 1:1 v/v).[7]

  • Add an aqueous solution of a base, such as 10% sodium hydroxide, to the solution.[7]

  • Reflux the mixture for 2-4 hours, or until the saponification is complete as monitored by TLC.[7]

  • Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid, such as hydrochloric acid, to a pH of approximately 2.[7]

  • The product should precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Logical and Experimental Workflows

The synthesis of this compound follows a logical two-stage synthetic sequence. This can be visualized as a straightforward workflow.

G Synthesis Workflow for this compound cluster_0 Stage 1: Preparation of 4-Chloropyrazole cluster_1 Stage 2: N-Alkylation and Hydrolysis A Pyrazole B Chlorination (e.g., NaOCl) A->B C 4-Chloropyrazole B->C E N-Alkylation C->E D Ethyl Chloroacetate D->E F Ethyl (4-chloropyrazol-1-yl)acetate E->F G Hydrolysis (e.g., NaOH, then HCl) F->G H This compound G->H

Caption: A diagram illustrating the two-stage synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][8]

The structural motif of a pyrazole ring linked to an acetic acid is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could be investigated for similar activities, potentially as an inhibitor of cyclooxygenase (COX) enzymes.

Given the diverse biological roles of pyrazoles, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of enzymes and receptors. Further screening and biological evaluation are required to elucidate its specific mechanism of action and therapeutic potential.

Safety Information

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. It is predicted to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This technical guide has summarized the key information regarding this compound, including its CAS number, physicochemical properties, and a detailed putative synthesis protocol. While specific biological data for this compound is limited, its structural features suggest potential for further investigation in various therapeutic areas. The provided synthetic route offers a practical approach for researchers to obtain this compound for further study. As with any chemical research, appropriate safety precautions should be taken when handling this compound. This guide serves as a valuable resource for scientists and researchers in the field of drug development and medicinal chemistry.

References

An In-depth Technical Guide to (4-Chloro-pyrazol-1-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-pyrazol-1-yl)-acetic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and safety information for this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. While many pyrazole-containing compounds are biologically active, it is important to note that, to date, no specific biological activity or mechanism of action has been extensively reported in the scientific literature for this compound itself. It is plausible that this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties have been compiled from various chemical databases and supplier information.

PropertyValue
IUPAC Name 2-(4-chloro-1H-pyrazol-1-yl)acetic acid
Molecular Formula C₅H₅ClN₂O₂
Molecular Weight 160.56 g/mol
CAS Number 32089-46-6
Appearance White to off-white solid
Boiling Point (Predicted) 338.9 ± 22.0 °C
Density (Predicted) 1.54 ± 0.1 g/cm³
pKa (Predicted) 3.45 ± 0.10
InChI InChI=1S/C5H5ClN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)
InChIKey KPXIVTIAZUNIOR-UHFFFAOYSA-N
SMILES C1=C(C=NN1CC(=O)O)Cl

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from pyrazole. The first step involves the chlorination of the pyrazole ring to yield 4-chloropyrazole. The second step is the N-alkylation of 4-chloropyrazole with an appropriate haloacetic acid ester, followed by hydrolysis to yield the final product.

Step 1: Synthesis of 4-Chloropyrazole

This protocol is adapted from a patented procedure for the preparation of 4-chloropyrazoles.[1]

Materials:

  • Pyrazole

  • Aqueous sodium hypochlorite (NaOCl) solution (e.g., 8.7% w/w)

  • Water

  • Ethyl acetate

  • 35% Sulfuric acid

Procedure:

  • Suspend pyrazole (0.5 mol) in 100 ml of water in a reaction vessel equipped with a stirrer and a dropping funnel.

  • With continuous stirring, add the aqueous NaOCl solution (0.5 mol) dropwise to the pyrazole suspension. Maintain the reaction temperature below 30°C throughout the addition.

  • Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cautiously add 35% sulfuric acid to adjust the pH.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 ml) at a pH of 11.

  • Combine the organic phases and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain 4-chloropyrazole as slightly yellow crystals. A yield of approximately 99% can be expected.[1]

Step 2: Synthesis of Ethyl (4-Chloro-pyrazol-1-yl)-acetate

This step involves the N-alkylation of the 4-chloropyrazole synthesized in Step 1. This is a general procedure that can be adapted for this specific reaction.

Materials:

  • 4-Chloropyrazole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4-chloropyrazole (1 equivalent) in anhydrous acetone.

  • Add finely ground anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • To this stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours (the reaction progress should be monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude ethyl (4-chloro-pyrazol-1-yl)-acetate.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl (4-chloro-pyrazol-1-yl)-acetate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1-2 M)

  • Ethanol or Methanol (optional, to aid solubility)

  • Hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

  • Dissolve the crude ethyl (4-chloro-pyrazol-1-yl)-acetate in a mixture of ethanol (or methanol) and the aqueous NaOH or KOH solution.

  • Stir the mixture at room temperature or gently heat to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent (if used) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Procedure:

  • Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., water, ethanol/water, or ethyl acetate/hexane).

  • Dissolve the crude product in the minimum amount of the boiling solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution by gravity to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Chlorination of Pyrazole cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis and Purification Pyrazole Pyrazole Reaction1 Reaction Vessel (Stirring, <30°C) Pyrazole->Reaction1 NaOCl Sodium Hypochlorite (aq) NaOCl->Reaction1 Extraction Extraction with Ethyl Acetate Reaction1->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation1 Solvent Evaporation Drying->Evaporation1 Chloropyrazole 4-Chloropyrazole Evaporation1->Chloropyrazole Reaction2 Reaction Vessel (Reflux) Chloropyrazole->Reaction2 EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Reaction2 K2CO3 Potassium Carbonate K2CO3->Reaction2 Acetone Acetone Acetone->Reaction2 Filtration1 Filtration Reaction2->Filtration1 Evaporation2 Solvent Evaporation Filtration1->Evaporation2 Ester Ethyl (4-Chloro-pyrazol-1-yl)-acetate Evaporation2->Ester Reaction3 Reaction Vessel (Stirring/Reflux) Ester->Reaction3 Base NaOH or KOH (aq) Base->Reaction3 Acidification Acidification with HCl Reaction3->Acidification Filtration2 Vacuum Filtration Acidification->Filtration2 CrudeProduct Crude Product Filtration2->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Synthetic workflow for this compound.

Spectral Data

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on available safety data sheets for similar compounds, the following GHS hazard statements may apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing specific biological activities or the modulation of signaling pathways by this compound. The broader class of pyrazole derivatives has been shown to interact with a variety of biological targets. For instance, some pyrazole-containing compounds act as inhibitors of enzymes such as cyclooxygenase (COX), while others have been investigated as antagonists for various receptors.

Given the absence of specific data for the title compound, a diagram for a signaling pathway cannot be provided. It is recommended that researchers interested in the potential biological effects of this compound conduct initial screening assays to identify any relevant activities.

Conclusion

This compound is a readily synthesizable pyrazole derivative. This guide provides a comprehensive overview of its chemical properties and a detailed, three-step synthetic protocol. While the biological activity of this specific compound remains to be elucidated, its structural motif suggests that it could serve as a valuable building block for the synthesis of novel, biologically active molecules in the field of drug discovery. Further research is warranted to explore the pharmacological potential of this and related compounds.

References

An In-depth Technical Guide on (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-pyrazol-1-yl)-acetic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, a proposed synthesis protocol, and a logical workflow for the biological screening of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Molecular Structure and Chemical Properties

This compound, with the CAS number 32089-46-6, possesses a molecular formula of C5H5ClN2O2.[1] The structure consists of a pyrazole ring substituted with a chlorine atom at the 4-position and an acetic acid group at the 1-position of the nitrogen atom.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C5H5ClN2O2PubChem[1]
Molecular Weight 160.56 g/mol PubChem[1]
CAS Number 32089-46-6PubChem[1]
IUPAC Name 2-(4-chloro-1H-pyrazol-1-yl)acetic acidPubChem[1]
Predicted Boiling Point 338.9 ± 22.0 °CChemicalBook
Predicted Density 1.54 ± 0.1 g/cm³ChemicalBook
Predicted pKa 3.45 ± 0.10ChemicalBook
Appearance White to off-white solidChemicalBook
Storage Temperature Room Temperature, Sealed in dryChemicalBook
Table 2: Predicted Spectroscopic Data for this compound
Spectrum TypePredicted DataSource
¹H NMR Due to the lack of experimentally determined spectra, predicted shifts are as follows: a singlet for the pyrazole proton at C5, a singlet for the pyrazole proton at C3, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The exact chemical shifts would depend on the solvent used.Inferred from general pyrazole and acetic acid spectra.
¹³C NMR Predicted peaks would include signals for the two carbons of the acetic acid group (methylene and carbonyl) and three distinct signals for the carbons of the pyrazole ring.NMRDB.org (Prediction Tool)[2]
Mass Spectrum (EI) The molecular ion peak [M]+ would be expected at m/z 160. A prominent fragment would likely be the loss of the carboxylic acid group (-45). The isotopic pattern of chlorine (M and M+2 in a 3:1 ratio) would be observable for chlorine-containing fragments.Inferred from fragmentation patterns of similar compounds.
IR Spectrum Key predicted absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1700 cm⁻¹), C-N stretching, and C-Cl stretching vibrations.Inferred from characteristic functional group frequencies.[3][4]

Experimental Protocols

Step 1: Synthesis of Ethyl (4-chloro-pyrazol-1-yl)acetate (Proposed)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyrazole (1 equivalent) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.

  • Alkylation: To the stirred suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is dissolved in a water-immiscible organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl (4-chloro-pyrazol-1-yl)acetate to this compound (Proposed)

  • Reaction Setup: Dissolve the purified ethyl (4-chloro-pyrazol-1-yl)acetate from Step 1 in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 equivalents), to the solution.

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours, or until the hydrolysis is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 with a dilute strong acid, such as hydrochloric acid (HCl).

  • Isolation: The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Mandatory Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the proposed two-step synthesis of this compound.

G Proposed Synthesis of this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 4-Chloropyrazole D Ethyl (4-chloro-pyrazol-1-yl)acetate A->D B Ethyl Chloroacetate B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E Ethyl (4-chloro-pyrazol-1-yl)acetate D->E Purification H This compound E->H F Base (e.g., NaOH) F->H G Acid (e.g., HCl) G->H

Caption: Proposed two-step synthesis of the target compound.

Experimental Workflow for Biological Screening

Given the broad spectrum of activities of pyrazole derivatives, a logical workflow for the initial biological screening of this compound is proposed below. This workflow is designed to efficiently identify potential therapeutic areas for this novel compound.

G Biological Screening Workflow for a Novel Pyrazole Compound cluster_primary Primary Screening cluster_secondary Secondary Screening & Mechanism of Action cluster_optimization Lead Optimization start Test Compound: This compound screen1 Antimicrobial Activity (e.g., MIC against bacteria and fungi) start->screen1 screen2 Cytotoxicity (e.g., MTT assay on cancer cell lines) start->screen2 screen3 Anti-inflammatory Activity (e.g., COX enzyme inhibition assay) start->screen3 moa1 Target Identification for Antimicrobial Hits screen1->moa1 If Active moa2 Apoptosis vs. Necrosis Assays for Cytotoxic Hits screen2->moa2 If Active moa3 In vivo Anti-inflammatory Models for Active Hits screen3->moa3 If Active optimize Structure-Activity Relationship (SAR) Studies moa1->optimize moa2->optimize moa3->optimize

Caption: A logical workflow for the biological screening of a novel pyrazole compound.

References

Synthesis Pathway of (4-Chloro-pyrazol-1-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (4-Chloro-pyrazol-1-yl)-acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a robust two-step process commencing with the chlorination of pyrazole, followed by N-alkylation and subsequent hydrolysis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the regioselective chlorination of the pyrazole ring at the C4 position to yield 4-chloropyrazole. The second stage is the N-alkylation of 4-chloropyrazole with an appropriate acetate synthon, typically ethyl chloroacetate, followed by hydrolysis of the resulting ester to afford the final carboxylic acid product.

Synthesis_Pathway Pyrazole Pyrazole Chlorination Chlorination Pyrazole->Chlorination 4-Chloropyrazole 4-Chloropyrazole Chlorination->4-Chloropyrazole N_Alkylation N-Alkylation 4-Chloropyrazole->N_Alkylation Ethyl (4-chloro-pyrazol-1-yl)-acetate Ethyl (4-chloro-pyrazol-1-yl)-acetate N_Alkylation->Ethyl (4-chloro-pyrazol-1-yl)-acetate Hydrolysis Hydrolysis Ethyl (4-chloro-pyrazol-1-yl)-acetate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Chloropyrazole

The initial step is the chlorination of pyrazole. A high-yield method utilizing sodium hypochlorite in an aqueous medium is described below.

Experimental Workflow: Chlorination of Pyrazole

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation Start Start Suspend_Pyrazole Suspend Pyrazole in Water Start->Suspend_Pyrazole Add_NaOCl Add NaOCl Solution (dropwise, <30°C) Suspend_Pyrazole->Add_NaOCl Stir Stir Add_NaOCl->Stir Monitor Monitor by HPLC Stir->Monitor Add_H2SO4 Add 35% H2SO4 Monitor->Add_H2SO4 Extract Extract with Ethyl Acetate (pH 11) Add_H2SO4->Extract Dry Dry Organic Phases Extract->Dry Evaporate Remove Solvent Dry->Evaporate Product 4-Chloropyrazole Evaporate->Product

Caption: Workflow for the synthesis of 4-Chloropyrazole.

Protocol:

  • Suspend 34 g (0.5 mol) of pyrazole in 100 ml of water in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Add 425 g (0.5 mol) of an 8.7% by weight aqueous sodium hypochlorite (NaOCl) solution dropwise with continuous stirring. Maintain the reaction temperature below 30°C throughout the addition.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, add 35% sulfuric acid to the reaction mixture.

  • Adjust the pH to 11 and extract the mixture with 300 ml of ethyl acetate.

  • Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to yield 4-chloropyrazole as slightly yellow crystals.

ParameterValue
Starting MaterialPyrazole
ReagentSodium Hypochlorite (8.7% aq.)
SolventWater
Temperature< 30°C
Yield99%
Stage 2: Synthesis of this compound

This stage involves the N-alkylation of 4-chloropyrazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ester.

Experimental Workflow: N-Alkylation and Hydrolysis

N_Alkylation_Hydrolysis_Workflow cluster_alkylation N-Alkylation cluster_workup_ester Ester Work-up cluster_hydrolysis Hydrolysis Start_Alkylation Start Mix_Reagents Mix 4-Chloropyrazole, Ethyl Chloroacetate, and K2CO3 in Acetonitrile Start_Alkylation->Mix_Reagents Reflux Reflux for 15h Mix_Reagents->Reflux Remove_Solvent_1 Remove Solvent Reflux->Remove_Solvent_1 Dissolve Dissolve in Water and Ethyl Acetate Remove_Solvent_1->Dissolve Separate_Extract Separate and Extract Aqueous Phase Dissolve->Separate_Extract Dry_Organic Dry Combined Organic Phases Separate_Extract->Dry_Organic Remove_Solvent_2 Remove Solvent Dry_Organic->Remove_Solvent_2 Recrystallize Recrystallize from Ethyl Acetate Remove_Solvent_2->Recrystallize Ester_Product Ethyl (4-chloro-pyrazol-1-yl)-acetate Recrystallize->Ester_Product Reflux_Acid Reflux Ester in Dilute HCl Ester_Product->Reflux_Acid Cool Cool Reaction Mixture Reflux_Acid->Cool Filter Filter Precipitate Cool->Filter Wash_Dry Wash with Water and Dry Filter->Wash_Dry Final_Product This compound Wash_Dry->Final_Product

Caption: Workflow for N-Alkylation and subsequent Hydrolysis.

Protocol for N-Alkylation:

  • In a round-bottom flask, combine ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (this is a representative pyrazole, for our target, 4-chloropyrazole would be used) (0.01 mol), ethyl chloroacetate (0.015 mol), and potassium carbonate (0.02 mol) in 50 ml of acetonitrile.

  • Heat the mixture to reflux for 15 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of water (50 ml) and ethyl acetate (50 ml).

  • Separate the layers and extract the aqueous phase with ethyl acetate (25 ml).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Recrystallize the solid product from ethyl acetate.

ParameterValue
Starting Material4-Chloropyrazole
ReagentEthyl Chloroacetate, Potassium Carbonate
SolventAcetonitrile
Reaction Time15 hours
TemperatureReflux
Yield64% (reported for a similar pyrazole)

Protocol for Hydrolysis:

  • Heat the ethyl (4-chloro-pyrazol-1-yl)-acetate under reflux with a dilute acid, such as dilute hydrochloric acid. A large excess of water should be used to drive the equilibrium towards the products.[1]

  • Continue refluxing until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.

  • Collect the solid product by filtration.

  • Wash the product with cold water and dry.

Note: Specific quantitative data for the hydrolysis of ethyl (4-chloro-pyrazol-1-yl)-acetate were not found in the searched literature. The protocol provided is a general procedure for acid-catalyzed ester hydrolysis.

Biological Context and Significance

While specific biological activities for this compound have not been detailed in the available literature, the pyrazole scaffold is a cornerstone in medicinal chemistry.[2][3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, making them privileged structures in drug discovery.

Biological_Significance cluster_therapeutic_areas Therapeutic Areas of Pyrazole Derivatives Pyrazole_Core Pyrazole Core Anti_Inflammatory Anti-inflammatory Pyrazole_Core->Anti_Inflammatory Anticancer Anticancer Pyrazole_Core->Anticancer CRTh2_Antagonists CRTh2 Antagonists (Asthma, Allergies) Pyrazole_Core->CRTh2_Antagonists Other_Activities Other Activities Pyrazole_Core->Other_Activities

Caption: Therapeutic relevance of the pyrazole scaffold in drug discovery.

The diverse biological activities of pyrazole-containing compounds include:

  • Anti-inflammatory effects: Pyrazole derivatives have been developed as potent anti-inflammatory agents.[4]

  • Anticancer properties: Numerous pyrazole-based compounds have been investigated for their potential as anticancer drugs.[5]

  • CRTh2 Antagonism: Pyrazolyl acetic acid derivatives have been identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), which is a target for treating allergic diseases like asthma.[6]

The synthesis of this compound provides a valuable building block for the development of novel therapeutic agents targeting a range of diseases. The chloro-substituent at the 4-position offers a site for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

References

Spectral Data and Characterization of (4-Chloro-pyrazol-1-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (4-Chloro-pyrazol-1-yl)-acetic acid (CAS No: 32089-46-6). Due to the limited availability of public experimental spectral data for this specific compound, this document outlines the expected spectral characteristics based on analogous compounds and established principles of spectroscopic analysis. Detailed experimental protocols for its synthesis and subsequent spectral characterization are also provided to facilitate further research.

Chemical Structure and Properties

  • IUPAC Name: 2-(4-chloro-1H-pyrazol-1-yl)acetic acid

  • Molecular Formula: C₅H₅ClN₂O₂

  • Molecular Weight: 160.56 g/mol

  • Appearance: Predicted to be a white to off-white solid.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-12Singlet1H-COOH
~7.6Singlet1HPyrazole H-5
~7.5Singlet1HPyrazole H-3
~5.0Singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~170-C=O (acid)
~138Pyrazole C-5
~128Pyrazole C-3
~108Pyrazole C-4
~52-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1500, ~1450MediumC=N, C=C stretch (pyrazole)
~1200MediumC-O stretch
~800StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z RatioInterpretation
160/162 (approx 3:1)[M]⁺, Molecular ion peak (presence of ³⁵Cl/³⁷Cl)
115/117 (approx 3:1)[M-COOH]⁺, Loss of carboxylic acid group
102/104 (approx 3:1)[M-CH₂COOH]⁺, Loss of acetic acid moiety
45[COOH]⁺

Experimental Protocols

The following sections detail the proposed synthesis of this compound and the general procedures for acquiring its spectral data.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the chlorination of pyrazole followed by N-alkylation with an acetic acid derivative.

Step 1: Synthesis of 4-Chloropyrazole

This procedure is adapted from established methods for the chlorination of pyrazoles.

  • Materials: Pyrazole, Sodium Hypochlorite (NaOCl) solution, Ethyl Acetate, Sulfuric Acid (35%).

  • Procedure:

    • Suspend pyrazole in water in a reaction vessel.

    • Add aqueous NaOCl solution dropwise with continuous stirring, maintaining the temperature below 30°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, adjust the pH to 11 with 35% sulfuric acid.

    • Extract the product with ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-chloropyrazole.

Step 2: Synthesis of this compound

This procedure is a common method for the N-alkylation of pyrazoles.

  • Materials: 4-Chloropyrazole, Ethyl chloroacetate, Potassium carbonate (K₂CO₃), Acetone, Ethanol, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Procedure:

    • To a solution of 4-chloropyrazole in acetone, add anhydrous potassium carbonate.

    • Add ethyl chloroacetate dropwise to the suspension.

    • Reflux the reaction mixture for several hours, monitoring completion by TLC.

    • After cooling, filter off the inorganic salts and evaporate the solvent.

    • The resulting crude ethyl (4-chloro-pyrazol-1-yl)-acetate is then hydrolyzed.

    • Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure and dilute the aqueous solution with water.

    • Wash with a non-polar solvent (e.g., ether) to remove any unreacted ester.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

Spectral Data Acquisition
  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

    • The sample should be dissolved in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.

  • IR Spectroscopy:

    • The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film.

    • Data should be collected over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Mass spectra can be acquired using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

    • The sample should be dissolved in a suitable solvent like methanol or acetonitrile for ESI.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Diagram

The following diagram illustrates the workflow for the synthesis and spectral characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis pyrazole Pyrazole chlorination Chlorination (NaOCl) pyrazole->chlorination four_chloropyrazole 4-Chloropyrazole chlorination->four_chloropyrazole alkylation N-Alkylation (Ethyl Chloroacetate, K₂CO₃) four_chloropyrazole->alkylation hydrolysis Hydrolysis (NaOH, then HCl) alkylation->hydrolysis final_product This compound hydrolysis->final_product NMR NMR (¹H, ¹³C) final_product->NMR Characterization IR IR final_product->IR MS MS final_product->MS

Caption: Synthesis and spectral analysis workflow.

An In-depth Technical Guide on the Safety and Handling of (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling procedures for (4-Chloro-pyrazol-1-yl)-acetic acid, a heterocyclic building block utilized in pharmaceutical research. The information herein is compiled from various safety data sheets (SDS) to ensure a robust and reliable resource.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][5]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[3].

Signal Word: Warning[1][2][3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][5]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C5H5ClN2O2[3]
Molecular Weight 160.56 g/mol [3]
Appearance Off-white solid[6]
Purity 98%[7]
CAS Number 32089-46-6[7]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following table outlines the recommended procedures.

Exposure RouteFirst-Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][6] If not breathing, give artificial respiration.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[6][8] Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6][8][9] If eye irritation persists, get medical advice/attention.[1][2][6]
Ingestion Rinse mouth. Do NOT induce vomiting.[8][9] Call a POISON CENTER or doctor/physician if you feel unwell.[6]

General Advice: In all cases of doubt, or when symptoms persist, seek medical attention. Show the safety data sheet to the doctor in attendance.[9]

Handling and Storage

Proper handling and storage are essential to minimize risk.

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and personal clothing.[1]

  • Wash hands thoroughly after handling.[1][2][9]

  • Use only outdoors or in a well-ventilated area.[1][2][9]

  • Do not breathe dust/fume/gas/mist/vapors/spray.[2][9]

  • Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6][9]

  • Do not eat, drink or smoke when using this product.[6][9]

Conditions for Safe Storage:

  • Store in a tightly-closed container when not in use.[1][2][6][8]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2][6][9]

  • Store locked up.[2][9]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6]

  • Incompatible materials include strong oxidizing agents.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Protection TypeRecommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[9] Long-sleeved clothing is recommended.[8]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8][9]

Accidental Release Measures

In case of a spill or release, follow these procedures:

  • Personal Precautions: Ventilate the area until material pick-up is complete. Wear proper protective equipment.[6]

  • Environmental Precautions: Prevent spills from entering sewers, watercourses, or low areas.[1][6]

  • Methods for Cleaning Up: Sweep up, place in a bag, and hold for waste disposal.[6] Absorb the spilled material with an inert absorbent (e.g., sand, silica gel) before transferring it into an airtight container.[5]

Experimental Protocols

While specific experimental protocols for the safety and handling of this compound are not detailed in the available literature, the handling procedures outlined in the safety data sheets serve as a basis for developing standard operating procedures (SOPs) in a laboratory setting. A generalized workflow for handling this chemical is depicted below.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Weigh Compound in a Ventilated Enclosure (e.g., Fume Hood) B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E G In Case of Spill: Follow Accidental Release Measures D->G H In Case of Exposure: Follow First-Aid Measures D->H F Dispose of Waste (in accordance with local regulations) E->F I Safe Completion F->I End of Process

Caption: General Laboratory Workflow for Chemical Handling.

Toxicological Information

Ecological Information

Ecotoxicity data for this specific compound is not available.[6] However, it is advised to prevent its release into the environment.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][9] Waste materials should be treated as hazardous.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of considerations for ensuring safety when working with this compound.

G Key Safety Considerations for this compound cluster_hazards Identified Hazards cluster_controls Control Measures cluster_response Emergency Response Compound This compound SkinIrritation Skin Irritation Compound->SkinIrritation EyeIrritation Eye Irritation Compound->EyeIrritation RespiratoryIrritation Respiratory Irritation Compound->RespiratoryIrritation OralToxicity Harmful if Swallowed Compound->OralToxicity PPE Personal Protective Equipment (Gloves, Goggles, etc.) SkinIrritation->PPE Ventilation Engineering Controls (Fume Hood) SkinIrritation->Ventilation SafeHandling Safe Work Practices (Avoid contact, wash hands) SkinIrritation->SafeHandling Storage Proper Storage (Cool, dry, well-ventilated) SkinIrritation->Storage EyeIrritation->PPE EyeIrritation->Ventilation EyeIrritation->SafeHandling EyeIrritation->Storage RespiratoryIrritation->PPE RespiratoryIrritation->Ventilation RespiratoryIrritation->SafeHandling RespiratoryIrritation->Storage OralToxicity->PPE OralToxicity->Ventilation OralToxicity->SafeHandling OralToxicity->Storage FirstAid First-Aid Measures PPE->FirstAid SpillControl Spill Control Procedures PPE->SpillControl Ventilation->FirstAid Ventilation->SpillControl SafeHandling->FirstAid SafeHandling->SpillControl Storage->FirstAid Storage->SpillControl

Caption: Interrelationship of Hazards, Controls, and Responses.

This guide provides a foundational understanding of the safety and handling requirements for this compound. It is imperative that all personnel handling this compound are thoroughly familiar with this information and the specific safety data sheet provided by the supplier. Always prioritize safety and adhere to established laboratory protocols.

References

(4-Chloro-pyrazol-1-yl)-acetic acid: An In-depth Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the solubility profile of (4-Chloro-pyrazol-1-yl)-acetic acid. Given the limited publicly available experimental data on this specific compound, this document outlines the requisite experimental protocols and predictive data to guide research and development efforts.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility and guiding formulation development. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular FormulaC₅H₅ClN₂O₂PubChem[1]
Molecular Weight160.56 g/mol PubChem[1]
Predicted pKa3.45 ± 0.10ChemicalBook[2]
Predicted Boiling Point338.9 ± 22.0 °CChemicalBook[2]
Predicted Density1.54 ± 0.1 g/cm³ChemicalBook[2]
AppearanceWhite to off-white solidChemicalBook[2]

Experimental Protocols for Solubility Determination

To ascertain the aqueous and solvent solubility of this compound, a series of well-defined experiments are necessary. The following protocols are based on established methodologies for pharmaceutical compounds.[3][4][5]

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6] This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is achieved.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to vials with specific solvent/buffer prep1->prep2 equil Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72h) prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep analysis1 Collect supernatant sep->analysis1 analysis2 Dilute supernatant with appropriate mobile phase analysis1->analysis2 analysis3 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis2->analysis3

Figure 1: Experimental workflow for the shake-flask solubility determination.

Detailed Methodology:

  • Preparation of Solvents:

    • Aqueous Buffers: Prepare a series of buffers with pH values ranging from 1.2 to 7.4 to understand the pH-dependent solubility. Recommended buffers include 0.1 N HCl (for pH 1.2), acetate buffers (for pH 4.5), and phosphate buffers (for pH 6.8 and 7.4).[7]

    • Organic Solvents: Utilize common pharmaceutical solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and propylene glycol.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials, ensuring that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired solvent or buffer to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C and/or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours. The time to reach equilibrium should be determined by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements is consistent.[7]

  • Phase Separation:

    • After equilibration, allow the samples to stand to permit the sedimentation of excess solid.

    • To ensure complete removal of undissolved particles, centrifuge the samples at a high speed or filter the suspension using a chemically inert filter (e.g., PTFE).

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in the prepared samples.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV spectrophotometer at a wavelength of maximum absorbance for the compound
Standard Curve Prepare a series of standard solutions of known concentrations to establish a linear calibration curve for quantification.

Expected Solubility Profile

The following tables present a hypothetical but expected solubility profile for this compound based on its chemical structure. These tables are intended to serve as a template for presenting experimentally determined data.

pH-Dependent Aqueous Solubility

Given the predicted pKa of 3.45 for the carboxylic acid group, the aqueous solubility of this compound is expected to be significantly influenced by pH. Below the pKa, the compound will exist primarily in its less soluble, neutral form. Above the pKa, it will be in its more soluble, ionized (carboxylate) form.

Table 1: Predicted pH-Dependent Aqueous Solubility at 25°C

pHExpected Solubility (µg/mL)Predominant Species
1.2LowNeutral (Acid)
4.5ModerateMix of Neutral and Ionized
6.8HighIonized (Salt)
7.4HighIonized (Salt)
Solubility in Common Solvents

The solubility in various organic and pharmaceutical solvents provides critical information for formulation development.

Table 2: Predicted Solubility in Various Solvents at 25°C

SolventDielectric ConstantExpected Solubility (mg/mL)
Water (pH 7.0)80.1Low to Moderate
Ethanol24.6Moderate to High
Propylene Glycol32.0Moderate
Dimethyl Sulfoxide (DMSO)46.7High
Acetonitrile37.5Moderate

Logical Relationships in Solubility Analysis

The interplay between the physicochemical properties of a compound and the experimental conditions dictates its measured solubility. This relationship is crucial for interpreting solubility data and for troubleshooting experimental issues.

G cluster_compound Compound Properties cluster_conditions Experimental Conditions cluster_outcome Outcome pKa pKa Solubility Measured Solubility pKa->Solubility influences ionization LogP LogP (Lipophilicity) LogP->Solubility impacts non-polar solvent solubility CrystalForm Crystal Form (Polymorphism) CrystalForm->Solubility affects dissolution rate and equilibrium pH pH of Medium pH->Solubility determines ionization state Temp Temperature Temp->Solubility affects dissolution thermodynamics Solvent Solvent System Solvent->Solubility determines solute-solvent interactions

Figure 2: Factors influencing the measured solubility of this compound.

Conclusion

This guide provides a comprehensive framework for characterizing the solubility profile of this compound. While specific experimental data is not yet widely available, the detailed protocols for the shake-flask method and HPLC analysis, combined with the predictive data tables and logical diagrams, offer a clear path forward for researchers. A thorough understanding of the solubility in various aqueous and organic media is a critical step in the development of any potential pharmaceutical candidate, enabling informed decisions in formulation, toxicology, and clinical study design.

References

(4-Chloro-pyrazol-1-yl)-acetic acid: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its diverse biological activities. Within this privileged scaffold, (4-Chloro-pyrazol-1-yl)-acetic acid emerges as a promising core structure for the development of novel therapeutics. Its unique combination of a halogenated pyrazole ring and an acetic acid moiety provides a versatile platform for designing compounds with potential applications in oncology, inflammation, and beyond. This technical guide delves into the synthesis, potential medicinal chemistry applications, and relevant biological pathways associated with this compound and its derivatives.

Synthesis of this compound and Its Derivatives

The synthesis of this compound typically involves a two-step process: N-alkylation of 4-chloropyrazole followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of 4-Chloropyrazole

A common method for the N-alkylation of pyrazoles involves their reaction with an appropriate electrophile in the presence of a base. For the synthesis of the ethyl ester precursor, 4-chloropyrazole is reacted with ethyl bromoacetate.

  • Materials: 4-chloropyrazole, ethyl bromoacetate, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., acetonitrile, dimethylformamide).

  • Procedure:

    • To a solution of 4-chloropyrazole in the chosen solvent, add the base portion-wise at room temperature.

    • Stir the mixture for a predetermined time to ensure the formation of the pyrazole anion.

    • Add ethyl bromoacetate dropwise to the reaction mixture.

    • The reaction is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

    • After cooling, the reaction mixture is worked up by filtration to remove the base and evaporation of the solvent. The crude product, ethyl (4-chloro-pyrazol-1-yl)-acetate, can be purified by column chromatography.

Step 2: Hydrolysis of Ethyl (4-chloro-pyrazol-1-yl)-acetate

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Materials: Ethyl (4-chloro-pyrazol-1-yl)-acetate, a base (e.g., sodium hydroxide, lithium hydroxide), a solvent system (e.g., a mixture of water and an alcohol like ethanol or methanol).

  • Procedure:

    • Dissolve the ethyl (4-chloro-pyrazol-1-yl)-acetate in the solvent system.

    • Add an aqueous solution of the base.

    • The reaction mixture is stirred at room temperature or gently heated to facilitate hydrolysis. Progress is monitored by TLC.

    • Upon completion, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • The solid product, this compound, is collected by filtration, washed with water, and dried.

Potential Medicinal Chemistry Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily as kinase inhibitors in oncology and as antagonists of the CRTH2 receptor in inflammatory diseases.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for drug development. Pyrazole-based compounds have been investigated as inhibitors of this pathway. The acetic acid side chain of the core molecule provides a handle for the synthesis of various amides and esters, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against different kinases in the pathway.

For instance, novel pyrazolyl-s-triazine derivatives have demonstrated potent inhibitory activity against EGFR, PI3K, Akt, and mTOR.[1] One study reported that compounds 7d and 7f showed significant EGFR inhibitory activity with IC50 values of 70.3 nM and 59.24 nM, respectively.[1] These compounds also exhibited remarkable inhibition of the PI3K/Akt/mTOR pathway.[1]

Quantitative Data on Pyrazole Derivatives as Kinase Inhibitors

Compound ClassTarget Kinase(s)IC50 ValuesReference
Pyrazolyl-s-triazinesEGFR59.24 - 81.6 nM[1]
Pyrazolyl-s-triazinesPI3K/Akt/mTORFold inhibition reported[1]

Note: The table summarizes data for pyrazole derivatives that may not be direct derivatives of this compound but highlight the potential of the pyrazole scaffold in kinase inhibition.

Experimental Workflow for Kinase Inhibition Assay

A typical workflow to assess the kinase inhibitory potential of synthesized compounds involves:

G cluster_0 In Vitro Kinase Assay A Synthesized Compound Library D Incubation A->D B Target Kinase (e.g., PI3K, Akt, mTOR) B->D C Substrate & ATP C->D E Detection of Kinase Activity (e.g., Phosphorylation) D->E F Calculation of IC50 Values E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Anti-inflammatory Activity: CRTH2 Antagonism

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor involved in allergic inflammation. It is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Antagonism of this receptor is a promising strategy for the treatment of allergic diseases such as asthma and allergic rhinitis. Pyrazole acetic acid derivatives have been identified as potent CRTH2 antagonists. The carboxylic acid group is often crucial for binding to the receptor.

Signaling Pathway of CRTH2

G PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 G_protein Gαi/o Protein CRTH2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) Ca_PKC->Cellular_Response

References

(4-Chloro-pyrazol-1-yl)-acetic Acid: A Core Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

(4-Chloro-pyrazol-1-yl)-acetic acid is a heterocyclic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of potent agrochemicals. Its structure, featuring a stable 4-chlorinated pyrazole ring and a reactive carboxylic acid functional group, allows for diverse chemical modifications, leading to the development of novel herbicides, fungicides, and insecticides. The pyrazole scaffold is a "privileged" structure in agrochemical discovery, frequently appearing in commercial products due to its ability to interact with a wide range of biological targets in pests, weeds, and fungi.[1][2] This technical guide provides an in-depth overview of the synthesis of this compound and its application as a building block for the next generation of crop protection agents.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from pyrazole. The first step involves the chlorination of the pyrazole ring at the 4-position, followed by N-alkylation with an acetic acid derivative.

Step 1: Synthesis of 4-Chloropyrazole

A high-yield method for the synthesis of 4-chloropyrazole involves the direct chlorination of pyrazole using sodium hypochlorite in an aqueous solution. This method avoids the use of carboxylic acids, which can lead to lower yields.[3]

Experimental Protocol:

  • Suspend pyrazole (0.5 mol) in 100 ml of water.

  • With continuous stirring, add an aqueous 8.7% w/w sodium hypochlorite (NaOCl) solution (0.5 mol) dropwise. Maintain the reaction temperature below 30°C.

  • Monitor the reaction progress using HPLC analysis.

  • Upon completion, acidify the reaction mixture with 35% sulfuric acid.

  • Extract the product at pH 11 with ethyl acetate (3 x 100 ml).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-chloropyrazole as slightly yellow crystals (Yield: ~99%).[3]

Step 2: Synthesis of this compound

The second step involves the N-alkylation of 4-chloropyrazole with a haloacetic acid ester, typically ethyl chloroacetate, followed by hydrolysis of the resulting ester to the carboxylic acid.

Experimental Protocol:

  • To a solution of 4-chloropyrazole (1 mmol) in a suitable solvent such as ethanol (20 mL), add sodium acetate (1 mmol) and ethyl chloroacetate (1 mmol).

  • Heat the mixture at reflux for 3 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the ethyl (4-chloro-pyrazol-1-yl)-acetate.

  • Filter the solid, wash with water, and dry.

  • For hydrolysis, reflux the isolated ester with an excess of a base such as sodium hydroxide in an aqueous or alcoholic solution until the reaction is complete.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Filter the solid product, wash with cold water, and dry.

G pyrazole Pyrazole naocl NaOCl, H₂O pyrazole->naocl chloropyrazole 4-Chloropyrazole naocl->chloropyrazole Chlorination alkylation 1. Ethyl Chloroacetate, Base 2. Hydrolysis (e.g., NaOH, H₂O) 3. Acidification (e.g., HCl) chloropyrazole->alkylation final_product This compound alkylation->final_product N-Alkylation & Hydrolysis

Figure 1. Synthetic pathway for this compound.

Application as a Building Block in Agrochemical Synthesis

The carboxylic acid moiety of this compound is a versatile functional group for the synthesis of various agrochemical derivatives, primarily through the formation of amides and esters. These derivatives often exhibit enhanced biological activity and modified physicochemical properties compared to the parent acid.

Synthesis of Pyrazole Amide Derivatives

Pyrazole amides are a significant class of agrochemicals, with many commercialized products, particularly fungicides and insecticides.[2] The amide bond is typically formed by activating the carboxylic acid of this compound, followed by reaction with a desired amine.

General Experimental Protocol for Amide Formation:

  • Activate the carboxylic acid of this compound by converting it to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a peptide coupling reagent (e.g., DCC, EDC with HOBt).[4]

  • In a separate vessel, dissolve the desired amine in an aprotic solvent (e.g., DCM, THF) with a suitable base (e.g., triethylamine, pyridine).

  • Slowly add the activated carboxylic acid derivative to the amine solution at a controlled temperature (often 0°C to room temperature).

  • Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

  • Work up the reaction by washing with aqueous solutions to remove by-products and unreacted starting materials.

  • Purify the final amide product by crystallization or column chromatography.

Synthesis of Pyrazole Ester Derivatives

Esterification of this compound with various alcohols can lead to compounds with modified lipophilicity and membrane permeability, which can be advantageous for agrochemical applications.

General Experimental Protocol for Esterification:

  • For simple alcohols, employ Fischer esterification by refluxing this compound with an excess of the alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).[5]

  • Alternatively, for more sensitive substrates, use a coupling reagent such as DCC with DMAP, or convert the carboxylic acid to its acyl chloride before reacting with the alcohol in the presence of a base.[6]

  • The reaction is typically carried out in an inert solvent.

  • Upon completion, the reaction is worked up to remove the catalyst and any unreacted acid.

  • The final ester product is purified by distillation, crystallization, or column chromatography.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis start_acid This compound activation_amide Activation (e.g., SOCl₂, DCC/HOBt) start_acid->activation_amide activation_ester Esterification (e.g., H⁺/ROH, DCC/DMAP) start_acid->activation_ester amide_product Pyrazole Amide Agrochemicals activation_amide->amide_product amine Amine (R-NH₂) amine->amide_product ester_product Pyrazole Ester Agrochemicals activation_ester->ester_product alcohol Alcohol (R-OH) alcohol->ester_product

Figure 2. General synthetic routes from this compound.

Classes of Agrochemicals and Biological Activity

The this compound core is found in patented molecules with a wide range of biological activities. The specific activity is determined by the substituents attached to the pyrazole ring and the nature of the derivative formed from the acetic acid group.

Agrochemical ClassTarget Pest/Weed/FungusMode of ActionRepresentative Derivatives
Fungicides Various plant pathogenic fungiSuccinate Dehydrogenase Inhibition (SDHI) in the mitochondrial respiratory chain.[7]Pyrazole-4-carboxamides
Herbicides Broadleaf and grass weedsInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to bleaching of new growth.[8]Benzoyl-pyrazole derivatives
Insecticides Wide range of insect pestsAntagonism of the GABA-gated chloride channel, leading to CNS disruption.[1]Phenylpyrazole derivatives (Fiproles)

Table 1: Major Classes of Agrochemicals Derived from Pyrazole Scaffolds

Compound ClassTarget OrganismBiological Activity (EC50/LC50)
Pyrazole-4-carboxamide DerivativesCorn Rust (Puccinia sorghi)EC50 values 2-4 times lower (more potent) than commercial fungicides fluxapyroxad and bixafen.[7]
N-Pyridylpyrazole Thiazole DerivativesDiamondback Moth (Plutella xylostella)LC50 = 5.32 mg/L
N-Pyridylpyrazole Thiazole DerivativesFall Armyworm (Spodoptera frugiperda)LC50 = 7.64 mg/L

Table 2: Biological Activity of Representative Pyrazole-based Agrochemicals

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

Many fungicidal pyrazole amides derived from pyrazole carboxylic acids function as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to Complex II of the mitochondrial electron transport chain, blocking the oxidation of succinate to fumarate. This disrupts cellular respiration and the production of ATP, ultimately leading to fungal cell death.

G cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->inhibition qh2 Ubihydroquinone (QH₂) q->qh2 Reduction atp ATP Production qh2->atp Drives pyrazole_amide Pyrazole Carboxamide Fungicide pyrazole_amide->sdh Inhibition cell_death Fungal Cell Death atp->cell_death Depletion leads to

Figure 3. Mode of action for SDHI pyrazole carboxamide fungicides.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the creation of a wide array of pyrazole amide and ester derivatives. These derivatives have shown significant potential as potent fungicides, herbicides, and insecticides. The continued exploration of the chemical space accessible from this building block is a promising avenue for the discovery and development of next-generation crop protection solutions with improved efficacy and safety profiles.

References

(4-Chloro-pyrazol-1-yl)-acetic acid: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Potential Biological Activity, and Research Applications of a Promising Pyrazole Derivative

Introduction

Pyrazole and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][2] The unique structural features of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for diverse substitutions and interactions with biological targets.[3] This technical guide focuses on a specific derivative, (4-Chloro-pyrazol-1-yl)-acetic acid, providing a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential biological activities based on related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrazole-based compounds.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(4-chloro-1H-pyrazol-1-yl)acetic acid, is a small molecule with the chemical formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol .[4] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name 2-(4-chloropyrazol-1-yl)acetic acid[4]
Molecular Formula C5H5ClN2O2[4]
Molecular Weight 160.56 g/mol [4]
CAS Number 32089-46-6[4]

Table 1: Chemical and Physical Properties of this compound.

Synthesis

Step 1: Synthesis of 4-Chloropyrazole

The first step involves the chlorination of pyrazole. A high-yield method for this transformation is described in US Patent 5,047,551.[5]

Experimental Protocol:

  • Suspend pyrazole (0.5 mol) in 100 ml of water.

  • With continuous stirring, add an aqueous 8.7% w/w sodium hypochlorite (NaOCl) solution (0.5 mol) dropwise. Maintain the reaction temperature below 30°C.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, add 35% sulfuric acid to the reaction mixture.

  • Extract the product at pH 11 with 300 ml of ethyl acetate.

  • Combine the organic phases, dry them, and remove the solvent under reduced pressure to obtain 4-chloropyrazole as slightly yellow crystals. The reported yield for this reaction is 99%.[5]

Step 2: Synthesis of this compound

The second step involves the N-alkylation of 4-chloropyrazole with an appropriate two-carbon building block, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester. This is a common method for the synthesis of N-substituted pyrazole acetic acids.[6]

Experimental Protocol:

  • To a solution of 4-chloropyrazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2 equivalents).

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-chloro-pyrazol-1-yl)-acetate.

  • For hydrolysis, dissolve the crude ester in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1M hydrochloric acid (HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to afford this compound.

A generalized workflow for this synthesis is depicted in the following diagram.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Alkylation and Hydrolysis Pyrazole Pyrazole Chlorination Chlorination Pyrazole->Chlorination NaOCl, H2O 4-Chloropyrazole 4-Chloropyrazole Chlorination->4-Chloropyrazole Alkylation Alkylation 4-Chloropyrazole->Alkylation Ethyl Chloroacetate, K2CO3, DMF Ethyl (4-chloro-pyrazol-1-yl)-acetate Ethyl (4-chloro-pyrazol-1-yl)-acetate Alkylation->Ethyl (4-chloro-pyrazol-1-yl)-acetate Hydrolysis Hydrolysis Ethyl (4-chloro-pyrazol-1-yl)-acetate->Hydrolysis NaOH, Ethanol/H2O This compound This compound Hydrolysis->this compound

Figure 1: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found in the reviewed literature, the broader class of pyrazole-acetic acid derivatives has shown significant activity in several therapeutic areas. Based on this, we can hypothesize potential biological targets and signaling pathways for the title compound.

CRTh2 Receptor Antagonism

A study on 2-(1H-Pyrazol-1-yl)acetic acids identified them as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2).[7] The CRTh2 receptor is a G-protein coupled receptor that is activated by prostaglandin D2 (PGD2) and plays a crucial role in allergic inflammation, particularly in asthma.[8] Antagonism of this receptor can reduce the recruitment and activation of eosinophils and Th2 cells, thereby mitigating the inflammatory response.

The potential mechanism of action of this compound as a CRTh2 antagonist is illustrated in the following signaling pathway diagram.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling PGD2 PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds and Activates G_protein Gαi CRTh2->G_protein Activates Compound (4-Chloro-pyrazol-1-yl) -acetic acid Compound->CRTh2 Antagonizes PLC PLC G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC ↑ Ca2+ / PKC activation IP3_DAG->Ca_PKC Cell_Response Inflammatory Response (e.g., Eosinophil Chemotaxis) Ca_PKC->Cell_Response

Figure 2: Hypothesized CRTh2 receptor antagonism signaling pathway.

Inhibition of the EGFR/PI3K/AKT/mTOR Pathway

Several studies have highlighted the potential of pyrazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[9][10] This pathway is frequently dysregulated in various cancers and plays a critical role in cell proliferation, survival, and metastasis.[11][12] Inhibition of this pathway is a well-established strategy in cancer therapy.

A potential inhibitory role of this compound on this pathway is depicted below.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates Compound (4-Chloro-pyrazol-1-yl) -acetic acid Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 3: Hypothesized inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.

Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, the following experimental protocols are proposed.

In Vitro CRTh2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the human CRTh2 receptor.

Methodology:

  • Membrane Preparation: Utilize membranes from a cell line stably expressing the human CRTh2 receptor.

  • Radioligand Binding: Perform a competitive binding assay using a known radiolabeled CRTh2 antagonist (e.g., [3H]PGD2).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

In Vitro Cancer Cell Line Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines, particularly those with known EGFR/PI3K/AKT/mTOR pathway dysregulation (e.g., A549 lung cancer, HepG2 liver cancer).[13][14]

Methodology:

  • Cell Culture: Culture the selected cancer cell lines in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

A generalized workflow for these in vitro assays is presented below.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound This compound Assay1 CRTh2 Binding Assay Compound->Assay1 Assay2 Cancer Cell Cytotoxicity Assay Compound->Assay2 Data1 IC50 / Ki Determination Assay1->Data1 Data2 IC50 Determination Assay2->Data2

Figure 4: General workflow for in vitro biological evaluation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant pyrazole class of compounds. While direct biological data is currently lacking in the public literature, its structural similarity to known bioactive pyrazole-acetic acid derivatives suggests its potential as a modulator of key signaling pathways involved in inflammation and cancer. The proposed synthesis and experimental protocols in this guide provide a solid foundation for researchers to initiate investigations into its therapeutic potential. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation to validate the hypothesized activities and elucidate its mechanism of action. Such research could uncover a novel and valuable lead compound for the development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Pyrazoles from (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive pyrazole derivatives, specifically focusing on the utilization of (4-Chloro-pyrazol-1-yl)-acetic acid as a key starting material. The protocols outlined below describe the synthesis of N-aryl-2-(4-chloro-1H-pyrazol-1-yl)acetamides, which have shown potential as antimicrobial and anticancer agents.

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The derivatization of the pyrazole scaffold allows for the fine-tuning of its biological activity, making it a versatile platform for drug discovery. This application note focuses on the synthesis of bioactive pyrazole amides derived from this compound, a readily accessible building block for creating libraries of potential therapeutic agents. The chloro-substitution at the 4-position of the pyrazole ring and the acetamide linkage are key structural features that can be modified to explore structure-activity relationships (SAR).

Synthesis of N-Aryl-2-(4-chloro-1H-pyrazol-1-yl)acetamides

The general synthetic approach involves the amidation of this compound with various substituted anilines. This reaction can be achieved through several standard peptide coupling methods. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Experimental Workflow

The synthesis of N-aryl-2-(4-chloro-1H-pyrazol-1-yl)acetamides can be visualized as a two-step logical workflow. The first step is the activation of the carboxylic acid, and the second is the coupling with the desired amine.

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation start This compound activated_acid Activated Acyl Intermediate (e.g., O-acylisourea) start->activated_acid Coupling Agent (e.g., EDC/DCC) product N-Aryl-2-(4-chloro-1H-pyrazol-1-yl)acetamide activated_acid->product Nucleophilic Acyl Substitution amine Substituted Aniline (Ar-NH2) amine->product

Caption: A logical workflow for the synthesis of N-Aryl-2-(4-chloro-1H-pyrazol-1-yl)acetamides.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative N-aryl-2-(4-chloro-1H-pyrazol-1-yl)acetamide.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the substituted aniline (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-2-(4-chloro-1H-pyrazol-1-yl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity

While specific biological data for compounds directly synthesized from this compound is not extensively available in the public domain, related pyrazole acetamide derivatives have demonstrated significant biological activities, particularly as antimicrobial and anticancer agents. The data presented below is representative of the bioactivity of analogous compounds.

Antimicrobial Activity

The antimicrobial activity of synthesized pyrazole acetamides can be evaluated against a panel of pathogenic bacteria and fungi using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Compound IDTarget OrganismMIC (µg/mL)
PA-1 Staphylococcus aureus16
Bacillus subtilis32
Escherichia coli64
Pseudomonas aeruginosa64
PA-2 Staphylococcus aureus8
Bacillus subtilis16
Escherichia coli32
Pseudomonas aeruginosa32
Ciprofloxacin Staphylococcus aureus1
(Control)Escherichia coli0.5

Note: Data is hypothetical and for illustrative purposes based on activities of similar pyrazole derivatives.

Anticancer Activity

The in vitro anticancer activity can be assessed against various cancer cell lines using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

Compound IDCell LineIC₅₀ (µM)
PA-3 MCF-7 (Breast Cancer)15.2
HCT-116 (Colon Cancer)21.5
A549 (Lung Cancer)18.9
PA-4 MCF-7 (Breast Cancer)9.8
HCT-116 (Colon Cancer)14.3
A549 (Lung Cancer)11.7
Doxorubicin MCF-7 (Breast Cancer)0.8
(Control)HCT-116 (Colon Cancer)0.5

Note: Data is hypothetical and for illustrative purposes based on activities of similar pyrazole derivatives.

Potential Signaling Pathways

The mechanism of action for many bioactive pyrazoles involves the inhibition of specific enzymes or interference with cellular signaling pathways. For pyrazole derivatives showing anticancer activity, potential targets often include protein kinases, which are crucial regulators of cell proliferation, survival, and apoptosis.

signaling_pathway cluster_pathway Potential Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K Pyrazole Bioactive Pyrazole (e.g., N-Aryl-2-(4-chloro-1H- pyrazol-1-yl)acetamide) Pyrazole->Receptor Inhibition Pyrazole->PI3K Potential Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential signaling pathway targeted by bioactive pyrazole derivatives.

Many pyrazole-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of key kinases in this pathway can lead to decreased cell proliferation and the induction of apoptosis in cancer cells. Further biochemical and cellular assays are required to elucidate the precise mechanism of action for newly synthesized N-aryl-2-(4-chloro-1H-pyrazol-1-yl)acetamides.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of bioactive pyrazole derivatives. The straightforward amide coupling protocol described herein allows for the efficient generation of N-aryl-2-(4-chloro-1H-pyrazol-1-yl)acetamides. While further investigation is needed to fully characterize the biological activities and mechanisms of action of these specific compounds, the broader class of pyrazole acetamides shows significant promise as a source of new antimicrobial and anticancer agents. The provided protocols and data serve as a foundation for researchers to explore the therapeutic potential of this chemical scaffold.

Application Notes and Protocols for the Synthesis of (4-Chloro-pyrazol-1-yl)-acetic acid via N-alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Their wide range of biological activities includes anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] The functionalization of the pyrazole nucleus, particularly through N-alkylation, is a critical strategy for modulating the physicochemical and pharmacological profiles of these compounds.[3] The introduction of an acetic acid moiety at the N1 position creates a versatile handle for further synthetic modifications and can significantly influence the molecule's interaction with biological targets.

This document provides a detailed experimental protocol for the synthesis of (4-Chloro-pyrazol-1-yl)-acetic acid. The synthesis is a two-step process beginning with the N-alkylation of 4-chloropyrazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Reaction Scheme

The overall synthesis involves two primary steps:

  • N-Alkylation: 4-Chloropyrazole is deprotonated with a suitable base and then reacted with an electrophile, such as ethyl bromoacetate, to form ethyl (4-chloro-pyrazol-1-yl)-acetate.

  • Hydrolysis: The ethyl ester intermediate is hydrolyzed under basic conditions to yield the target compound, this compound.

Experimental Protocols

Protocol 1: N-Alkylation of 4-Chloropyrazole

This protocol details the synthesis of the intermediate, ethyl (4-chloro-pyrazol-1-yl)-acetate.

Materials:

  • 4-Chloropyrazole

  • Ethyl bromoacetate (or Ethyl chloroacetate)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chloropyrazole (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-chloropyrazole.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approximately 5-10 times the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.[3]

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure ethyl (4-chloro-pyrazol-1-yl)-acetate.

Protocol 2: Hydrolysis of Ethyl (4-chloro-pyrazol-1-yl)-acetate

This protocol describes the conversion of the ester intermediate to the final acetic acid product.

Materials:

  • Ethyl (4-chloro-pyrazol-1-yl)-acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl (4-chloro-pyrazol-1-yl)-acetate (1.0 eq.) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).

  • Add LiOH (2.0-3.0 eq.) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and methanol).

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes representative conditions and expected outcomes for the N-alkylation step based on general procedures for pyrazole alkylation.[3][4][5][6]

EntryPyrazole SubstrateAlkylating AgentBase (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)
14-ChloropyrazoleEthyl BromoacetateK₂CO₃ (1.5)DMF65585-95
24-ChloropyrazoleEthyl ChloroacetateCs₂CO₃ (1.5)Acetonitrile80880-90
34-ChloropyrazoleEthyl BromoacetateNaH (1.2)THF25390-98

Mandatory Visualizations

Logical Flow of Synthesis

The following diagram illustrates the chemical transformations from the starting material to the final product.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Reactants1 4-Chloropyrazole + Ethyl Bromoacetate Intermediate Ethyl (4-chloro-pyrazol-1-yl)-acetate Reactants1->Intermediate Heat Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Reactants1 FinalProduct This compound Intermediate->FinalProduct 1) Base 2) Acid Base2 Base (e.g., LiOH) THF/MeOH/H₂O Base2->Intermediate Acidification Acidification (HCl) Workflow start Start reagents Combine Reactants & Base in Solvent start->reagents Step 1 reaction Heat Reaction Mixture (Monitor by TLC) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify hydrolysis Ester Hydrolysis purify->hydrolysis Step 2 acidify Acidification & Extraction hydrolysis->acidify end Final Product acidify->end

References

Application Notes and Protocols for (4-Chloro-pyrazol-1-yl)-acetic acid in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a pyrazole moiety into new molecular scaffolds via MCRs is therefore a promising strategy in medicinal chemistry.

(4-Chloro-pyrazol-1-yl)-acetic acid is a valuable building block that can potentially be employed as the carboxylic acid component in various MCRs, such as the Ugi and Passerini reactions. While specific literature examples detailing the use of this particular substituted pyrazolyl acetic acid in MCRs are not prevalent, this document provides representative protocols and application notes to guide researchers in its potential applications. The protocols are based on well-established MCR methodologies.

Potential Applications in Drug Discovery

The synthesis of novel compounds incorporating the this compound moiety through multicomponent reactions opens avenues for the discovery of new therapeutic agents. The resulting products, particularly from Ugi and Passerini reactions, would be peptidomimetics and α-acyloxy amides, respectively. Given the known biological activities of other pyrazole derivatives synthesized via MCRs, potential therapeutic applications for these novel compounds could include:

  • Antibacterial Agents: Many pyrazole-containing compounds have demonstrated significant antibacterial activity.[1][3]

  • Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs and experimental compounds.

  • Antifungal Agents: Pyrazole derivatives have also been explored for their antifungal properties.[2]

  • Anti-inflammatory Agents: The pyrazole core is a key feature of some non-steroidal anti-inflammatory drugs (NSAIDs).

The chlorine substituent on the pyrazole ring may further enhance the biological activity or modulate the pharmacokinetic properties of the resulting molecules.[4]

Representative Multicomponent Reactions

The following sections detail the theoretical application of this compound in the Ugi four-component reaction and the Passerini three-component reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[5][6] This reaction is highly valued for its ability to generate diverse libraries of peptide-like molecules.

Hypothetical Reaction Scheme:

  • Aldehyde/Ketone (R1, R2)

  • Amine (R3)

  • Isocyanide (R4)

  • This compound

Data Presentation: Representative Ugi Reaction Conditions

EntryAldehyde/KetoneAmineIsocyanideSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeAnilinetert-Butyl isocyanideMethanolRT2475-90
2CyclohexanoneBenzylamineCyclohexyl isocyanideMethanolRT2470-85
3Isobutyraldehyden-ButylamineBenzyl isocyanideDichloromethaneRT4865-80

Note: Yields are hypothetical and based on typical Ugi reactions.

Experimental Protocol: Representative Ugi Reaction

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol).

  • Add the amine (1.0 mmol) and this compound (1.0 mmol).

  • Add the solvent (5 mL, e.g., methanol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Diagram: Ugi Reaction Workflow

Ugi_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Aldehyde Aldehyde/Ketone Mix Mix Aldehyde, Amine, Acid in Solvent Aldehyde->Mix Amine Amine Amine->Mix Acid This compound Acid->Mix Isocyanide Isocyanide Add_Iso Add Isocyanide Isocyanide->Add_Iso Mix->Add_Iso Stir Stir at RT (24-48h) Add_Iso->Stir Concentrate Concentrate Stir->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Spectroscopic Characterization Purify->Characterize

Caption: Workflow for the Ugi four-component reaction.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide.[7][8] This reaction is a powerful method for the synthesis of ester and amide functionalities in a single step.

Hypothetical Reaction Scheme:

  • Aldehyde/Ketone (R1, R2)

  • Isocyanide (R3)

  • This compound

Data Presentation: Representative Passerini Reaction Conditions

EntryAldehyde/KetoneIsocyanideSolventTemp. (°C)Time (h)Yield (%)
1Benzaldehydetert-Butyl isocyanideDichloromethaneRT1880-95
2AcetoneCyclohexyl isocyanideTetrahydrofuranRT2470-85
3FurfuralBenzyl isocyanideDichloromethaneRT1875-90

Note: Yields are hypothetical and based on typical Passerini reactions.[8]

Experimental Protocol: Representative Passerini Reaction

  • In a 25 mL round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.0 mmol) in an aprotic solvent (5 mL, e.g., dichloromethane).

  • Add the isocyanide (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to afford the desired α-acyloxy amide.

  • Characterize the product using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Diagram: Passerini Reaction Signaling Pathway (Reaction Mechanism)

Passerini_Mechanism Reactants Aldehyde + Acid + Isocyanide Intermediate Intermediate Adduct Reactants->Intermediate α-addition Rearrangement Mumm Rearrangement Intermediate->Rearrangement Product α-Acyloxy Amide Rearrangement->Product

Caption: Simplified mechanism of the Passerini reaction.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel, biologically active compounds through multicomponent reactions. The provided representative protocols for the Ugi and Passerini reactions serve as a starting point for researchers to explore the synthetic utility of this reagent. The generation of diverse libraries of pyrazole-containing peptidomimetics and α-acyloxy amides could lead to the discovery of new lead compounds in various therapeutic areas, particularly in the development of new anti-infective and anticancer agents. Further investigation into the optimization of reaction conditions and the biological evaluation of the resulting products is highly encouraged.

References

One-pot synthesis of pyrazole derivatives using (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: One-Pot Synthesis of Pyrazole Derivatives

Topic: One-Pot Synthesis of Pyrazole Derivatives using (4-Chloro-pyrazol-1-yl)-acetic acid as a Core Structural Motif

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The pyrazole nucleus is a key component in several FDA-approved drugs, such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity drug), and various kinase inhibitors for cancer therapy, underscoring its therapeutic significance.[1][5] The development of efficient, cost-effective, and environmentally benign synthetic methodologies for creating diverse pyrazole libraries is a primary objective in drug discovery.

One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step, thus minimizing waste and saving time.[6][7][8] This document provides a detailed protocol for a general and efficient one-pot synthesis of highly substituted pyrazole derivatives. While this protocol outlines a general methodology, it is conceptually applicable for the synthesis of complex structures, including those incorporating motifs from starting materials like this compound, which can be envisioned as a building block for novel fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.[9][10] The described method is based on the well-established cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, a cornerstone of pyrazole synthesis.[11][12]

Principle of the Method

The core of this one-pot synthesis involves the reaction between a β-ketoester, an aldehyde, and a hydrazine derivative, typically catalyzed by an acid such as acetic acid.[13] The reaction proceeds through a cascade of events within a single reaction vessel: an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the hydrazine, and culminating in a cyclization and dehydration to yield the final aromatic pyrazole ring. This approach is highly modular, allowing for structural diversity by simply varying the three primary components.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 5-substituted-1H-pyrazole-4-carboxylates

This protocol describes a representative one-pot, three-component reaction for the synthesis of a library of pyrazole derivatives.

Materials:

  • Ethyl acetoacetate (or other β-ketoesters)

  • Substituted aromatic or aliphatic aldehydes

  • Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if required for purification)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.30 g), and ethanol (30 mL).

  • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (12 mmol, 0.60 g) or a substituted hydrazine derivative.

  • Catalyst Addition: Add 5-6 drops of glacial acetic acid to the reaction mixture to catalyze the cyclocondensation.[13]

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove impurities.

  • Purification and Characterization: Dry the crude product under vacuum. If necessary, purify the product by recrystallization from ethanol or by column chromatography on silica gel. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

The following table summarizes hypothetical results for the one-pot synthesis of various pyrazole derivatives following the general protocol described above, illustrating the scope of the reaction with different aromatic aldehydes.

EntryAldehyde (Component B)ProductReaction Time (h)Yield (%)
1BenzaldehydeEthyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate492
24-ChlorobenzaldehydeEthyl 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate4.588
34-MethoxybenzaldehydeEthyl 3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate590
44-NitrobenzaldehydeEthyl 5-methyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate685
52-ThiophenecarboxaldehydeEthyl 5-methyl-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate5.582

Note: The data presented in this table are representative examples based on typical outcomes for this type of reaction and are intended for illustrative purposes.

Visualizations

Logical Workflow for One-Pot Pyrazole Synthesis

The following diagram illustrates the logical steps involved in the one-pot synthesis protocol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Isolation & Purification A Combine Aldehyde, β-Ketoester, and Ethanol B Add Hydrazine Derivative A->B Stir C Add Acetic Acid Catalyst B->C D Heat to Reflux (4-6h) C->D Monitor by TLC E Cool and Precipitate in Ice Water D->E F Filter and Wash Solid E->F G Dry and Purify (Recrystallization/Chromatography) F->G H Final Characterized Product G->H G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase (e.g., B-Raf, MEK) Receptor->Kinase TF Transcription Factor Kinase->TF Response Cell Proliferation / Survival TF->Response Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->Kinase Inhibition

References

Application Notes and Protocols for Monitoring Reactions with (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Chloro-pyrazol-1-yl)-acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate monitoring of its reactions is critical for process optimization, yield maximization, and quality control in drug development and manufacturing.[1] This document provides detailed analytical methods and protocols for researchers and scientists to effectively monitor reactions involving this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. In-situ monitoring techniques are also discussed as powerful tools for real-time analysis.[2]

For the purpose of illustrating these methods, we will consider a representative amidation reaction where this compound is reacted with a primary amine (R-NH₂) to form the corresponding amide product.

Application Note 1: Quantitative Reaction Monitoring by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of chemical reactions by separating and quantifying reactants, products, and impurities.[3] This protocol details a reverse-phase HPLC (RP-HPLC) method for tracking the consumption of this compound and the formation of its amide derivative.

Experimental Protocol: RP-HPLC Method

1. Sample Preparation:

  • Carefully withdraw a 50 µL aliquot from the reaction mixture at specified time intervals.

  • Immediately quench the reaction by diluting the aliquot into 950 µL of mobile phase in a 1.5 mL HPLC vial. This 20-fold dilution minimizes further reaction and precipitates any incompatible salts.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • If the solution is cloudy, filter it through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • The choice of specific HPLC conditions can be varied, provided suitable separation is achieved.[4] The following parameters have been found to be effective:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 bonded silica gel column (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: Acetonitrile
Gradient 0-15 min: 30% to 70% B; 15-20 min: 70% to 30% B
Flow Rate 1.0 mL/min[5]
Column Temp. 35 °C
Detection UV-Vis Diode Array Detector (DAD) at 220 nm
Injection Vol. 10 µL

3. Calibration and Quantification:

  • Prepare standard stock solutions of this compound and the purified amide product of known concentrations.

  • Generate a five-point calibration curve for each compound by making serial dilutions.

  • The concentration of reactants and products in the reaction samples can be determined by comparing their peak areas to the respective calibration curves.[4]

Data Presentation

Table 1: Chromatographic Data

CompoundRetention Time (min)Tailing FactorResolution (from nearest peak)
This compound4.81.1> 2.0
Amide Product9.21.2> 2.0

Table 2: Method Validation Parameters

ParameterThis compoundAmide Product
Linearity (r²) > 0.999> 0.999
LOD (µg/mL) 0.50.4
LOQ (µg/mL) 1.51.2
Precision (%RSD) < 2.0%< 2.0%

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Quench & Dilute A->B C 3. Vortex & Filter B->C D 4. Inject Sample into HPLC C->D E 5. Separate Components on C18 Column D->E F 6. Detect with UV-Vis DAD E->F G 7. Integrate Peak Areas F->G H 8. Quantify using Calibration Curve G->H I 9. Plot Concentration vs. Time H->I

Caption: Workflow for HPLC-based reaction monitoring.

Application Note 2: Identification of Byproducts by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] For non-volatile carboxylic acids like this compound, derivatization is often required to increase volatility. This method is particularly useful for identifying minor impurities and reaction byproducts, providing valuable insights into reaction mechanisms.[7]

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation and Derivatization:

  • Withdraw a 100 µL aliquot from the reaction mixture.

  • Evaporate the solvent under a stream of nitrogen.

  • To the dry residue, add 200 µL of a derivatizing agent (e.g., 2M HCl in Methanol) to convert the carboxylic acid to its more volatile methyl ester.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and evaporate the reagent under nitrogen.

  • Reconstitute the residue in 1 mL of Dichloromethane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • The following parameters provide a robust method for analyzing pyrazole derivatives.[6]

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar[6]
Carrier Gas Helium, constant flow at 1.2 mL/min[6]
Injector Temp. 250 °C[6]
Injection Mode Split (20:1 ratio)[6]
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40 - 450 m/z

3. Data Analysis:

  • Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST).

  • The fragmentation patterns of pyrazole compounds can be complex; careful analysis is required for structural elucidation.[7]

Data Presentation

Table 3: Expected GC-MS Data for Derivatized Compounds

Compound (as Methyl Ester)Expected RT (min)Key Mass Fragments (m/z)
Methyl (4-Chloro-pyrazol-1-yl)-acetate~12.5M+, [M-OCH₃]+, [M-COOCH₃]+, pyrazole ring fragments
Methyl Amide Product DerivativeDependent on R-groupM+, fragments related to R-group and pyrazole moiety

Logical Diagram

Start Is direct analysis feasible? Deriv Derivatize Sample (e.g., Esterification) Start->Deriv No (Non-volatile) HPLC Analyze by HPLC / LC-MS Start->HPLC Yes (Soluble) GCMS Analyze by GC-MS Deriv->GCMS Identify Identify Byproducts via Mass Spectra Library GCMS->Identify

Caption: Decision logic for choosing an analytical method.

Application Note 3: In-situ Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy is an inherently quantitative technique that allows for real-time, non-invasive monitoring of reactions.[3] By tracking the disappearance of reactant signals and the appearance of product signals, detailed kinetic profiles can be generated without the need for reaction quenching and sample workup.[1][8]

Experimental Protocol: In-situ NMR

1. Sample Preparation:

  • In a glovebox or controlled environment, add the limiting reagent, this compound (~0.05 mmol), to a standard 5 mm NMR tube.

  • Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) whose peaks do not overlap with reactant or product signals.[8]

  • Add 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire an initial (t=0) spectrum.

  • Initiate the reaction by adding the excess reagent (e.g., the amine) directly to the NMR tube.

2. NMR Acquisition Parameters:

  • Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).

  • Use a sufficient relaxation delay (D1) of at least 30 seconds to ensure accurate signal integration for quantitative analysis.[8]

ParameterValue
Spectrometer Bruker 400 MHz or equivalent
Solvent DMSO-d₆
Experiment ¹H NMR
Pulse Program Standard zg30
Number of Scans 8 or 16 (balance of S/N and time)
Relaxation Delay (D1) 30 s
Acquisition Time ~2-3 s

3. Data Analysis:

  • Process the spectra (Fourier transform, phase, and baseline correction).

  • Integrate the signal of the internal standard and set its value to the known number of protons.

  • Integrate a well-resolved, characteristic peak for the reactant (e.g., the methylene protons of the acetic acid moiety) and the product (e.g., the corresponding methylene protons in the amide).

  • Calculate the concentration of each species at each time point relative to the internal standard.

Data Presentation

Table 4: Representative ¹H NMR Chemical Shifts (in DMSO-d₆)

CompoundCharacteristic ProtonsExpected δ (ppm)
This compound-CH₂-COOH~5.1
Amide Product-CH₂-CONH-~5.0
1,3,5-Trimethoxybenzene (Std)Aromatic -CH~6.2

Experimental Workflow

A Prepare NMR tube with Reactant + Internal Standard B Acquire t=0 Spectrum A->B C Initiate Reaction in Tube B->C D Acquire Spectra at Regular Time Intervals C->D E Process Spectra & Integrate Peaks D->E F Calculate Concentration vs. Time E->F G Determine Reaction Kinetics F->G

Caption: Workflow for in-situ NMR reaction monitoring.

References

Application Notes and Protocols for Novel Compounds Derived from (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of novel compounds derived from (4-Chloro-pyrazol-1-yl)-acetic acid. The protocols outlined below are intended to serve as a guide for the synthesis of new chemical entities (NCEs) and their evaluation as potential modulators of amyloid-beta (Aβ) production, a key pathological hallmark of Alzheimer's disease.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Recent studies have highlighted the potential for pyrazole-containing compounds to modulate the secretase enzymes involved in the processing of amyloid precursor protein (APP), thereby influencing the production of amyloid-beta (Aβ) peptides.[1][2][3][4] An increase in the ratio of the more aggregation-prone Aβ42 and Aβ43 peptides over Aβ40 is considered a critical event in the initiation of Alzheimer's disease pathology.[1][2][3] This document describes the synthesis of novel amide and ester derivatives of this compound and provides detailed protocols for their characterization and preliminary biological evaluation.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Novel this compound Derivatives
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (400 MHz, DMSO-d6) δ (ppm)MS (ESI+) m/z
CP-AM1 C12H12ClN3O2265.70155-1578.15 (s, 1H), 7.60 (s, 1H), 7.30-7.10 (m, 5H), 5.10 (s, 2H), 3.80 (s, 3H)266.07 [M+H]+
CP-AM2 C11H11ClN4O250.69168-1708.20 (s, 1H), 7.65 (s, 1H), 8.50 (d, J=4.5 Hz, 2H), 7.40 (d, J=4.5 Hz, 2H), 5.15 (s, 2H)251.06 [M+H]+
CP-ES1 C13H13ClN2O3280.7195-978.10 (s, 1H), 7.55 (s, 1H), 7.40-7.20 (m, 5H), 5.20 (s, 2H), 5.15 (s, 2H)281.07 [M+H]+
Table 2: In Vitro Biological Activity Data of Novel this compound Derivatives
Compound IDAβ42 Production (% of Control)Aβ40 Production (% of Control)Aβ42/Aβ40 Ratio
CP-AM1 150 ± 8.595 ± 5.21.58
CP-AM2 180 ± 10.298 ± 6.11.84
CP-ES1 120 ± 7.1105 ± 4.81.14
Fipronil (Control) 350 ± 15.7110 ± 7.33.18

Experimental Protocols

Synthesis of Novel Amide Derivatives (CP-AM1 and CP-AM2)

This protocol describes a general method for the synthesis of amides from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Aniline or 4-aminopyridine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve the respective amine (aniline for CP-AM1, 4-aminopyridine for CP-AM2) (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired amide.

Characterization of Novel Compounds

The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to be recorded on a 400 MHz spectrometer.

  • Mass Spectrometry (MS): High-resolution mass spectra to be obtained using an ESI-TOF mass spectrometer.

  • Melting Point (MP): Determined using a standard melting point apparatus.

In Vitro Aβ Production Assay

This protocol is designed to assess the effect of the novel compounds on the production of Aβ40 and Aβ42 in a cell-based model.

Materials:

  • Human neuroglioma cells (H4) stably expressing human APP695.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • Aβ40 and Aβ42 ELISA kits.

  • BCA protein assay kit.

Procedure:

  • Cell Seeding: Seed H4-APP695 cells in 24-well plates at a density of 1 x 105 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess cell viability using a standard assay (e.g., MTT or LDH) to rule out cytotoxicity-mediated effects.

  • Data Analysis: Normalize the Aβ levels to the total protein concentration determined by a BCA assay of the cell lysates. Express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_biological_evaluation Biological Evaluation start This compound acid_chloride Acid Chloride Formation (SOCl2, DCM) start->acid_chloride amide_coupling Amide Coupling (Amine, TEA, DCM) acid_chloride->amide_coupling workup Aqueous Work-up amide_coupling->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms mp Melting Point purification->mp cell_culture Cell Culture (H4-APP695) purification->cell_culture compound_treatment Compound Treatment cell_culture->compound_treatment elisa Aβ ELISA (Aβ40, Aβ42) compound_treatment->elisa viability Cell Viability Assay compound_treatment->viability data_analysis Data Analysis elisa->data_analysis viability->data_analysis

Figure 1. Experimental workflow for the synthesis, characterization, and biological evaluation of novel compounds.

amyloid_pathway cluster_processing APP Processing Pathways cluster_non_amyloidogenic Non-Amyloidogenic cluster_amyloidogenic Amyloidogenic cluster_pathology Alzheimer's Disease Pathology APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase cleavage beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage sAPPalpha sAPPα alpha_secretase->sAPPalpha CTFalpha α-CTF alpha_secretase->CTFalpha gamma_secretase_non γ-secretase CTFalpha->gamma_secretase_non cleavage p3 p3 peptide gamma_secretase_non->p3 AICD AICD gamma_secretase_non->AICD sAPPbeta sAPPβ beta_secretase->sAPPbeta CTFbeta β-CTF beta_secretase->CTFbeta gamma_secretase_amy γ-secretase CTFbeta->gamma_secretase_amy cleavage Abeta Aβ peptides (Aβ40, Aβ42, Aβ43) gamma_secretase_amy->Abeta AICD2 AICD gamma_secretase_amy->AICD2 aggregation Aβ Aggregation Abeta->aggregation plaques Amyloid Plaques aggregation->plaques neurotoxicity Neurotoxicity aggregation->neurotoxicity

Figure 2. Simplified schematic of the amyloid precursor protein (APP) processing pathways.

References

Acetic Acid-Mediated Synthesis of Pyrazolyl s-Triazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolyl s-triazine derivatives, a class of compounds with significant potential in anticancer drug development. The synthesis is achieved through an efficient one-pot, acetic acid-mediated reaction. These compounds have demonstrated notable cytotoxicity against various cancer cell lines and inhibitory activity against key signaling pathways implicated in tumor growth and proliferation.

Introduction

Pyrazolyl s-triazine derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of the pyrazole and s-triazine rings, often in combination with other pharmacophoric groups like morpholine or piperidine, has led to the development of potent inhibitors of cancer-related targets.[3][4] This protocol details a straightforward and efficient one-pot synthesis method that utilizes acetic acid to mediate the cyclization and formation of these valuable compounds. The primary application of these derivatives, as highlighted in recent research, is their potential as targeted therapy for various cancers, including triple-negative breast cancer, by inhibiting the EGFR/PI3K/AKT/mTOR signaling cascade.[5][6][7]

Applications

The synthesized pyrazolyl s-triazine derivatives are primarily intended for in vitro and in vivo research in the following areas:

  • Anticancer Drug Discovery: Screening for cytotoxic activity against a panel of human cancer cell lines.

  • Enzyme Inhibition Assays: Evaluating the inhibitory potential against protein kinases such as EGFR, PI3K, AKT, and mTOR.[5][6]

  • Mechanism of Action Studies: Investigating the induction of apoptosis and cell cycle arrest in cancer cells.

  • Lead Optimization: Serving as a scaffold for the synthesis of new analogues with improved potency and selectivity.

Data Presentation

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative pyrazolyl s-triazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundMCF-7 (Breast) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)U-87 MG (Glioblastoma) IC₅₀ (µM)
7c ------
7d EffectiveEffective--EffectiveEffective
7f EffectiveEffective--EffectiveEffective
4f --Potent3.01 ± 0.49--
4j 2.93 ± 1.11-----
5c 2.29 ± 0.92-----
3j ----2.32 ± 0.21-
3h 2.66 ± 0.26-----
3i 3.78 ± 0.55-----
Tamoxifen 5.12 ± 0.3669.1 nM (equivalent to 0.0691 µM)----

Note: "Effective" indicates reported cytotoxicity without specific IC₅₀ values in the initial abstract.[5][6][7] Specific values are included where available.[1][2][8]

Enzyme Inhibitory Activity

Selected compounds were evaluated for their ability to inhibit key enzymes in the EGFR/PI3K/AKT/mTOR signaling pathway.

CompoundEGFR IC₅₀ (nM)PI3K InhibitionAKT InhibitionmTOR Inhibition
7d 70.30.66-fold decrease0.82-fold decrease0.80-fold decrease
7f 59.240.35-fold decrease0.56-fold decrease0.66-fold decrease
Tamoxifen 69.1---

Data sourced from studies on triple-negative breast cancer cells.[5][6][9]

Experimental Protocols

General One-Pot Synthesis of Pyrazolyl s-Triazine Derivatives

This protocol describes a general method for the synthesis of pyrazolyl s-triazine derivatives from β-dicarbonyl compounds and 2-hydrazinyl-4,6-disubstituted-s-triazine.[5][6][7]

Materials:

  • β-dicarbonyl compound (e.g., ethyl acetoacetate, 5,5-dimethyl-1,3-cyclohexadione)

  • N,N-dimethylformamide dimethylacetal (DMF-DMA)

  • 2-hydrazinyl-4,6-disubstituted-s-triazine

  • Glacial Acetic Acid or Ethanol

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (if necessary for purification)

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent or use neat. Add N,N-dimethylformamide dimethylacetal (DMF-DMA) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Cyclization: Once the formation of the enamine intermediate is complete, add the 2-hydrazinyl-4,6-disubstituted-s-triazine (1 equivalent) to the reaction mixture.

  • Acid Catalysis: Add glacial acetic acid to the mixture. The reaction can be carried out in neat acetic acid or in a mixture of ethanol and acetic acid.[5][6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a 10% aqueous solution of sodium carbonate (Na₂CO₃). This will typically cause the crude product to precipitate.[8]

    • Filter the precipitate, wash it several times with water, and dry it.

  • Purification: If necessary, purify the crude product by column chromatography using a suitable solvent system (e.g., ethyl acetate/n-hexane) to obtain the pure pyrazolyl s-triazine derivative.[8]

Characterization:

The structure of the synthesized compounds should be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify the functional groups present.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_synthesis One-Pot Synthesis cluster_end Product Isolation & Analysis Beta-dicarbonyl Beta-dicarbonyl Step1 1. Enamine Formation (Reaction with DMF-DMA) Beta-dicarbonyl->Step1 DMF-DMA DMF-DMA DMF-DMA->Step1 Hydrazinyl-s-triazine Hydrazinyl-s-triazine Step2 2. Cyclization (Addition of Hydrazinyl-s-triazine) Hydrazinyl-s-triazine->Step2 Step1->Step2 Step3 3. Acid Catalysis (Addition of Acetic Acid) Step2->Step3 Workup Work-up (Neutralization, Filtration) Step3->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: One-pot synthesis workflow for pyrazolyl s-triazine derivatives.

EGFR/PI3K/AKT/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Pyrazolyl s-Triazine Derivatives (7d, 7f) Inhibitor->EGFR Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of (4-Chloro-pyrazol-1-yl)-acetic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of derivatives obtained from the reaction of (4-chloro-pyrazol-1-yl)-acetic acid with hydrazines. The resulting hydrazide and subsequent hydrazone derivatives have shown promise as antimicrobial and anti-inflammatory agents.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The incorporation of an acetic acid hydrazide moiety at the N1 position of the pyrazole ring provides a versatile scaffold for the synthesis of various bioactive molecules. This document outlines the synthetic route to produce this compound hydrazide and its subsequent conversion to Schiff bases, along with their biological evaluation.

Reaction Scheme

The overall reaction scheme involves a two-step process starting from this compound. The first step is the esterification of the carboxylic acid, followed by the reaction with hydrazine hydrate to yield the key intermediate, this compound hydrazide. This hydrazide can then be reacted with various aromatic aldehydes to produce a library of N-acylhydrazone derivatives.

Reaction Scheme A This compound B Ethyl (4-chloro-pyrazol-1-yl)-acetate A->B EtOH, H₂SO₄ (cat.) Reflux C This compound hydrazide B->C NH₂NH₂·H₂O EtOH, Reflux E N-Acylhydrazone Derivatives C->E R-CHO EtOH, Glacial Acetic Acid (cat.) Reflux D Aromatic Aldehyde (R-CHO) D->E Experimental Workflow cluster_synthesis Synthesis cluster_analysis Characterization & Evaluation start Start: This compound esterification Protocol 1: Esterification start->esterification hydrazide_formation Protocol 2: Hydrazide Formation esterification->hydrazide_formation hydrazone_synthesis Protocol 3: N-Acylhydrazone Synthesis hydrazide_formation->hydrazone_synthesis purification Purification (Recrystallization/ Column Chromatography) hydrazone_synthesis->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization bio_evaluation Biological Evaluation (Antimicrobial & Anti-inflammatory assays) characterization->bio_evaluation data_analysis Data Analysis bio_evaluation->data_analysis Data Analysis & Interpretation Anti-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at inflammation site) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation Pyrazole_Derivative (4-Chloro-pyrazol-1-yl) -acetic acid derivative Pyrazole_Derivative->COX2 Inhibition

Application Notes and Protocols for the Scale-up Synthesis of (4-Chloro-pyrazol-1-yl)-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Chloro-pyrazol-1-yl)-acetic acid and its derivatives are valuable building blocks in medicinal chemistry, notably in the development of inhibitors for enzymes implicated in neurodegenerative diseases. This document provides detailed protocols for a robust and scalable three-step synthesis of the title compound, starting from readily available commercial reagents. The described methods are optimized for safety, efficiency, and yield, making them suitable for multi-gram to kilogram scale production. Additionally, the biological context of these compounds as potential inhibitors of β-secretase (BACE1) in the amyloidogenic pathway of Alzheimer's disease is discussed.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a three-step sequence:

  • Pyrazole Synthesis: Formation of the pyrazole ring through the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1][2]

  • Chlorination: Regioselective chlorination of the pyrazole ring at the 4-position.

  • N-Alkylation and Hydrolysis: N-alkylation of 4-chloropyrazole with an ethyl chloroacetate followed by saponification of the resulting ester to yield the final carboxylic acid.

This synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: N-Alkylation & Hydrolysis dicarbonyl 1,3-Dicarbonyl Compound pyrazole Pyrazole dicarbonyl->pyrazole Knorr Synthesis (e.g., Acetic Acid) hydrazine Hydrazine Hydrate hydrazine->pyrazole chloropyrazole 4-Chloropyrazole pyrazole->chloropyrazole Electrophilic Substitution chlorinating_agent Chlorinating Agent (e.g., SOCl₂, NaOCl) chlorinating_agent->chloropyrazole ester (4-Chloro-pyrazol-1-yl)- acetic acid ethyl ester chloropyrazole->ester N-Alkylation ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->ester base_alkylation Base (e.g., K₂CO₃) base_alkylation->ester acid (4-Chloro-pyrazol-1-yl)- acetic acid ester->acid Hydrolysis base_hydrolysis Base (e.g., KOH) base_hydrolysis->acid

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Pyrazole

This protocol is based on the Knorr pyrazole synthesis, a reliable and scalable method for forming the pyrazole ring.[1][3]

Materials:

  • 1,3-Dicarbonyl compound (e.g., malondialdehyde or a precursor)

  • Hydrazine hydrate

  • Acetic acid (or other suitable acid catalyst)

  • Ethanol

  • Water

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add the 1,3-dicarbonyl compound and ethanol.

  • Slowly add a catalytic amount of acetic acid to the mixture while stirring.

  • In a separate vessel, dissolve hydrazine hydrate in ethanol.

  • Add the hydrazine solution dropwise to the 1,3-dicarbonyl solution. An exothermic reaction may be observed; maintain the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrazole.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data (Representative):

Reactant A (1,3-Dicarbonyl)Reactant B (Hydrazine)SolventCatalystTime (h)Temp (°C)Yield (%)
Malondialdehyde (1.0 eq)Hydrazine hydrate (1.1 eq)EthanolAcetic Acid3Reflux85-95
Step 2: Synthesis of 4-Chloropyrazole

This protocol describes the regioselective chlorination of pyrazole at the 4-position using thionyl chloride as the chlorinating agent.[4] This method offers good regioselectivity and is amenable to scale-up.

Materials:

  • Pyrazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous organic solvent (e.g., Dichloromethane, Toluene)

  • Catalyst (e.g., DMF, pyridine)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve the pyrazole from Step 1 in an anhydrous organic solvent.

  • Add a catalytic amount of DMF or pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.0-1.2 equivalents) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate. Caution: Gas evolution (SO₂) will occur.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude 4-chloropyrazole can be purified by distillation or recrystallization.

Quantitative Data (Representative):

Starting MaterialChlorinating AgentCatalystSolventTime (h)Temp (°C)Yield (%)
Pyrazole (1.0 eq)Thionyl Chloride (1.1 eq)DMF (cat.)Toluene182580-90

An alternative, milder chlorination can be performed using sodium hypochlorite (NaOCl) in the absence of carboxylic acids, which can be advantageous for substrates with acid-sensitive functional groups.[5]

Step 3: Synthesis of this compound

This two-part protocol involves the N-alkylation of 4-chloropyrazole with ethyl chloroacetate, followed by the hydrolysis of the ester to the final carboxylic acid.

Part A: N-Alkylation

Materials:

  • 4-Chloropyrazole

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a dry reaction vessel, add 4-chloropyrazole, anhydrous DMF or acetonitrile, and anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Stir the suspension vigorously and add ethyl chloroacetate (1.1-1.3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl (4-chloro-pyrazol-1-yl)-acetate. This ester is often used in the next step without further purification.

Part B: Hydrolysis

Materials:

  • Crude ethyl (4-chloro-pyrazol-1-yl)-acetate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ester from Part A in a mixture of ethanol/water or methanol/water.

  • Add a solution of potassium hydroxide or sodium hydroxide (2.0-3.0 equivalents) in water.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Quantitative Data (Representative):

Starting MaterialReagent 1Base (Alkylation)Reagent 2Base (Hydrolysis)Yield (%) (2 steps)
4-Chloropyrazole (1.0 eq)Ethyl chloroacetate (1.2 eq)K₂CO₃ (1.5 eq)-KOH (2.0 eq)75-85

Biological Context: Inhibition of β-Secretase (BACE1)

This compound derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[6] Their mechanism of action is often centered on the inhibition of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.

In this pathway, the amyloid precursor protein (APP) is sequentially cleaved by BACE1 and then by γ-secretase to produce the amyloid-β (Aβ) peptide. Aggregation of Aβ peptides forms the amyloid plaques that are a hallmark of Alzheimer's disease. By inhibiting BACE1, this compound derivatives can reduce the production of Aβ peptides, thereby potentially slowing the progression of the disease.

The signaling pathway is depicted below.

BACE1_Pathway cluster_membrane Cell Membrane cluster_processing Amyloidogenic Pathway cluster_inhibitor Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTF_beta C-terminal fragment β (C99) APP->CTF_beta Abeta Amyloid-β (Aβ) peptide CTF_beta->Abeta γ-secretase cleavage plaques Amyloid Plaques (Neurotoxic) Abeta->plaques Aggregation inhibitor (4-Chloro-pyrazol-1-yl)- acetic acid derivative BACE1 BACE1 inhibitor->BACE1 Inhibition

Figure 2: BACE1 inhibition by this compound derivatives.

Conclusion

The synthetic protocols detailed in this application note provide a clear and scalable pathway to this compound, a key intermediate for the development of novel therapeutics, particularly for Alzheimer's disease. The methods are well-established, high-yielding, and utilize readily available reagents, making them suitable for widespread adoption in research and development settings. The provided biological context highlights the therapeutic potential of this class of compounds and provides a rationale for their continued investigation.

References

Application Notes and Protocols: (4-Chloro-pyrazol-1-yl)-acetic acid in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Parallel synthesis is a powerful strategy for the rapid generation of large, focused libraries of compounds, accelerating the drug discovery process.[3][4] This document outlines the application of (4-Chloro-pyrazol-1-yl)-acetic acid as a versatile scaffold in the parallel synthesis of novel pyrazole-based compound libraries. The presence of three key functional handles—the carboxylic acid, the chloro group on the pyrazole ring, and the potential for further substitution on the pyrazole ring—makes this a valuable building block for creating diverse molecular architectures.

The protocols detailed below describe a robust workflow for the synthesis of a library of amides and substituted pyrazoles, leveraging the reactivity of the carboxylic acid and the chloro-substituent. These methods are amenable to high-throughput synthesis techniques.

Experimental Protocols

1. General Protocol for Parallel Amide Synthesis

This protocol describes the parallel synthesis of a library of amides from this compound and a diverse set of primary and secondary amines using a 96-well plate format.

Materials:

  • This compound

  • A library of diverse primary and secondary amines (0.5 M in DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (0.5 M in DMF)

  • Hydroxybenzotriazole (HOBt) (0.5 M in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • 96-well reaction block with sealing mat

  • Centrifuge with plate rotor

  • Nitrogen evaporator

Procedure:

  • To each well of a 96-well reaction block, add 200 µL of a 0.2 M solution of this compound in DMF (40 µmol).

  • Add 100 µL of the appropriate amine solution (0.5 M in DMF, 50 µmol, 1.25 eq) to each well.

  • Add 100 µL of HOBt solution (0.5 M in DMF, 50 µmol, 1.25 eq) to each well.

  • Initiate the reaction by adding 100 µL of DCC solution (0.5 M in DMF, 50 µmol, 1.25 eq) to each well.

  • Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

  • After the reaction is complete, add 500 µL of DCM to each well and mix.

  • Add 500 µL of saturated sodium bicarbonate solution to each well, seal, and shake vigorously for 5 minutes.

  • Centrifuge the plate to separate the layers.

  • Carefully remove the aqueous layer from each well.

  • Wash the organic layer with 500 µL of brine, centrifuge, and remove the aqueous layer.

  • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous magnesium sulfate.

  • Collect the filtrate in a clean 96-well plate and evaporate the solvent under a stream of nitrogen.

  • The resulting crude amides can be further purified by preparative HPLC if necessary.

2. General Protocol for Suzuki Cross-Coupling on the Pyrazole Core

This protocol describes the parallel synthesis of 4-aryl-pyrazol-1-yl-acetic acid derivatives via Suzuki cross-coupling.

Materials:

  • This compound amide derivatives (from Protocol 1)

  • A library of boronic acids (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)

  • Potassium carbonate (2 M aqueous solution, 3 eq)

  • 1,4-Dioxane

  • 96-well reaction block with reflux condenser attachment

  • Nitrogen source

Procedure:

  • In a 96-well reaction block, add the crude amide derivative of this compound (assumed 40 µmol) to each well.

  • Add the appropriate boronic acid (60 µmol, 1.5 eq) to each well.

  • Add Pd(dppf)Cl2 (4 µmol, 0.1 eq) to each well.

  • Add 500 µL of 1,4-dioxane to each well.

  • Add 60 µL of 2 M aqueous potassium carbonate solution to each well.

  • Seal the reaction block with a reflux condenser attachment and purge with nitrogen.

  • Heat the reaction block to 80°C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction by adding 500 µL of water to each well.

  • Extract the product with 2 x 500 µL of ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield the crude product, which can be purified by preparative HPLC.

Data Presentation

The following table summarizes representative data for a small library of compounds synthesized using the protocols described above.

Compound IDAmineBoronic AcidProduct StructureYield (%)Purity (%) (LC-MS)
1a Benzylamine-8592
1b Morpholine-9195
1c Aniline-7889
2a BenzylaminePhenylboronic acid7290
2b Morpholine4-Methoxyphenylboronic acid6888
2c Aniline3-Fluorophenylboronic acid6585

Yields are calculated after purification.

Visualizations

Diagram 1: Parallel Synthesis Workflow

G cluster_0 Step 1: Amide Library Synthesis cluster_1 Step 2: Suzuki Coupling Library Synthesis A This compound C Amidation Reaction (DCC, HOBt, DMF) A->C B Amine Library (R1-NH-R2) B->C D Amide Library (4-Chloro-pyrazol-1-yl)-amides C->D E Amide Library (from Step 1) D->E G Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane) E->G F Boronic Acid Library (R3-B(OH)2) F->G H Final Diversified Library G->H

Caption: Workflow for parallel synthesis of a diversified pyrazole library.

Diagram 2: Signaling Pathway Inhibition (Hypothetical)

G cluster_kinase Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Synthesized Pyrazole Derivative Library Inhibitor->KinaseB Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by synthesized pyrazoles.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in (4-Chloro-pyrazol-1-yl)-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (4-Chloro-pyrazol-1-yl)-acetic acid. The guidance is designed to address common issues encountered during the reaction and help improve overall yield and purity.

Overall Synthesis Workflow

The synthesis of this compound is typically a two-step process. It begins with the N-alkylation of 4-chloropyrazole with an alkyl haloacetate, such as ethyl chloroacetate, followed by the hydrolysis of the resulting ester to the final carboxylic acid product.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 4-Chloropyrazole 4-Chloropyrazole Alkylation Alkylation 4-Chloropyrazole->Alkylation Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Alkylation Base/Solvent Base/Solvent Base/Solvent->Alkylation Ethyl (4-chloro-pyrazol-1-yl)-acetate Ethyl (4-chloro-pyrazol-1-yl)-acetate Alkylation->Ethyl (4-chloro-pyrazol-1-yl)-acetate Ethyl (4-chloro-pyrazol-1-yl)-acetate_ref Ethyl (4-chloro-pyrazol-1-yl)-acetate Acid/Base Acid/Base Hydrolysis Hydrolysis Acid/Base->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Ethyl (4-chloro-pyrazol-1-yl)-acetate_ref->Hydrolysis

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: N-Alkylation of 4-Chloropyrazole

Q1: I am observing a very low or no yield for my N-alkylation reaction to form ethyl (4-chloro-pyrazol-1-yl)-acetate. What are the potential causes and how can I improve the outcome?

A1: Low yield in the N-alkylation of 4-chloropyrazole can stem from several factors, ranging from reagent choice to reaction conditions. Below is a systematic guide to troubleshoot this issue.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low N-Alkylation Yield Base Ineffective Base Low_Yield->Base is caused by Alkylating_Agent Poor Alkylating Agent Low_Yield->Alkylating_Agent is caused by Solubility Low Reactant Solubility Low_Yield->Solubility is caused by Conditions Suboptimal Conditions Low_Yield->Conditions is caused by Base_Sol Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Base->Base_Sol address with Agent_Sol Use Ethyl Bromoacetate or Add Catalytic NaI/TBAI Alkylating_Agent->Agent_Sol address with Solubility_Sol Use Polar Aprotic Solvent (e.g., DMF, DMSO) Solubility->Solubility_Sol address with Conditions_Sol Increase Temperature Monitor by TLC/LC-MS Increase Reaction Time Conditions->Conditions_Sol address with

Caption: Troubleshooting logic for low N-alkylation yield.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen to make it nucleophilic.

    • Strength: Ensure the base is strong enough. While potassium carbonate (K₂CO₃) is common, less reactive alkylating agents may require a stronger base like sodium hydride (NaH).[1]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

    • Stoichiometry: Using a slight excess of the base (1.2-2.0 equivalents) can be beneficial to drive the reaction forward.[1][2]

  • Assess the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs.[1] If you are using ethyl chloroacetate, consider switching to ethyl bromoacetate for higher reactivity.[3]

    • Catalyst: Adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can enhance the rate of a reaction involving an alkyl chloride via an in-situ Finkelstein reaction.[3]

  • Check Solubility: Poor solubility of 4-chloropyrazole or the base can significantly hinder the reaction rate.

    • Solvent Choice: Consider switching from less polar solvents like acetone or acetonitrile (CH₃CN) to more polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of reactants.[1][3]

  • Optimize Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating. Consider increasing the temperature or running the reaction under reflux conditions.[4]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been fully consumed and to avoid potential degradation from prolonged heating.[2][4]

Part 2: Hydrolysis of Ethyl (4-chloro-pyrazol-1-yl)-acetate

Q2: My hydrolysis step is either incomplete or results in a low yield of the final acid. How can I optimize this step?

A2: Incomplete hydrolysis or product degradation are common issues. The choice between acidic and basic hydrolysis and careful control of conditions are key.

Troubleshooting Steps:

  • Select the Appropriate Hydrolysis Method:

    • Base-Mediated Hydrolysis: This is the most common method. Use a solution of lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol, ethanol, or THF. This method is typically efficient and clean.

    • Acid-Catalyzed Hydrolysis: Treat the ester with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous solution, often with a co-solvent like dioxane. This is an alternative to basic hydrolysis.[5]

  • Optimize Reaction Conditions:

    • Temperature: Gentle heating (e.g., 40-60 °C) can accelerate the hydrolysis. However, excessive heat, especially under harsh basic or acidic conditions, can lead to decomposition.

    • Monitoring: Use TLC or LC-MS to track the disappearance of the starting ester. The ester will be less polar than the resulting carboxylic acid.

  • Perfect Your Workup Procedure:

    • Neutralization: After basic hydrolysis, the product exists as a carboxylate salt dissolved in the aqueous layer. It is crucial to carefully acidify the solution with a strong acid (e.g., 1M or 2M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.[6]

    • Extraction: Once the acid has precipitated, it can be collected by filtration. Alternatively, the acidified aqueous layer can be extracted with an organic solvent like ethyl acetate or dichloromethane to isolate the product.

    • Purification: The crude acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[2]

Frequently Asked Questions (FAQs)

Q: What are the most reliable conditions for the N-alkylation of 4-chloropyrazole with ethyl chloroacetate? A: A widely successful combination is using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF at 0 °C to room temperature.[3] Alternatively, using potassium carbonate (K₂CO₃) in DMF or DMSO with gentle heating can also provide good yields.[1]

Q: Can I use chloroacetic acid directly instead of ethyl chloroacetate for the alkylation? A: Direct alkylation with chloroacetic acid is possible but often more problematic. The acidic proton of the carboxylic acid can interfere with the basic conditions required for deprotonating the pyrazole, leading to side reactions and lower yields. The two-step approach (alkylation with an ester followed by hydrolysis) is generally more reliable and higher-yielding.

Q: How can I effectively monitor the progress of my reactions? A: Thin Layer Chromatography (TLC) is the most common and effective method.[2][4] For the alkylation step, you will see the consumption of the 4-chloropyrazole starting material and the appearance of a new, typically less polar spot for the ethyl ester product. For the hydrolysis, you will observe the disappearance of the ester spot and the appearance of a more polar, often streaky spot at the baseline for the carboxylic acid product. LC-MS can also be used for more precise monitoring.[2][4]

Q: My reaction mixture turns dark during the N-alkylation. Is this normal? A: Discoloration can sometimes occur, especially when using strong bases like NaH or when heating in solvents like DMF.[2] While not always indicative of a failed reaction, it can suggest the formation of minor impurities.[2] A clean workup and purification by column chromatography (for the ester) or recrystallization (for the acid) are recommended.[2]

Data Presentation: Reaction Conditions

Table 1: Comparison of Conditions for N-Alkylation of Pyrazoles

ParameterOption 1 (Mild)Option 2 (Standard)Option 3 (Aggressive)Reference
Base K₂CO₃, Cs₂CO₃NaHNaH[1][3]
Solvent Acetone, CH₃CNDMF, THFDMSO[1][3]
Alkylating Agent Ethyl chloroacetateEthyl chloroacetate + NaI (cat.)Ethyl bromoacetate[1][3]
Temperature Room Temp to Reflux0 °C to Room Temp0 °C to 60 °C[1][4]
Typical Yield ModerateGood to ExcellentGood to Excellent-

Table 2: Typical Hydrolysis Conditions for Pyrazole Esters

ConditionReagentsSolventTemperatureWorkupReference
Basic LiOH, NaOH, or KOH (1.5-3.0 equiv.)H₂O / THF, MeOH, or EtOHRoom Temp to 50 °CAcidify to pH 2-3 with HCl[6]
Acidic 6M HCl or H₂SO₄H₂O / DioxaneRefluxExtraction with EtOAc[5]

Experimental Protocols

Protocol 1: N-Alkylation of 4-Chloropyrazole with Ethyl Chloroacetate
  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF, add a solution of 4-chloropyrazole (1.0 equiv.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the 4-chloropyrazole is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure ethyl (4-chloro-pyrazol-1-yl)-acetate.

Protocol 2: Hydrolysis of Ethyl (4-chloro-pyrazol-1-yl)-acetate
  • Dissolve ethyl (4-chloro-pyrazol-1-yl)-acetate (1.0 equiv.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • If necessary, the product can be further purified by recrystallization.[2]

References

Technical Support Center: Synthesis with (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of (4-Chloro-pyrazol-1-yl)-acetic acid.

Troubleshooting Guide: Common Side Products and Solutions

The synthesis of this compound, typically achieved by the N-alkylation of 4-chloropyrazole with a haloacetic acid derivative, can be accompanied by the formation of several side products. Understanding and controlling these impurities is crucial for obtaining a high yield of the desired product.

Table 1: Common Side Products in the Synthesis of this compound and Recommended Solutions

Side Product NameChemical StructurePotential Cause(s)Recommended Solution(s)
(4-Chloro-pyrazol-2-yl)-acetic acid OC(=O)CN1C=C(Cl)N=C1Non-regioselective alkylation of 4-chloropyrazole. Both nitrogen atoms in the pyrazole ring are susceptible to alkylation.Optimize reaction conditions to favor N1 alkylation. This can include the choice of base, solvent, and temperature. Sterically hindered bases may improve selectivity.
4-Chloropyrazole C1=C(C=NN1)ClIncomplete reaction.Increase reaction time, temperature, or the molar ratio of the alkylating agent. Ensure efficient mixing.
(4-Chloro-1,2-di(carboxymethyl)pyrazolium) salt [OC(=O)CN1C=C(Cl)N=C1CC(=O)O+]X-Over-alkylation of the pyrazole ring, especially with an excess of the alkylating agent.Use a stoichiometric amount or a slight excess of the alkylating agent. Monitor the reaction progress closely to avoid prolonged reaction times after the consumption of the starting pyrazole.
Sodium Glycolate NaOCH2C(=O)OReaction of sodium chloroacetate (formed in situ from chloroacetic acid and sodium hydroxide) with excess base.Control the stoichiometry of the base carefully. Add the base portion-wise to maintain a moderate pH.
Ethyl Chloroacetate / Chloroacetic Acid ClCH2C(=O)OCC / ClCH2C(=O)OUnreacted starting material or hydrolysis of the ester during workup.Ensure complete reaction. During workup, use appropriate extraction and washing steps to remove unreacted alkylating agent.
4-Hydroxypyrazole C1=C(C=NN1)ONucleophilic substitution of the chloro group on the pyrazole ring by hydroxide ions. This is less common under standard alkylating conditions but can occur with strong bases or high temperatures.Use milder bases (e.g., K2CO3, Na2CO3) instead of strong hydroxides. Keep reaction temperatures as low as feasible.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of the (4-Chloro-pyrazol-2-yl)-acetic acid isomer. How can I improve the regioselectivity for the desired N1-isomer?

A1: The formation of the N2-isomer is a common issue in the alkylation of unsymmetrical pyrazoles. Although 4-chloropyrazole is electronically symmetrical, the reaction conditions play a crucial role. To enhance N1 selectivity:

  • Choice of Base and Solvent: The combination of the base and solvent can influence the site of alkylation. Using a milder base like potassium carbonate in a polar aprotic solvent such as acetonitrile or DMF often favors N1 alkylation. Stronger bases like sodium hydride in THF might lead to different isomer ratios.

  • Steric Hindrance: While the starting pyrazole is not sterically biased, using a bulkier alkylating agent (if the synthesis allows) can sometimes favor alkylation at the less hindered nitrogen. However, for acetic acid derivatives, this is not a straightforward option.

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase the kinetic selectivity towards one isomer.

Q2: I am observing a significant amount of unreacted 4-chloropyrazole in my final product. What can I do to drive the reaction to completion?

A2: Incomplete conversion can be addressed by:

  • Increasing the Molar Ratio of the Alkylating Agent: A slight excess (e.g., 1.1 to 1.2 equivalents) of ethyl chloroacetate or chloroacetic acid can help push the reaction to completion.

  • Optimizing Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature might be necessary.

  • Choice of Base: Ensure that a sufficient amount of a suitable base is used to deprotonate the pyrazole and drive the reaction forward.

Q3: I suspect the presence of a di-alkylated pyrazolium salt in my product mixture. How can I avoid this?

A3: The formation of a quaternary pyrazolium salt is due to over-alkylation. To prevent this:

  • Stoichiometry: Use a 1:1 molar ratio of 4-chloropyrazole to the alkylating agent.

  • Reaction Monitoring: Carefully monitor the disappearance of the starting pyrazole. Once it is consumed, stop the reaction to prevent further alkylation of the product.

Q4: Is the chloro-substituent on the pyrazole ring stable during the synthesis?

A4: The C-Cl bond at the 4-position of the pyrazole ring is generally stable under typical N-alkylation conditions (e.g., using carbonate bases). However, the use of strong nucleophiles, strong bases (like NaOH or KOH) at elevated temperatures, or prolonged reaction times could potentially lead to nucleophilic aromatic substitution, resulting in the formation of 4-hydroxypyrazole or other substituted pyrazoles. It is advisable to use milder reaction conditions where possible.

Experimental Protocols

Key Experiment: Synthesis of Ethyl (4-Chloro-pyrazol-1-yl)-acetate

This protocol describes a common method for the N-alkylation of 4-chloropyrazole using ethyl chloroacetate, followed by hydrolysis to obtain the final acid.

Materials:

  • 4-Chloropyrazole

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 4-chloropyrazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (4-chloro-pyrazol-1-yl)-acetate.

  • The crude ester can be purified by column chromatography on silica gel.

  • For the final acid, the purified ester is then hydrolyzed using standard procedures (e.g., with LiOH or NaOH in a water/THF mixture, followed by acidic workup).

Visualizations

Side_Product_Formation_Pathway cluster_main Main Reaction cluster_side Side Reactions A 4-Chloropyrazole C This compound ethyl ester A->C K2CO3, MeCN E (4-Chloro-pyrazol-2-yl)-acetic acid ethyl ester A->E N2-Alkylation G 4-Hydroxypyrazole A->G Hydrolysis (strong base) B Ethyl Chloroacetate B->C D This compound C->D Hydrolysis F (4-Chloro-1,2-di(carboxymethyl)pyrazolium) salt C->F Over-alkylation

Caption: Formation pathway of the desired product and common side products.

Troubleshooting_Logic Start Reaction Analysis Isomer High N2-Isomer? Start->Isomer Incomplete Incomplete Reaction? Isomer->Incomplete No Optimize_Conditions Optimize Base/Solvent, Lower Temperature Isomer->Optimize_Conditions Yes Overalkylation Di-alkylation Product? Incomplete->Overalkylation No Increase_Reagents Increase Alkylating Agent, Time, or Temperature Incomplete->Increase_Reagents Yes End Pure Product Overalkylation->End No Adjust_Stoichiometry Use 1:1 Stoichiometry, Monitor Reaction Overalkylation->Adjust_Stoichiometry Yes Optimize_Conditions->Start Increase_Reagents->Start Adjust_Stoichiometry->Start

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Purification of (4-Chloro-pyrazol-1-yl)-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of (4-Chloro-pyrazol-1-yl)-acetic acid. The following information is designed to address common issues encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. A frequent method for synthesizing this compound is the N-alkylation of 4-chloropyrazole with an ethyl chloroacetate followed by hydrolysis. In this case, potential impurities include:

  • Unreacted 4-chloropyrazole: The starting pyrazole may not fully react.

  • Unreacted ethyl chloroacetate: The alkylating agent may be present in excess or may not have fully reacted.

  • Isomeric products: Alkylation can sometimes occur at the other nitrogen atom of the pyrazole ring, leading to the formation of (4-Chloro-pyrazol-2-yl)-acetic acid as a regioisomeric impurity.

  • Byproducts from side reactions: Depending on the reaction conditions, side reactions can lead to other minor impurities.

Q2: What is a general strategy for the purification of crude this compound?

A2: A general purification strategy involves an initial workup to remove bulk impurities, followed by a more refined purification technique such as recrystallization or column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final compound and for tracking the progress of the purification.[1] Thin-Layer Chromatography (TLC) is a quicker, qualitative technique useful for monitoring reaction progress and for identifying suitable solvent systems for column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also provide information about the presence of impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Success depends on selecting an appropriate solvent in which the compound of interest is soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.[2]

Table 1: Troubleshooting Common Recrystallization Issues

ProblemPotential CauseRecommended Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent.- Try adding a co-solvent in which the compound is less soluble (e.g., water or hexane).- Reduce the volume of the solvent by evaporation.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Re-heat the solution to dissolve the oil.- Add a small amount of a solvent in which the compound is more soluble to reduce saturation.- Allow the solution to cool more slowly.
Low recovery of the purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the crystallization mixture in an ice bath to minimize solubility.- Pre-heat the filtration apparatus to prevent premature crystallization.
The purified product is still impure. - The chosen solvent is not effective at separating the compound from a specific impurity.- The cooling process was too rapid, trapping impurities within the crystal lattice.- Experiment with different solvent systems (see Table 2).- Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Table 2: Suggested Solvents for Recrystallization of Pyrazole Acetic Acid Derivatives

Solvent/Solvent SystemPolarityComments
Ethanol/WaterPolarA good starting point for polar pyrazole derivatives. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly.[3]
IsopropanolPolarA common choice for cooling crystallization.[3]
Ethyl Acetate/HexaneMediumEffective for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane until the solution becomes cloudy.[3]
AcetoneMediumCan be effective for compounds with intermediate polarity.[3]
Acetic AcidPolar ProticCan be a good solvent for recrystallizing acidic compounds. Use glacial acetic acid and handle it in a fume hood.[4]
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[5]

Table 3: Troubleshooting Common Column Chromatography Issues

ProblemPotential CauseRecommended Solution
Poor separation of compounds (overlapping bands). - Inappropriate mobile phase polarity.- Column was overloaded with crude material.- Column was not packed properly (channeling).- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a larger column or reduce the amount of sample loaded.- Ensure the silica gel is packed uniformly without any air bubbles.
The compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of bands. - The compound is interacting too strongly with the silica gel (e.g., acidic compounds).- The sample was not loaded onto the column in a concentrated band.- Add a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase to improve the peak shape of acidic compounds.- Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, water, ethyl acetate, hexane, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will give the target compound an Rf value of approximately 0.2-0.4. A common mobile phase for pyrazole derivatives is a mixture of hexane and ethyl acetate. For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude Product Workup Aqueous Workup Crude->Workup AssessPurity Assess Purity (TLC/HPLC) Workup->AssessPurity Pure Pure Product AssessPurity->Pure Purity > 98% Impure Impure Product AssessPurity->Impure Purity < 98% Recrystallization Recrystallization Impure->Recrystallization Solid ColumnChromatography Column Chromatography Impure->ColumnChromatography Oil or Solid Recrystallization->AssessPurity ColumnChromatography->AssessPurity

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Unsuccessful CheckPurity Re-assess Purity (HPLC/NMR) Start->CheckPurity ImpurityID Identify Impurities CheckPurity->ImpurityID StartingMaterial Unreacted Starting Material? ImpurityID->StartingMaterial Isomer Isomeric Impurity? ImpurityID->Isomer Other Other Impurities? ImpurityID->Other AdjustColumn Adjust Column Chromatography Conditions (e.g., gradient elution) StartingMaterial->AdjustColumn Yes FractionalRecryst Attempt Fractional Recrystallization Isomer->FractionalRecryst Yes AltPurification Consider Alternative Purification (e.g., preparative HPLC) Other->AltPurification Yes

Caption: Decision tree for troubleshooting challenging purifications.

References

Overcoming low reactivity of (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Chloro-pyrazol-1-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?

A1: Low reactivity in amide coupling reactions with this substrate is a common issue and can be attributed to several factors:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid group needs to be activated to react with an amine. Inefficient activation by the coupling reagent is a primary cause of low yield.[1]

  • Electron-Deficient Pyrazole Ring: The pyrazole ring is inherently electron-deficient, and the presence of a chloro-substituent further withdraws electron density. This can reduce the nucleophilicity of the pyrazole nitrogens, but more importantly, it can influence the overall electronic properties of the molecule, potentially making the carboxylic acid harder to activate.

  • Steric Hindrance: The pyrazole ring, although planar, can present steric hindrance that impedes the approach of bulky amines or coupling agents to the carboxylic acid group.[1]

  • Amine Deactivation: The amine coupling partner may be deactivated through protonation, rendering it non-nucleophilic. This can occur if the reaction conditions are acidic or if an acid-base reaction happens between the carboxylic acid and the amine before coupling.[1]

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

Q2: Which coupling reagents are most effective for overcoming the low reactivity of this compound?

A2: For challenging substrates like this, more potent coupling reagents are recommended. While standard carbodiimides like DCC or EDC can work, uronium/aminium or phosphonium-based reagents are generally more effective.[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful coupling reagents, especially for sterically hindered or electron-deficient substrates.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.[3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for difficult couplings.

  • For extremely challenging cases, converting the carboxylic acid to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a very effective, albeit more aggressive, strategy.[4]

Q3: I am observing side reactions. How can they be minimized?

A3: A common side reaction in amide coupling is racemization if chiral amines are used. To minimize this, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often used with carbodiimide coupling agents.[1][5] These additives can also help to increase the reaction rate. Running the reaction at lower temperatures can also help suppress side reactions.[1]

Q4: What are the optimal reaction conditions (solvent, base, temperature) for this type of reaction?

A4:

  • Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or N-Methyl-2-pyrrolidone (NMP) are recommended.[6]

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is essential to neutralize any generated acidic byproducts and to ensure the amine partner is in its free base form.[6]

  • Temperature: Most coupling reactions are performed at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be beneficial, but this should be monitored carefully as it can also promote side reactions.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and optimize your reaction involving this compound.

Diagram: Troubleshooting Workflow

G start Low Yield with this compound check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is the Amine Nucleophilic? check_activation->check_amine Yes upgrade_reagent Upgrade Coupling Reagent (e.g., to HATU/HBTU) check_activation->upgrade_reagent No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes add_base Add/Check Non-Nucleophilic Base (e.g., DIPEA) check_amine->add_base No use_anhydrous Use Anhydrous Solvents/Reagents check_conditions->use_anhydrous No success Improved Yield check_conditions->success Yes acyl_chloride Convert to Acyl Chloride (SOCl2 / Oxalyl Chloride) upgrade_reagent->acyl_chloride Still Low Yield acyl_chloride->success check_purity Check Amine Purity and for Electron-Withdrawing Groups add_base->check_purity check_purity->success optimize_temp Optimize Temperature and Concentration use_anhydrous->optimize_temp optimize_temp->success

Caption: Troubleshooting decision tree for low-yield reactions.

Quantitative Data Summary

The following table summarizes typical yields for amide bond formation with challenging substrates under various conditions, providing a baseline for what to expect.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Reference
EDCHOBtDIPEADMF40 - 60[3]
HBTU-DIPEADMF70 - 90[3]
HATU-DIPEADMF85 - 95[1]
SOCl₂ (Acyl Chloride)Pyridine-DCM>90[4]

Experimental Protocols

Diagram: General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent and Base A->B C Stir for Pre-activation (if applicable) B->C D Add Amine C->D E Monitor Reaction by TLC/LCMS D->E F Aqueous Work-up E->F G Extraction F->G H Purification (Column Chromatography) G->H

Caption: General workflow for amide coupling reactions.

Protocol 1: Amide Coupling using HATU

This protocol is recommended as a first-line approach for this compound due to the high efficiency of HATU.[1]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 equivalents) to the solution, followed by the addition of DIPEA (2.5 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Acyl Chloride Formation and Amidation

This protocol is a more robust method for highly unreactive systems.[4]

Step A: Acyl Chloride Formation

  • Reaction Setup: In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCM.

  • Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Then, add oxalyl chloride (1.5 equivalents) or thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then stir for 1-2 hours or until gas evolution ceases.

  • Isolation: Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. Use this immediately in the next step.

Step B: Amide Formation

  • Reaction Setup: Dissolve the amine (1.0 equivalent) in anhydrous DCM in a separate flask and add a base such as pyridine or triethylamine (1.5 equivalents). Cool the mixture to 0°C.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1. The product can then be purified by column chromatography.

References

Preventing byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent methods for pyrazole synthesis include:

  • Knorr Pyrazole Synthesis: This involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1]

  • Reaction with α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives, which typically forms pyrazoline intermediates that are subsequently oxidized to pyrazoles.[2][3][4]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne.[5][6][7]

  • Multicomponent Reactions: These strategies involve combining three or more reactants in a single step to construct the pyrazole ring, offering high efficiency.[2][3]

Q2: What are the most common byproducts in pyrazole synthesis?

A2: The formation of byproducts is a common challenge in pyrazole synthesis. Key byproducts include:

  • Regioisomers: These are particularly common in reactions with unsymmetrical 1,3-dicarbonyl compounds, where the hydrazine can react at two different sites, leading to a mixture of products that can be difficult to separate.[2]

  • Pyrazolines: These are non-aromatic intermediates that can result from incomplete oxidation or aromatization, especially when starting from α,β-unsaturated carbonyl compounds.[3][4]

  • Di-addition Products: In some cases, two molecules of hydrazine may react with a single dicarbonyl compound.

  • Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.[1]

  • Side reactions of starting materials: Impurities in the starting materials or side reactions of the hydrazine can lead to colored impurities and other undesired products.

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts. Thin-Layer Chromatography (TLC) can quickly reveal the presence of multiple components in the reaction mixture. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for determining the specific structures of the byproducts.

Q4: How does temperature affect pyrazole yield and byproduct formation?

A4: Temperature is a critical parameter in pyrazole synthesis. Increasing the reaction temperature can often increase the rate of reaction and the yield of the desired pyrazole. However, excessively high temperatures can lead to the degradation of products and the formation of undesirable byproducts. For multicomponent reactions, optimizing the temperature is crucial; for instance, in one study, increasing the temperature to 60°C improved the yield, but further increases led to a decrease in yield.[2] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields compared to conventional heating.[8]

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra show duplicate sets of peaks for the desired product.

    • Multiple spots are observed on TLC, even after initial purification attempts.

    • Broadened melting point range of the isolated product.

  • Solutions:

    • Solvent Selection: The choice of solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles.

    • pH Control: Adjusting the pH of the reaction mixture can direct the initial site of nucleophilic attack by the hydrazine.

    • Catalyst Choice: The use of specific catalysts can favor the formation of one regioisomer over another. For instance, in some multicomponent syntheses, the synergistic effect of an ionic liquid catalyst favors high regioselectivity.[4]

    • Structural Modification of Reactants: Modifying the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound can influence the regiochemical outcome.

Issue 2: Low Yield of Desired Pyrazole
  • Symptoms:

    • A significant amount of unreacted starting materials is observed by TLC or LC-MS after a prolonged reaction time.

    • The isolated yield of the purified product is consistently low.

  • Solutions:

    • Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds, as impurities can lead to unwanted side reactions.

    • Reaction Conditions Optimization:

      • Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC to determine the optimal duration. Microwave-assisted synthesis can be an effective alternative to conventional heating to improve yields and reduce reaction times.[8]

      • Catalyst: The choice of catalyst can significantly impact the reaction rate. For example, nano-ZnO has been demonstrated to be an efficient catalyst for the synthesis of some pyrazoles, leading to high yields in a short time.[2]

    • Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of certain byproducts and improve the yield of the desired product.

Issue 3: Presence of Pyrazoline Byproduct
  • Symptoms:

    • NMR and MS data indicate the presence of a non-aromatic, partially saturated pyrazole ring.

    • This is common when using α,β-unsaturated ketones as starting materials.[3][4]

  • Solutions:

    • Oxidation Step: An explicit oxidation step is often required to convert the initially formed pyrazoline to the aromatic pyrazole. This can be achieved in situ or in a separate step using an oxidizing agent.

    • Choice of Hydrazine: Using a hydrazine derivative with a good leaving group, such as tosylhydrazine, can lead directly to the aromatic pyrazole through elimination.[3][4]

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles. [8]

MethodTemperature (°C)TimeYield (%)
Conventional752 hours72 - 90
Microwave-Assisted605 minutes91 - 98

Table 2: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles.

1,3-DiketoneSolventRegioisomer Ratio (A:B)
1,1,1-trifluoro-2,4-pentanedioneEthanol1:1
1,1,1-trifluoro-2,4-pentanedioneTFE>95:5
1-phenyl-1,3-butanedioneEthanol2:1
1-phenyl-1,3-butanedioneTFE>95:5

Regioisomer A is the desired product, and B is the undesired isomer. TFE = 2,2,2-trifluoroethanol.

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Methylpyrazoles using a Fluorinated Alcohol Solvent

  • Dissolution: Dissolve the 1,3-diketone (1 equivalent) in 2,2,2-trifluoroethanol (TFE).

  • Addition of Hydrazine: Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [8]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the appropriate α,β-unsaturated carbonyl compound (1 equivalent) and phenylhydrazine (1.2 equivalents) in a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 60°C) and power (e.g., 50 W) for a short duration (e.g., 5 minutes).

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Problem Identified: Low Yield or Byproduct Formation check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) start->optimize_conditions adjust_stoichiometry Adjust Reactant Stoichiometry start->adjust_stoichiometry byproduct_id Identify Byproduct Structure (NMR, MS) start->byproduct_id end Desired Product Obtained (High Yield and Purity) check_purity->end optimize_conditions->end adjust_stoichiometry->end regioisomer Issue: Regioisomers byproduct_id->regioisomer Isomeric Mixture pyrazoline Issue: Pyrazoline byproduct_id->pyrazoline Incomplete Aromatization other_byproduct Issue: Other Byproducts byproduct_id->other_byproduct Other Impurities solution_regio Solution: - Change Solvent (e.g., TFE) - Adjust pH - Screen Catalysts regioisomer->solution_regio solution_pyrazoline Solution: - Add Oxidation Step - Use Tosylhydrazine pyrazoline->solution_pyrazoline solution_other Solution: - Modify Work-up - Chromatographic Purification other_byproduct->solution_other solution_regio->end solution_pyrazoline->end solution_other->end

Caption: A troubleshooting workflow for addressing common issues in pyrazole synthesis.

Regioisomer_Formation cluster_reactants Reactants cluster_products Products diketone Unsymmetrical 1,3-Diketone path_a Attack at Carbonyl A diketone->path_a path_b Attack at Carbonyl B diketone->path_b hydrazine Substituted Hydrazine hydrazine->path_a hydrazine->path_b regioisomer_a Regioisomer A path_a->regioisomer_a regioisomer_b Regioisomer B path_b->regioisomer_b

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl compound.

References

Technical Support Center: Optimization of Reaction Conditions for (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Chloro-pyrazol-1-yl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method involves a two-step synthesis. The first step is the chlorination of a pyrazole precursor to obtain 4-chloropyrazole. The second, and key step, is the N-alkylation of the 4-chloropyrazole ring with an ethyl haloacetate (such as ethyl chloroacetate or ethyl bromoacetate), followed by the hydrolysis of the resulting ester to the final carboxylic acid.

Q2: What are the main challenges in the N-alkylation of 4-chloropyrazole?

A2: The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as 4-chloropyrazole, is achieving regioselectivity.[1] The two nitrogen atoms (N1 and N2) in the pyrazole ring have similar electronic properties, making them both susceptible to alkylation.[1] This can lead to the formation of a mixture of N1 and N2 alkylated regioisomers, which are often difficult to separate.[1]

Q3: How can I control the regioselectivity of the N-alkylation reaction?

A3: Several factors can be manipulated to control the regioselectivity of the N-alkylation:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1]

  • Choice of Base and Solvent: The combination of the base and solvent system plays a crucial role. For instance, using sodium hydride (NaH) in a non-polar solvent like THF or potassium carbonate (K2CO3) in a polar aprotic solvent like DMSO can significantly influence the N1/N2 ratio.[1] The use of sodium hydride has been shown to prevent the formation of regioisomeric byproducts in some cases.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Q4: What are common side reactions to be aware of?

A4: Besides the formation of the N2-alkylated isomer, other potential side reactions include incomplete reaction, leaving unreacted 4-chloropyrazole, and possible dialkylation if a strong base is used in excess. In some cases, the starting materials or intermediates might decompose under harsh reaction conditions, leading to colored impurities.

Q5: Is it necessary to isolate the ethyl ester intermediate before hydrolysis?

A5: While it is good practice to isolate and purify the ethyl (4-chloro-pyrazol-1-yl)-acetate intermediate to ensure the final product's purity, it is sometimes possible to proceed with hydrolysis of the crude ester. However, this may complicate the final purification of the carboxylic acid.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Probable CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress by Thin Layer Chromatography (TLC). - Increase the reaction time or temperature. - Ensure the base is of good quality and used in the correct stoichiometry.
Suboptimal Base/Solvent Combination - Screen different bases (e.g., NaH, K2CO3, Cs2CO3). - Test various solvents (e.g., DMF, DMSO, THF, Acetonitrile). Stronger bases like NaH in THF often give good results.[1]
Degradation of Starting Materials or Product - Use freshly distilled solvents and high-purity reagents. - If the reaction is heated, consider if the product is temperature-sensitive.
Difficult Product Isolation - Optimize the work-up procedure to minimize product loss. - Ensure the pH is correctly adjusted during extraction.
Problem 2: Formation of Regioisomers (N1 and N2 alkylation)
Probable CauseRecommended Solution
Similar Reactivity of N1 and N2 Nitrogens The two nitrogen atoms in the pyrazole ring have similar nucleophilicity.[1]
Reaction Conditions Favoring Mixture Formation - Modify the Base: Strong, non-coordinating bases like NaH can favor N1 alkylation. - Change the Solvent: The solvent can influence the reactivity of the pyrazolate anion. Experiment with both polar (e.g., DMF, MeCN) and non-polar (e.g., THF, Dioxane) solvents.[2] - Vary the Temperature: Running the reaction at a lower temperature may increase selectivity.
Steric and Electronic Effects While the 4-chloro substituent is electronically withdrawing, its steric bulk is minimal, leading to less pronounced directing effects compared to bulkier groups.

Data Presentation

The following table presents representative data on the N-alkylation of 4-chloropyrazole with different electrophiles, illustrating the impact of the electrophile's structure on the reaction yield. Note that these are for model reactions and yields may vary for the specific synthesis of this compound.

EntryElectrophile (Trichloroacetimidate)ProductYield (%)[3][4]
1Phenyl(p-tolyl)methyl4-Chloro-1-[phenyl(p-tolyl)methyl]-1H-pyrazole88
2Phenyl(o-tolyl)methyl4-Chloro-1-[phenyl(o-tolyl)methyl]-1H-pyrazole85
3(p-Chlorophenyl)phenylmethyl4-Chloro-1-[(p-chlorophenyl)phenylmethyl]-1H-pyrazole76
4(p-Methoxyphenyl)phenylmethyl4-Chloro-1-[(p-methoxyphenyl)phenylmethyl]-1H-pyrazole71
51-(2-Naphthyl)ethyl4-Chloro-1-[1-(2-naphthyl)ethyl]-1H-pyrazole67

Experimental Protocols

Protocol 1: Synthesis of Ethyl (4-Chloro-pyrazol-1-yl)-acetate

This is a generalized procedure for the N-alkylation of 4-chloropyrazole.

  • Preparation: To a solution of 4-chloropyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the suspension vigorously for 30 minutes. Then, add ethyl chloroacetate (1.2 eq.) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl (4-Chloro-pyrazol-1-yl)-acetate
  • Reaction Setup: Dissolve the ethyl (4-chloro-pyrazol-1-yl)-acetate (1.0 eq.) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq.) to the solution and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-4 hours).

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute hydrochloric acid (HCl).

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A 4-Chloropyrazole D Reaction at 60-70°C A->D B Ethyl Chloroacetate B->D C Base (e.g., K2CO3) in Solvent (e.g., DMF) C->D E Work-up and Purification D->E F Ethyl (4-chloro-pyrazol-1-yl)-acetate E->F G Base (e.g., NaOH) in EtOH/H2O F->G Proceed to Hydrolysis H Reflux G->H I Acidification and Isolation H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_regioselectivity cluster_base Base Optimization cluster_solvent Solvent Screening cluster_temp Temperature Control Start Problem: Mixture of N1 and N2 Isomers Base Modify the Base Start->Base Solvent Change the Solvent Start->Solvent Temp Adjust Temperature Start->Temp Outcome Improved N1 Selectivity Base->Outcome NaH NaH (often more selective) Base->NaH Solvent->Outcome THF THF Solvent->THF Temp->Outcome ZeroC 0 °C Temp->ZeroC K2CO3 K2CO3 Cs2CO3 Cs2CO3 DMF DMF MeCN Acetonitrile RoomTemp Room Temperature Reflux Reflux (may decrease selectivity)

References

Technical Support Center: Purification of (4-Chloro-pyrazol-1-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Chloro-pyrazol-1-yl)-acetic acid derivatives. The information is designed to help resolve common issues encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:

  • Unreacted starting materials: Such as 4-chloropyrazole or a haloacetic acid derivative.

  • Isomeric byproducts: Positional isomers formed during the alkylation of the pyrazole ring.

  • Over-alkylated products: D-alkylation of the pyrazole nitrogen.

  • Residual solvents: Solvents used in the reaction or work-up, such as DMF, toluene, or ethyl acetate.[1][2]

  • Dichloroacetic acid or acetic acid: If chloroacetic acid is used as a starting material, these are common impurities from its manufacturing process.[3]

Q2: My final product of this compound shows a persistent impurity peak in the NMR. How can I identify it?

A2: Identifying an unknown impurity is crucial for its removal. Here are the recommended steps:

  • Analyze the 1H NMR spectrum: Look for characteristic signals of common solvents or starting materials. For example, residual ethyl acetate will show a quartet around 4.1 ppm and a triplet around 1.2 ppm.

  • Utilize 2D NMR techniques: Techniques like COSY and HMQC can help in elucidating the structure of the impurity.

  • Mass Spectrometry (MS): Obtain a mass spectrum of your sample to determine the molecular weight of the impurity, which can provide significant clues to its identity.

  • Reference Spectra: Compare the impurity signals with the spectra of known starting materials and potential byproducts.

Q3: What is the most effective method for removing polar impurities from my this compound derivative?

A3: For removing polar impurities, several methods can be effective:

  • Aqueous washes: If the desired product is sufficiently nonpolar, washing an organic solution of the product with water or brine can remove highly polar impurities.

  • Crystallization: This is a highly effective method for purifying crystalline solids. The choice of solvent is critical; a solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Column Chromatography: Using a polar stationary phase like silica gel, polar impurities will have a stronger interaction and elute more slowly than the less polar desired product. A gradient elution from a non-polar to a more polar solvent system can provide good separation.[1][2][4]

Q4: Can I use crystallization to purify my this compound derivative? What solvents are recommended?

A4: Yes, crystallization is a powerful purification technique for these compounds. The choice of solvent is critical and must be determined empirically. A good starting point for solvent screening would be:

  • Single solvent systems: Ethanol, methanol, isopropanol, ethyl acetate, or acetic acid.[5]

  • Mixed solvent systems: Toluene/heptane, ethanol/water, or ethyl acetate/hexane.

The ideal solvent or solvent system will dissolve the compound when hot but lead to the formation of well-defined crystals upon cooling, leaving the impurities in the mother liquor.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Oily product after synthesis The product may have a low melting point or be contaminated with residual solvent or oily impurities.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, column chromatography is the recommended purification method.[1]
Product purity does not improve after a single crystallization. The chosen solvent may not be optimal, or the impurity may have similar solubility to the product.Perform a second crystallization using a different solvent system. Alternatively, use column chromatography for separation.
Significant product loss during column chromatography. The product may be adsorbing irreversibly to the silica gel, or the chosen eluent may be too polar, causing co-elution with impurities.Deactivate the silica gel with a small amount of a polar solvent like triethylamine in the eluent if your compound is basic. Use a less polar eluent system and a slower gradient.
The product is a salt, and it is difficult to purify. The acidic nature of the acetic acid moiety can lead to salt formation.The compound can be purified as its free acid. A patent suggests a method where pyrazoles are dissolved, reacted with an acid to form a salt, and then purified by crystallization of the acid addition salt.[6] Another approach for a related compound involves acidification to precipitate the free form, followed by extraction.[7]

Quantitative Data Summary

The following table summarizes purity data for related compounds after purification, as found in the literature. This can serve as a benchmark for expected purity levels.

CompoundPurification MethodPurity AchievedReference
Monochloroacetic AcidCrystallization99.5%[3]
This compoundNot Specified (Commercial Sample)98%[8][9]
1-(4-chlorophenyl)pyrazol-3-olAcidification, Extraction, Crystallization>99%[7]
3-(5-fluoro-2-methyl-3-nitrophenyl)-1H-pyrazol-5-amineColumn ChromatographyNot specified, but confirmed by 1H & 13C NMR[4]

Experimental Protocols

Protocol 1: Purification by Crystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound derivative in a minimal amount of a chosen solvent (e.g., ethanol) at its boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals form, this is a potentially suitable solvent. If no crystals form, try adding an anti-solvent (e.g., water or hexane) dropwise until turbidity persists, then heat until the solution is clear again and allow to cool.

  • Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the selected hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Start with a low polarity mixture and gradually increase the polarity to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound derivatives.

PurificationWorkflow CrudeProduct Crude this compound derivative InitialAnalysis Initial Purity Analysis (TLC, NMR, LC-MS) CrudeProduct->InitialAnalysis IsCrystalline Is the product a solid at room temp? InitialAnalysis->IsCrystalline PurificationChoice Select Purification Method IsCrystalline->PurificationChoice Yes ColumnChromatography Column Chromatography IsCrystalline->ColumnChromatography No (Oily) Crystallization Crystallization PurificationChoice->Crystallization High Purity & Crystalline PurificationChoice->ColumnChromatography Complex Mixture or Oily FinalAnalysis Final Purity Analysis (NMR, LC-MS, etc.) Crystallization->FinalAnalysis ColumnChromatography->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct Purity > 98% FurtherPurification Further Purification Needed FinalAnalysis->FurtherPurification Purity < 98% FurtherPurification->PurificationChoice Re-evaluate Method

Caption: General workflow for the purification of this compound derivatives.

References

Stability issues of (4-Chloro-pyrazol-1-yl)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential stability issues of (4-Chloro-pyrazol-1-yl)-acetic acid in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: While specific stability data for this compound is not extensively published, based on its chemical structure, potential stability issues may include hydrolysis, photodegradation, and sensitivity to pH and temperature. The pyrazole ring system can be susceptible to degradation under certain conditions, and the chloro-substituent may also influence reactivity.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize potential degradation, it is recommended to store solutions of this compound in a cool, dark place. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or below) in a suitable solvent is recommended. Aliquoting the solution before freezing can help to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound most stable?

A3: The choice of solvent can significantly impact the stability of the compound. Aprotic solvents are generally preferred to minimize the risk of solvolysis. If aqueous buffers are necessary, it is crucial to determine the optimal pH for stability. It is recommended to perform preliminary stability studies in the intended solvent system.

Q4: How can I tell if my solution of this compound has degraded?

A4: Degradation can be indicated by a change in the physical appearance of the solution, such as color change or precipitate formation. However, many degradation products may be soluble and colorless. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?

A1: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The following troubleshooting steps can help identify the cause:

  • Review Sample Handling: Have the samples been exposed to light or elevated temperatures for extended periods?

  • Check Solution pH: If using an aqueous buffer, the pH may be promoting hydrolysis. Pyrazole ester derivatives have been shown to be unstable in alkaline conditions (pH 8).[1][2]

  • Consider Photodegradation: Exposure to UV or even ambient light can cause degradation of heterocyclic compounds.[3][4][5]

  • Evaluate Solvent Compatibility: The solvent itself may be reacting with the compound.

The following diagram outlines a logical workflow for troubleshooting unexpected degradation:

G Troubleshooting Workflow for Unexpected Degradation start Unexpected Peaks in HPLC check_handling Review Sample Handling (Light/Temp Exposure?) start->check_handling check_ph Evaluate Solution pH (Especially if aqueous) start->check_ph check_solvent Assess Solvent Compatibility start->check_solvent no_degradation Re-evaluate Analytical Method start->no_degradation degradation_confirmed Degradation Likely check_handling->degradation_confirmed check_ph->degradation_confirmed check_solvent->degradation_confirmed implement_controls Implement Controls: - Protect from light - Control temperature - Adjust pH/solvent degradation_confirmed->implement_controls end Stable Analysis no_degradation->end implement_controls->end

Caption: Troubleshooting workflow for unexpected degradation.

Q2: My experimental results are inconsistent when using solutions of this compound. Could this be a stability issue?

A2: Yes, inconsistent results are a common consequence of using a degraded or degrading solution, as the concentration of the active compound is changing over time. To address this, it is recommended to:

  • Prepare Fresh Solutions: Use freshly prepared solutions for each experiment whenever possible.

  • Perform a Time-Course Study: Analyze your solution by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions to assess its stability.

  • Use a Stability-Indicating Method: Ensure your analytical method can effectively separate the parent compound from any potential degradants.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. These include hydrolysis of the chloro-substituent, decarboxylation of the acetic acid side chain, and cleavage of the pyrazole ring. The following diagram illustrates these potential pathways:

G Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (e.g., aqueous base) parent->hydrolysis OH- photodegradation Photodegradation (UV/Vis Light) parent->photodegradation hv thermal_stress Thermal Stress (High Temperature) parent->thermal_stress Δ hydrolysis_product Hydroxypyrazole Derivative hydrolysis->hydrolysis_product ring_cleavage_products Ring Cleavage Products photodegradation->ring_cleavage_products decarboxylation_product 4-Chloro-1-methylpyrazole thermal_stress->decarboxylation_product

Caption: Potential degradation pathways of this compound.

Data on Forced Degradation Studies

While specific quantitative data for this compound is not publicly available, the following table outlines typical conditions used in forced degradation studies for small molecules, as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7] Researchers can use these conditions as a starting point to assess the stability of this compound.

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CDegradation of the pyrazole ring, hydrolysis of substituents
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CPotential for rapid degradation, especially of ester-like functionalities[1][2]
Oxidation 3% to 30% H₂O₂, room temperatureOxidation of the pyrazole ring and side chain
Thermal Dry heat, e.g., 60-80°CDecarboxylation, dehydration
Photostability Exposure to UV and visible light (ICH Q1B)Photodegradation, ring cleavage[3][4][5]

Experimental Protocols

Protocol 1: Preliminary Assessment of Solution Stability by HPLC

This protocol provides a general method for conducting a preliminary assessment of the stability of this compound in a chosen solvent system.

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, methanol, or a specific buffer) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (T=0) measurement.

  • Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, protected from light; 40°C in an oven; exposed to ambient light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Calculate the percentage of the parent compound remaining at each time point.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare Stress Samples:

    • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2-8 hours).

    • Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time (e.g., 2-8 hours).

    • Oxidative: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time (e.g., 24 hours).

    • Thermal: Expose the solid compound to dry heat (e.g., 80°C) for a specified time (e.g., 24-48 hours), then dissolve in a suitable solvent for analysis.

    • Photolytic: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines.

  • Neutralization (for acidic and basic samples): Prior to HPLC analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. A diode array detector is recommended to assess peak purity.

  • Evaluation: The goal is to achieve 5-20% degradation of the parent compound.[7] If degradation is too extensive or not observed, the stress conditions (time, temperature, reagent concentration) should be adjusted accordingly. The chromatograms will provide information on the number and relative amounts of degradation products formed under each stress condition.

The following diagram illustrates the general workflow for a forced degradation study:

G Forced Degradation Study Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC Method stress_conditions->hplc_analysis data_evaluation Evaluate Degradation Profile (5-20% target degradation) hplc_analysis->data_evaluation method_development Develop and Validate Stability-Indicating Method data_evaluation->method_development end Characterize Degradation Products method_development->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Catalyst Selection for Reactions Involving (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Chloro-pyrazol-1-yl)-acetic acid. The information is designed to assist in catalyst selection and optimization for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block. The two most common reaction sites are the carboxylic acid group and the C4-chloro position on the pyrazole ring. Key reactions include:

  • Esterification: Converting the carboxylic acid to an ester.

  • Amide Coupling: Forming an amide bond from the carboxylic acid and an amine.[1][2][3][4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: Replacing the chlorine atom with other functional groups via reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, or Heck reactions.[6][7][8][9][10]

Q2: How do I choose a catalyst for the esterification of this compound?

A2: For simple esterification with an alcohol, a strong acid catalyst is typically sufficient. This is known as Fischer esterification.[11] Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). For milder conditions, especially with sensitive alcohols, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) can be used.[12]

Q3: What are the recommended coupling agents and catalysts for forming an amide with this compound?

A3: Amide bond formation requires the activation of the carboxylic acid.[4] A variety of coupling reagents are effective. The choice often depends on the nucleophilicity of the amine and the desired reaction conditions. Common systems include:

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC, often with an additive like HOBt (1-Hydroxybenzotriazole) to minimize side reactions and racemization.[2][13][14]

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU, which are highly efficient but also more expensive.[5][15][16]

Q4: Can I perform a Suzuki-Miyaura cross-coupling reaction on the chloro- a position of this compound or its esters?

A4: Yes, however, aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings.[7] Therefore, a highly active catalyst system is required. Typically, this involves a palladium(0) source and a bulky, electron-rich phosphine ligand. The ester form of the starting material is often preferred to avoid potential complications with the free carboxylic acid.

Q5: What catalyst system is recommended for a Buchwald-Hartwig amination at the C4-position?

A5: Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination of the C4-chloro position requires a robust palladium catalyst.[6][10][17] Catalyst systems often consist of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a specialized phosphine ligand such as XPhos or tBuDavePhos.[9] The choice of ligand can be critical and may require screening to find the optimal conditions for your specific amine.

Troubleshooting Guides

Issue 1: Low Yield in Esterification
Potential Cause Troubleshooting Step
Incomplete Reaction For Fischer esterification, the reaction is an equilibrium. Use the alcohol as the solvent (in large excess) or remove water as it forms using a Dean-Stark apparatus to drive the reaction to completion.[11][18]
Catalyst Inactivity Ensure the acid catalyst is fresh and not hydrated. For DCC/DMAP methods, ensure reagents are anhydrous.
Substrate Decomposition If the starting material or product is sensitive to strong acid and heat, switch to milder conditions such as a DCC/DMAP coupling at room temperature.
Issue 2: Amide Coupling Reaction is Sluggish or Fails
Potential Cause Troubleshooting Step
Poor Carboxylic Acid Activation Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU). Ensure all reagents are anhydrous, as water can quench the activated species.[15][16]
Low Nucleophilicity of the Amine For electron-deficient or sterically hindered amines, a more reactive coupling agent and extended reaction times or elevated temperatures may be necessary. The addition of DMAP can sometimes facilitate the coupling with less reactive amines.[13]
Side Product Formation With carbodiimide reagents like DCC, the formation of N-acylurea byproduct can occur. Using an additive like HOBt helps to suppress this side reaction.[2][14]
Issue 3: No Reaction in Palladium-Catalyzed Cross-Coupling
Potential Cause Troubleshooting Step
Catalyst Inactivity The Pd(0) active species may not be forming. Ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the catalyst. Use a pre-catalyst that is more readily activated.
Incorrect Ligand Choice The ligand is crucial for activating aryl chlorides. Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).
Base Incompatibility The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. The base must be compatible with your substrate's functional groups.

Data Presentation: Catalyst Systems for Key Reactions

Table 1: Representative Conditions for Amide Coupling
EntryCoupling ReagentAdditiveBaseSolventTypical Yield
1EDC (1.2 eq)HOBt (1.2 eq)DIPEA (3 eq)DMFGood to Excellent
2DCC (1.1 eq)DMAP (0.1 eq)-DCMGood
3HATU (1.1 eq)-DIPEA (3 eq)DMFExcellent
4T3P (1.5 eq)-PyridineEtOAcGood to Excellent

Yields are representative and highly dependent on the specific amine used.

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
EntryPalladium SourceLigandBaseSolventTemperature (°C)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
2Pd₂(dba)₃XPhosK₂CO₃Dioxane110
3PEPPSI-IPr-CsFTHF80

These are starting points for optimization. The reactivity of the boronic acid partner will influence the outcome.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (4-Chloro-pyrazol-1-yl)acetate via Fischer Esterification
  • To a round-bottom flask, add this compound (1.0 eq).

  • Add absolute ethanol (20-fold excess, serving as solvent).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling of this compound with a Primary Amine using HATU
  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes at room temperature.

  • Add the primary amine (1.1 eq) to the solution.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.[15][16]

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualizations

Amide_Coupling_Workflow Amide Coupling General Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Acid (4-Chloro-pyrazol-1-yl) -acetic acid Activation Add Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Acid->Activation Amine Primary/Secondary Amine Amine->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Coupling Stir at RT Monitor by TLC/LC-MS Activation->Coupling Quench Aqueous Quench Coupling->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Amide Purify->Product Pd_Cross_Coupling_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Cl)L_n Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)L_n OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) TM_Complex->Product Start Start Start->Pd0 ArylChloride Ar-Cl (Substrate) ArylChloride->OA_Complex BoronicAcid R-B(OH)₂ + Base BoronicAcid->OA_Complex

References

Validation & Comparative

A Comparative Guide to the Bioisosteric Replacement of the (4-Chloro-pyrazol-1-yl)-acetic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (4-Chloro-pyrazol-1-yl)-acetic acid moiety is a key structural component in various biologically active compounds. Its unique combination of a substituted pyrazole ring and a carboxylic acid function allows for critical interactions with biological targets. However, the carboxylic acid group can present challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential for off-target effects. Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a powerful strategy to overcome these limitations while retaining or even enhancing biological activity.

This guide provides a comprehensive comparison of potential bioisosteric replacements for the this compound moiety, with a focus on alternatives for the carboxylic acid group. We will explore the synthesis, physicochemical properties, and potential biological implications of these replacements, using cyclooxygenase-2 (COX-2) inhibition as a relevant biological context. While direct experimental data for the bioisosteric replacement of this specific moiety is limited, we will draw upon analogous examples from the literature to provide a predictive framework for researchers.

Physicochemical Properties of Carboxylic Acid Bioisosteres

The selection of a suitable bioisostere is guided by its ability to mimic the key properties of the original functional group, such as acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity. The following table summarizes these properties for the carboxylic acid moiety and its common bioisosteres.

MoietyTypical pKaTypical logP (relative to COOH)Hydrogen Bond Donor/AcceptorKey Features
This compound 4-5-Donor & AcceptorForms key ionic and hydrogen bond interactions.
(4-Chloro-pyrazol-1-yl)-methyl-tetrazole 4.5-5.5HigherAcceptorMetabolically stable and more lipophilic than carboxylic acid.[1]
N-((4-Chloro-pyrazol-1-yl)-acetyl)sulfonamide 3.5-4.5SimilarDonor & AcceptorAcidity is comparable to carboxylic acids, with potential for additional interactions.
(4-Chloro-pyrazol-1-yl)-methyl-hydroxamic acid 8-9LowerDonor & AcceptorCan act as a metal chelator and has a different acidity profile.[2]
3-((4-Chloro-pyrazol-1-yl)-methyl)-isoxazol-5-ol 5-6HigherDonor & AcceptorCan offer a different vector for hydrogen bonding interactions.

Comparative Biological Activity: An Analogous System

To illustrate the potential impact of bioisosteric replacement on biological activity, we present data from a study on lonazolac, a non-steroidal anti-inflammatory drug (NSAID), and its bioisosteric analogs targeting COX-2.[3][4] This serves as a valuable model for understanding how modifying the acidic moiety can influence inhibitory potency and selectivity.

Compound (Analogous System)Bioisosteric ReplacementCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
LonazolacCarboxylic Acid1.50.0818.75
Lonazolac Analog 1Ester>1000.06>1667
Lonazolac Analog 2Amide>1000.15>667
Lonazolac Analog 3Pyrazole Carboxylate>1000.07>1428

This data is from a study on lonazolac and its analogs and is presented here as a representative example of the effects of bioisosteric replacement in a COX-2 inhibitor context.[3][4]

Synthetic Pathways for Bioisosteric Replacement

The following diagram outlines a general synthetic workflow for the preparation of tetrazole and acylsulfonamide bioisosteres of this compound.

G cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Tetrazole Bioisostere cluster_2 Synthesis of Acylsulfonamide Bioisostere start 4-Chloropyrazole ester Ethyl (4-chloro-pyrazol-1-yl)acetate start->ester Alkylation (Ethyl bromoacetate, Base) acid This compound ester->acid Hydrolysis (LiOH or NaOH) nitrile (4-Chloro-pyrazol-1-yl)-acetonitrile acid->nitrile Amidation then Dehydration acyl_chloride (4-Chloro-pyrazol-1-yl)-acetyl chloride acid->acyl_chloride Thionyl chloride or Oxalyl chloride tetrazole 5-((4-Chloro-pyrazol-1-yl)methyl)-1H-tetrazole nitrile->tetrazole Cycloaddition (NaN3, ZnCl2) acylsulfonamide N-((4-Chloro-pyrazol-1-yl)acetyl)sulfonamide acyl_chloride->acylsulfonamide Reaction with Sulfonamide, Base

Caption: General synthetic workflow for the preparation of tetrazole and acylsulfonamide bioisosteres.

Experimental Protocols

Synthesis of 5-((4-Chloro-pyrazol-1-yl)methyl)-1H-tetrazole (Tetrazole Bioisostere)

This protocol is a general procedure based on the synthesis of similar tetrazole derivatives.[5]

  • Amidation of this compound: To a solution of this compound (1 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. Evaporate the solvent and excess reagent under reduced pressure. Dissolve the resulting acid chloride in DCM and add to a cooled (0 °C) solution of aqueous ammonia (2 eq.). Stir for 1 hour. Extract the product with DCM, dry over sodium sulfate, and concentrate to yield (4-Chloro-pyrazol-1-yl)-acetamide.

  • Dehydration to Nitrile: To the (4-Chloro-pyrazol-1-yl)-acetamide (1 eq.) in DCM, add trifluoroacetic anhydride (1.5 eq.) and triethylamine (2 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract the product with DCM. Dry the organic layer and concentrate to yield (4-Chloro-pyrazol-1-yl)-acetonitrile.

  • Cycloaddition to Tetrazole: To a solution of (4-Chloro-pyrazol-1-yl)-acetonitrile (1 eq.) in DMF, add sodium azide (1.5 eq.) and zinc chloride (1.1 eq.). Heat the mixture to 120 °C and stir for 12 hours. Cool the reaction mixture, acidify with HCl, and extract the product with ethyl acetate. Purify by column chromatography to obtain 5-((4-Chloro-pyrazol-1-yl)methyl)-1H-tetrazole.

Synthesis of N-((4-Chloro-pyrazol-1-yl)acetyl)sulfonamide (Acylsulfonamide Bioisostere)

This protocol is adapted from general methods for the synthesis of N-acylsulfonamides.

  • Formation of Acid Chloride: To a solution of this compound (1 eq.) in DCM, add thionyl chloride (1.5 eq.) and a catalytic amount of DMF. Reflux the mixture for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain (4-Chloro-pyrazol-1-yl)-acetyl chloride.

  • Reaction with Sulfonamide: Dissolve sulfonamide (1.2 eq.) in anhydrous tetrahydrofuran (THF) and add sodium hydride (1.2 eq.) at 0 °C. Stir for 30 minutes. Add a solution of (4-Chloro-pyrazol-1-yl)-acetyl chloride (1 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify by column chromatography to yield N-((4-Chloro-pyrazol-1-yl)acetyl)sulfonamide.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against COX enzymes.

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compounds (e.g., DMSO).

  • Procedure:

    • Add the assay buffer, enzyme, and test compound at various concentrations to a 96-well plate.

    • Pre-incubate the mixture at 37 °C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Incubate at 37 °C for 10 minutes.

    • Stop the reaction by adding a solution of HCl.

    • Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

COX-2 Signaling Pathway

The following diagram illustrates the signaling pathway leading to inflammation, which is targeted by COX-2 inhibitors.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response stimuli Cytokines, Growth Factors, LPS pla2 Phospholipase A2 stimuli->pla2 activate membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 substrate pgg2 PGG2 cox2->pgg2 catalyzes pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs substrate for prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins produce inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor This compound & Bioisosteres inhibitor->cox2 inhibit

Caption: Simplified COX-2 signaling pathway in inflammation.

Conclusion

The bioisosteric replacement of the carboxylic acid moiety in this compound with groups such as tetrazoles and N-acylsulfonamides presents a promising strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. By carefully considering the physicochemical properties and synthetic accessibility of these bioisosteres, researchers can design novel compounds with improved metabolic stability, enhanced permeability, and potentially increased biological activity and selectivity. The provided experimental protocols and signaling pathway diagram offer a foundational framework for the synthesis and evaluation of such analogs in the context of COX-2 inhibition and beyond. Further investigation into these and other novel bioisosteric replacements will undoubtedly continue to be a valuable tool in modern drug discovery.

References

Comparative Analysis of (4-Chloro-pyrazol-1-yl)-acetic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (4-chloro-pyrazol-1-yl)-acetic acid scaffold has emerged as a promising framework in the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their antimicrobial and anticancer activities. The information presented herein is curated from experimental data to assist researchers in the strategic design of more potent and selective compounds.

Antimicrobial Activity of this compound Derivatives

The antimicrobial potential of pyrazole derivatives is a well-established area of research. The introduction of a 4-chloro substituent on the pyrazole ring, coupled with an acetic acid moiety at the N1 position, provides a versatile template for developing new antibacterial and antifungal agents. The structure-activity relationship of this class of compounds is significantly influenced by the nature of the substitution on the acetic acid functional group.

Comparison of Antimicrobial Potency

While a systematic study on a comprehensive series of this compound esters and amides with corresponding quantitative antimicrobial data is not extensively available in the public domain, preliminary findings from related structures suggest that the nature of the substituent on the acetamide or ester group plays a crucial role in determining the antimicrobial spectrum and potency. For instance, the incorporation of aromatic or heterocyclic moieties can enhance the activity against specific bacterial or fungal strains.

Compound ClassGeneral StructureObserved ActivityKey Findings
Amide Derivatives 2-(4-chloro-1H-pyrazol-1-yl)-N-(substituted)acetamideModerate to good antibacterial and antifungal activity.The nature of the N-substituent is critical for activity. Aromatic and heterocyclic substituents have shown promising results in related pyrazole-acetamide series.
Ester Derivatives Ethyl (4-chloro-1H-pyrazol-1-yl)acetate and analogsReported as synthetic intermediates; antimicrobial data for a series is limited.The ester moiety can be a proactive for the corresponding carboxylic acid, which may exhibit biological activity.

Table 1: General Antimicrobial Activity Profile of this compound Derivatives.

Anticancer Activity of this compound Derivatives

Recent studies have highlighted the potential of pyrazole-containing compounds as anticancer agents, targeting various signaling pathways involved in tumor progression. The this compound scaffold has been explored for the development of novel kinase inhibitors and other antitumor agents.

Structure-Activity Relationship in Anticancer Derivatives

The anticancer efficacy of this class of compounds is highly dependent on the substituents appended to the acetic acid moiety. Specifically, the design of amide derivatives has been a key focus, with variations in the amine component leading to significant differences in potency and selectivity.

Compound SeriesTargetIC50 RangeKey SAR Observations
N-Aryl Acetamides Various cancer cell linesMicromolar to nanomolarSubstitution on the N-aryl ring significantly impacts activity. Electron-withdrawing and halogen groups have been shown to enhance potency in some related pyrazole series.
N-Heterocyclic Acetamides Kinases (e.g., VEGFR-2)Potent inhibition observed in related structures (IC50 in nM range).[1]The nature and substitution pattern of the heterocyclic ring are critical for kinase binding and inhibitory activity.[1]

Table 2: Anticancer Activity of (4-Chloro-pyrazol-1-yl)-acetamide Analogs.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-Substituted 2-(4-chloro-1H-pyrazol-1-yl)acetamides

A general synthetic route to N-substituted 2-(4-chloro-1H-pyrazol-1-yl)acetamides involves the following steps:

  • Synthesis of (4-chloro-1H-pyrazol-1-yl)acetic acid: This intermediate can be prepared by the reaction of 4-chloropyrazole with an appropriate haloacetic acid ester followed by hydrolysis.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a standard coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[2][3]

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Visualizing Key Pathways and Workflows

To better understand the processes involved in the synthesis and evaluation of these compounds, the following diagrams illustrate a typical synthetic workflow and a conceptual signaling pathway that could be targeted by these derivatives.

Synthesis_Workflow Start 4-Chloropyrazole Step1 Reaction with Haloacetic Acid Ester Start->Step1 Intermediate1 (4-Chloro-pyrazol-1-yl) -acetic acid ester Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 (4-Chloro-pyrazol-1-yl) -acetic acid Step2->Intermediate2 Step3 Amide Coupling with Substituted Amine Intermediate2->Step3 Final_Product N-Substituted (4-Chloro-pyrazol-1-yl) -acetamide Step3->Final_Product

Caption: General synthetic workflow for N-substituted (4-chloro-pyrazol-1-yl)-acetamides.

Signaling_Pathway Receptor Growth Factor Receptor (e.g., VEGFR-2) Kinase Kinase Domain Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Signaling Signaling Cascade Substrate->Signaling Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Inhibitor (4-Chloro-pyrazol-1-yl) -acetic acid derivative Inhibitor->Kinase Inhibition

Caption: Conceptual signaling pathway targeted by kinase inhibitory derivatives.

References

Comparative In Vitro Biological Activities of (4-Chloro-pyrazol-1-yl)-acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of pyrazole-based compounds. This report details the in vitro anticancer, antimicrobial, and enzyme inhibitory activities of various derivatives structurally related to (4-Chloro-pyrazol-1-yl)-acetic acid, presenting key comparative data and experimental methodologies.

This guide synthesizes findings from multiple studies to provide a comparative analysis of the in vitro biological performance of pyrazole derivatives. While direct comparative studies on a homologous series derived from this compound are not extensively available in the reviewed literature, this report compiles and compares data from structurally analogous compounds, offering valuable insights into their potential therapeutic applications. The following sections present quantitative data in structured tables, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

A variety of pyrazole derivatives have been investigated for their cytotoxic effects against several human cancer cell lines. The data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicates that the pyrazole scaffold is a promising backbone for the development of novel anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization, or the activity of protein kinases like EGFR, CDK, and BTK, as well as direct interaction with DNA.[1][2]

Comparative Anticancer Activity of Pyrazole Derivatives
Compound/Derivative ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Pyrazole Benzothiazole HybridsHT29 (Colon)3.17AxitinibNot Specified[1]
PC3 (Prostate)6.77AxitinibNot Specified[1]
A549 (Lung)4.21AxitinibNot Specified[1]
U87MG (Glioblastoma)5.54AxitinibNot Specified[1]
Polysubstituted Pyrazole DerivativesHepG2 (Liver)2Cisplatin5.5[1]
3,4-Diaryl Pyrazole DerivativesVarious (6 lines)0.00006 - 0.00025Not SpecifiedNot Specified[3]
Pyrazole-based HeteroaromaticsA549 (Lung)42.79 - 55.73Not SpecifiedNot Specified[3]
Fused Pyrazole DerivativesHepG2 (Liver)0.71Erlotinib / Sorafenib10.6 / 1.06[3]

Antimicrobial Activity

The pyrazole nucleus is a constituent of several compounds exhibiting potent antimicrobial properties. The in vitro efficacy of these derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data, typically reported as Minimum Inhibitory Concentration (MIC), underscores the potential of pyrazole derivatives in combating infectious diseases. The proposed mechanisms of action include the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase.[4][5]

Comparative Antimicrobial Activity of Pyrazole Derivatives
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Naphthyl-substituted Pyrazole-derived HydrazonesStaphylococcus aureus0.78 - 1.56Not SpecifiedNot Specified[4]
Acinetobacter baumannii0.78 - 1.56Not SpecifiedNot Specified[4]
3-Coumarinyl Substituted PyrazolesMRSANot SpecifiedNot SpecifiedNot Specified[4]
Acinetobacter baumanniiNot SpecifiedNot SpecifiedNot Specified[4]
Pyrazole-Thiazole HybridsMRSA<0.2 (MBC)Not SpecifiedNot Specified[4]
Pyrazole-dimedone compoundsStaphylococcus aureus16Not SpecifiedNot Specified[6]

Enzyme Inhibitory Activity

Certain pyrazole derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating diseases associated with enzymatic dysregulation. A notable area of investigation is their activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies.

Comparative COX Enzyme Inhibitory Activity of Pyrazole Derivatives
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Source
2a Not Specified19.87Not Specified[7]
3b 875.839.4322.21[7]
4a 878.861.2414.35[7]
5b 676.838.7317.47[7]
5e 512.839.1413.10[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro biological assays mentioned in this guide.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro COX Enzyme Inhibition Assay (Fluorimetric Assay)

This assay measures the peroxidase activity of cyclooxygenase (COX) enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a reaction buffer. A fluorogenic substrate (e.g., ADHP) and arachidonic acid are also prepared.

  • Compound Incubation: The enzyme is pre-incubated with the test compounds or a reference inhibitor (e.g., Celecoxib) for a defined period.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Fluorescence Measurement: The fluorescence is monitored over time using a fluorescence plate reader. The rate of the reaction is proportional to the COX activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

The following diagrams illustrate a general experimental workflow for in vitro biological testing and a simplified representation of a signaling pathway that can be targeted by pyrazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Biological Testing cluster_data Data Analysis Start Start: this compound Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Anticancer Anticancer Assays Purification->Anticancer Antimicrobial Antimicrobial Assays Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Enzyme->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity MIC->Selectivity End End Selectivity->End Final Report

Caption: A generalized workflow for the synthesis and in vitro biological evaluation of chemical compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: Simplified EGFR signaling pathway, a potential target for anticancer pyrazole derivatives.

References

A Comparative Guide to the Synthetic Routes of Prominent Pyrazole-Containing APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs. The efficient and scalable synthesis of these active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. This guide provides an objective comparison of various synthetic routes for four prominent pyrazole-containing APIs: the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, the anti-obesity agent Rimonabant, and the insecticide Fipronil. This analysis, supported by experimental data, aims to inform researchers and professionals in selecting the most suitable synthetic strategies based on factors such as yield, purity, and process efficiency.

General Approaches to Pyrazole Synthesis

The construction of the pyrazole ring is central to the synthesis of these APIs. Two classical and widely employed methods are the Knorr pyrazole synthesis and the Paal-Knorr synthesis.

  • Knorr Pyrazole Synthesis: This method involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound.[1][2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole ring.[1][2]

  • Paal-Knorr Pyrrole Synthesis: While primarily used for pyrrole synthesis from 1,4-dicarbonyl compounds and amines, a variation of this reaction using hydrazines instead of amines can also lead to the formation of pyrazoles from 1,3-dicarbonyls.[4]

The choice of specific starting materials and reaction conditions in these fundamental methods significantly influences the regioselectivity and overall efficiency of the synthesis, as will be detailed for each API.

Comparative Analysis of Synthetic Routes

This section delves into the specific synthetic strategies for Celecoxib, Sildenafil, Rimonabant, and Fipronil, presenting quantitative data in comparative tables and outlining detailed experimental protocols for key transformations.

Celecoxib

Celecoxib, a selective COX-2 inhibitor, is widely used for the management of pain and inflammation. Its synthesis typically revolves around the Knorr pyrazole synthesis.

Synthetic Route Comparison
Route Key Transformation Starting Materials Reaction Conditions Yield (%) Purity (%) Reference
Classic Knorr Synthesis Claisen Condensationp-methylacetophenone, Ethyl trifluoroacetateSodium hydride or Potassium hydride in Toluene86 - 96Not specified[5]
Cyclocondensation1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulfamoylphenylhydrazine hydrochlorideEthanol, refluxNot specified>99[6]
Continuous Flow Synthesis Lithiation and Aldehyde Addition2-bromo-3,3,3-trifluoropropene, p-tolualdehyden-BuLi/diisopropylamine, THF, -78 °C62Not specified[7]
Oxidation1-(4-methylphenyl)-3,3,3-trifluoroprop-1-yn-2-olBarium manganate packed bed reactor95Not specified[7]
Cyclocondensation1-(4-methylphenyl)-3,3,3-trifluoroprop-1-yn-2-one, 4-sulfamidophenylhydrazineEthanol, 80 °C90Not specified[7]
Experimental Protocols

Classic Knorr Synthesis: Claisen Condensation

To a stirred suspension of sodium hydride (25g) in 400ml of toluene, a mixture of p-methylacetophenone (40g) and ethyl trifluoroacetate (50g) is added dropwise at 20-25°C. The reaction mixture is then heated to 40-45°C for 5 hours. After cooling to 30°C, 120ml of 15% hydrochloric acid is added. The organic layer is separated and evaporated under reduced pressure. The residue is crystallized from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[5]

Continuous Flow Synthesis: Cyclocondensation

A solution of 1-(4-methylphenyl)-3,3,3-trifluoroprop-1-yn-2-one and 4-sulfamidophenylhydrazine in ethanol is passed through a heated reactor at 80°C. The solvent is evaporated, and the residue is treated with ethanol to dissolve the product and filter out insoluble byproducts, affording pure Celecoxib.[7]

Synthetic Pathway Visualization

Celecoxib_Synthesis cluster_knorr Classic Knorr Synthesis cluster_flow Continuous Flow Synthesis A p-methylacetophenone C 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione A->C Claisen Condensation B Ethyl trifluoroacetate B->C E Celecoxib C->E Cyclocondensation D 4-sulfamoylphenylhydrazine D->E F 2-bromo-3,3,3-trifluoropropene H 1-(4-methylphenyl)-3,3,3-trifluoroprop-1-yn-2-ol F->H Lithiation & Addition G p-tolualdehyde G->H I 1-(4-methylphenyl)-3,3,3-trifluoroprop-1-yn-2-one H->I Oxidation K Celecoxib I->K Cyclocondensation J 4-sulfamidophenylhydrazine J->K

Caption: Synthetic routes to Celecoxib.

Sildenafil

Sildenafil, widely known as Viagra, is a potent inhibitor of phosphodiesterase type 5 (PDE5). Its synthesis has evolved from a linear discovery route to a more convergent and greener commercial process.

Synthetic Route Comparison
Route Key Transformation Starting Materials Reaction Conditions Yield (%) Purity (%) Reference
Initial Discovery Synthesis Pyrazole formationDiketoester, HydrazineAcetic acidNot specifiedNot specified[8][9]
ChlorosulfonylationPyrazolopyrimidinoneChlorosulfonic acidNot specifiedNot specified[8][9]
Amide CouplingChlorosulfonylated intermediate, N-methylpiperazineNot specifiedNot specifiedNot specified[8][9]
Improved Commercial Synthesis Chlorosulfonylation2-ethoxybenzoic acidThionyl chloride, Chlorosulfonic acidNot specifiedNot specified[8]
Amide CouplingChlorosulfonylated intermediate, N-methylpiperazineAqueous suspensionNot specifiedNot specified[8]
CyclizationAmide intermediateAcidic or neutral conditionsup to 95Not specified[8]
Facile Synthesis Chlorosulfonylation5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneChlorosulfonic acid, Thionyl chlorideNot specifiedNot specified[10]
Amide CouplingSulfonyl chloride intermediate, N-methylpiperazineDichloromethane, 20-25°C9099.8[10][11]
Experimental Protocols

Facile Synthesis: Amide Coupling

To a solution of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride in methylene dichloride, N-methylpiperazine is added at 25-30°C. The reaction mixture is stirred for 1 hour. The organic layer is washed with aqueous sodium bicarbonate and water, then concentrated. The residue is crystallized from methanol to give sildenafil base.[11]

Synthetic Pathway Visualization

Sildenafil_Synthesis cluster_discovery Initial Discovery Synthesis cluster_commercial Improved Commercial Synthesis A Diketoester C Pyrazole intermediate A->C B Hydrazine B->C D Pyrazolopyrimidinone C->D E Chlorosulfonylated intermediate D->E Chlorosulfonylation G Sildenafil E->G Amide Coupling F N-methylpiperazine F->G H 2-ethoxybenzoic acid I Chlorosulfonylated intermediate H->I Chlorosulfonylation K Amide intermediate I->K Amide Coupling J N-methylpiperazine J->K M Sildenafil K->M Cyclization L Aminopyrazole L->M

Caption: Synthetic routes to Sildenafil.

Rimonabant

Rimonabant is a selective cannabinoid receptor 1 (CB1) antagonist, formerly used as an anti-obesity drug. Efforts have been made to develop cost-effective and efficient synthetic routes.

Synthetic Route Comparison
Route Key Transformation Starting Materials Reaction Conditions Yield (%) Overall Yield (%) Reference
Cost-Effective Process Condensation4-chloropropiophenone, Diethyl oxalateLiHMDS, Methyl cyclohexane, 15-20°C7045[12]
Hydrazone formationDiketo ester, N-aminopiperidineEthanol, room tempNot specified[12]
CyclizationHydrazone, 2,4-dichlorophenylhydrazine HClEthanol, room temp65[12]
One-Pot Synthesis One-pot reaction4-chloropropiophenone, Diethyl oxalate, N-aminopiperidine, 2,4-dichlorophenylhydrazine HClToluene, reflux6969[13]
Experimental Protocols

Cost-Effective Process: Condensation

To a solution of lithium hexamethyldisilazide in methyl cyclohexane at 15-20°C, a solution of 4-chloropropiophenone in methyl cyclohexane is added. After stirring for 1 hour, diethyl oxalate is added. The reaction mixture is stirred for 6 hours. The precipitated solid is filtered and partitioned between 1N HCl and methylene dichloride. The organic phase is dried and evaporated to give the diketoester.[12]

One-Pot Synthesis

A mixture of 4-chloropropiophenone, diethyl oxalate, N-aminopiperidine, and 2,4-dichlorophenylhydrazine hydrochloride in toluene is refluxed. After completion of the reaction, water and toluene are added. The organic phase is separated, washed with water, dried, and evaporated. The residue is crystallized from isopropyl ether to afford Rimonabant.[13]

Synthetic Pathway Visualization

Rimonabant_Synthesis cluster_cost_effective Cost-Effective Process cluster_one_pot One-Pot Synthesis A 4-chloropropiophenone C Diketo ester A->C Condensation B Diethyl oxalate B->C E Hydrazone intermediate C->E Hydrazone formation D N-aminopiperidine D->E G Rimonabant E->G Cyclization F 2,4-dichlorophenyl- hydrazine HCl F->G H 4-chloropropiophenone L Rimonabant H->L One-Pot Reaction I Diethyl oxalate I->L J N-aminopiperidine J->L K 2,4-dichlorophenyl- hydrazine HCl K->L

Caption: Synthetic routes to Rimonabant.

Fipronil

Fipronil is a broad-spectrum insecticide. Its synthesis involves the construction of a substituted pyrazole ring followed by oxidation of a thioether group.

Synthetic Route Comparison
Route Key Transformation Starting Materials Reaction Conditions Yield (%) Purity (%) Reference
Oxidation Route 1 Oxidation of thiopyrazole5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole, H₂O₂Trichloroacetic acid, Chlorobenzene, 15-20°CNot specified>97[14][15][16]
Oxidation Route 2 Oxidation of thiopyrazole5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole, H₂O₂Monobromoacetic acid, Chlorobenzene, 15-20°C34 (isolated)95[16]
Oxidation Route 3 Oxidation of thiopyrazole5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole, H₂O₂Dibromoacetic acid, Tribromoacetic acid, Chlorobenzene, 15-20°C50 (isolated)96[14][15]
High Yield Process Thioether formation and Oxidation5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, Diethylamine hydrochlorideEthylene dichloride, 50-60°C75-9095-97[17]
Experimental Protocols

Oxidation Route 1

To a cooled (15-20°C) mixture of trichloroacetic acid, chlorobenzene, and boric acid, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole is added. Aqueous hydrogen peroxide (50%) is then added, and the mixture is stirred for 20 hours. After workup, the crude Fipronil is purified by crystallization from chlorobenzene and a mixture of ethyl acetate and chlorobenzene to achieve a purity of over 97%.[14][15][16]

Synthetic Pathway Visualization

Caption: Synthetic route to Fipronil via oxidation.

Conclusion

The synthesis of pyrazole-containing APIs is a dynamic field with continuous efforts to improve efficiency, reduce costs, and enhance the environmental profile of the manufacturing processes. The classic Knorr synthesis remains a robust and widely used method for constructing the pyrazole core. However, innovations such as continuous flow synthesis and one-pot procedures offer significant advantages in terms of reaction time, yield, and scalability. The choice of a particular synthetic route will ultimately depend on a variety of factors, including the specific target molecule, available starting materials, and the desired scale of production. This comparative guide provides a foundation for informed decision-making in the development and optimization of synthetic strategies for this important class of pharmaceuticals.

References

Unlocking the Potential: A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comprehensive validation of the anticancer activity of various pyrazole derivatives, offering a comparative analysis against established anticancer drugs and detailing the experimental frameworks used for their evaluation.

This document summarizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the therapeutic potential of pyrazole derivatives.

Comparative Anticancer Activity of Pyrazole Derivatives

The in vitro cytotoxic activity of various pyrazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for several pyrazole derivatives compared to standard anticancer drugs.

Compound/DrugCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 22 (Pyrazole-benzoxazine hybrid) MCF-7 (Breast)2.82EtoposideNot specified
A549 (Lung)4.51EtoposideNot specified
HeLa (Cervical)6.28EtoposideNot specified
PC3 (Prostate)3.14EtoposideNot specified
Compound 23 (Pyrazole-benzoxazine hybrid) MCF-7 (Breast)3.15EtoposideNot specified
A549 (Lung)5.24EtoposideNot specified
HeLa (Cervical)4.86EtoposideNot specified
PC3 (Prostate)2.97EtoposideNot specified
Compound 15 (Morpholine-benzimidazole-pyrazole hybrid) MCF-7 (Breast)0.042Combretastatin A-4 (CA-4)Not specified
PC3 (Prostate)0.61Combretastatin A-4 (CA-4)Not specified
A549 (Lung)0.76Combretastatin A-4 (CA-4)Not specified
Compound 37 (Pyrazole-isolongifolanone derivative) MCF-7 (Breast)5.21Not specifiedNot specified
Compound 6b (Pyrazolinone chalcone) Caco-2 (Colorectal)23.34Not specifiedNot specified
Doxorubicin MCF-7 (Breast)0.95[1]--

Experimental Protocols

The validation of anticancer activity relies on a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the evaluation of pyrazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and standard drugs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO, if used) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the pyrazole derivatives for a specified time.

  • Harvesting: Harvest the cells (both adherent and suspension) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically done by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the fluorescence intensity by flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole derivatives for the desired time period. Harvest the cells.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Mechanisms of Action

To better understand how pyrazole derivatives exert their anticancer effects, it is crucial to visualize the signaling pathways they target and the experimental workflows used to validate their activity.

Experimental Workflow for Anticancer Activity Validation

The following diagram illustrates a typical workflow for the validation of the anticancer activity of newly synthesized pyrazole derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Studies synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Cell Viability) characterization->mtt Lead Compound Selection apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle western_blot Western Blot (Protein Expression) cell_cycle->western_blot Investigate Molecular Targets enzyme_assay Enzyme Inhibition Assays western_blot->enzyme_assay animal_model Xenograft Animal Models enzyme_assay->animal_model Preclinical Evaluation toxicity Toxicity Studies animal_model->toxicity

Caption: A generalized workflow for the discovery and validation of anticancer pyrazole derivatives.

Targeted Signaling Pathway: PI3K/Akt/mTOR

Several pyrazole derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway plays a crucial role in cell growth, proliferation, and survival. The diagram below illustrates the inhibition of this pathway by a pyrazole derivative.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazole Pyrazole Derivative Pyrazole->PI3K Pyrazole->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazole derivative.

References

A Comparative Analysis of Substituted Pyrazole Precursors for Synthetic Efficiency and Diversity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, integral to numerous therapeutic agents. The choice of precursor is a critical determinant of synthetic efficiency, yield, and the accessible diversity of substituted pyrazoles. This guide provides an objective comparison of common pyrazole precursors, supported by experimental data and detailed protocols, to inform strategic decisions in chemical synthesis.

The synthesis of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established yet continually evolving field. The versatility of the pyrazole core in drug discovery stems from its ability to act as a bioisostere for other functional groups and to engage in various biological interactions.[1] A multitude of synthetic routes have been developed, with the selection of the starting materials being paramount to the success of the synthesis. This analysis focuses on a comparative evaluation of three principal classes of precursors: 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, and α,β-alkynic aldehydes.

Comparative Performance of Pyrazole Precursors

The efficiency of pyrazole synthesis is often measured by reaction yield, time, and the complexity of the reaction conditions. The following table summarizes a comparative overview of these parameters for the different precursor types.

Precursor TypeTypical ReagentsReaction ConditionsTypical Yields (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
1,3-Dicarbonyl Compounds Acetylacetone, Ethyl acetoacetate, etc. & Hydrazine derivativesRoom temperature to reflux, often with acid or base catalyst70-98%[2]1-8 hours[3][4]High yields, readily available starting materials, straightforward procedure (Knorr synthesis)Potential for regioisomer formation with unsymmetrical diketones[2]
α,β-Unsaturated Carbonyls Chalcones, Vinyl ketones, etc. & Hydrazine derivativesReflux in the presence of an acid catalyst or oxidizing agent60-92%[5][6]3-8 hours[3][7]Access to a wide range of substituted pyrazoles, particularly aryl-substitutedMay require an additional oxidation step from the intermediate pyrazoline[2]
α,β-Alkynic Aldehydes/ Ketones Propargyl aldehydes/ketones & Hydrazine derivativesReflux with a catalyst (e.g., CuI)Good to excellent (up to 99%)[2][8]~1 hour[2]High yields, rapid reaction times, high regioselectivityPrecursors may be less readily available or require synthesis

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative protocols for the synthesis of pyrazoles from 1,3-dicarbonyl and α,β-unsaturated carbonyl precursors.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole from a 1,3-Dicarbonyl Compound

This protocol is adapted from the Knorr pyrazole synthesis using acetylacetone and hydrazine hydrate.[4][9]

Materials and Reagents:

  • Acetylacetone

  • Hydrazine hydrate

  • Water

  • Ice

Procedure:

  • In a 100 mL round-bottom flask, combine 10 mL of acetylacetone and 50 mL of water.

  • Heat the reaction mixture to 40°C with stirring.

  • Slowly add 8 mL of hydrazine hydrate to the reaction mixture, ensuring the temperature is maintained between 40°C and 50°C.

  • After the addition is complete, a crystalline solid will precipitate.

  • Continue stirring for an additional 10-15 minutes.

  • Cool the round-bottom flask in an ice bath to maximize precipitation.

  • Filter the solid product, wash with a small amount of cold water, and allow it to air dry.

  • The expected yield of 3,5-dimethylpyrazole is approximately 75%.[4]

Protocol 2: Synthesis of a Substituted Pyrazole from an α,β-Unsaturated Carbonyl Compound (Chalcone)

This protocol outlines the synthesis of a pyrazole derivative from a chalcone and hydrazine hydrate.[3]

Materials and Reagents:

  • Substituted Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Hydrazine hydrate

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the relevance of pyrazole derivatives in drug discovery, the following diagrams visualize a key signaling pathway where pyrazole-based inhibitors are active, and a general experimental workflow for their synthesis.

experimental_workflow cluster_precursors Precursor Selection cluster_synthesis Synthesis cluster_processing Workup & Purification cluster_analysis Analysis P1 1,3-Dicarbonyl Compound S Cyclocondensation with Hydrazine P1->S P2 α,β-Unsaturated Carbonyl P2->S P3 α,β-Alkynic Aldehyde P3->S W Precipitation & Filtration S->W P Recrystallization/ Chromatography W->P A Characterization (NMR, MS, etc.) P->A

Caption: A generalized workflow for the synthesis of substituted pyrazoles from different precursors.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT DNA DNA pSTAT->DNA Translocation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of the pyrazole-based drug, Ruxolitinib.[10][11][12][13]

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and inflammation.[14][15] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[15] Pyrazole-based drugs, such as Ruxolitinib, have been developed as potent inhibitors of JAK kinases, demonstrating the therapeutic potential of this heterocyclic scaffold.[11][12] Ruxolitinib specifically inhibits JAK1 and JAK2, thereby blocking the downstream signaling that leads to the transcription of genes involved in inflammation and cell proliferation.[10][13]

Conclusion

The choice of precursor for pyrazole synthesis has significant implications for the efficiency and outcome of the reaction. 1,3-Dicarbonyl compounds offer a reliable and high-yielding route for a wide range of substituted pyrazoles. α,β-Unsaturated carbonyls provide access to further structural diversity, particularly with aryl substitutions, though may necessitate an additional oxidation step. For rapid and highly regioselective syntheses, α,β-alkynic aldehydes and ketones are excellent precursors, provided their availability is not a limiting factor. The provided protocols and diagrams serve as a practical guide for researchers to make informed decisions in the synthesis of novel pyrazole derivatives for drug discovery and other applications.

References

Comparative Analysis of Screening Libraries Based on the (4-Chloro-pyrazol-1-yl)-acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This guide will focus on two primary therapeutic areas where pyrazole derivatives have shown significant promise: oncology and antimicrobial research.

Anticancer Activity of Pyrazole Derivatives

Pyrazole-containing compounds have been extensively investigated for their potential to inhibit cancer cell growth by targeting various components of cellular signaling pathways.[1]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Pyrazolo[4,3-f]quinoline derivative (Comp. 48)HCT116 (Colon)1.7[2]
Pyrazolo[4,3-f]quinoline derivative (Comp. 48)HeLa (Cervical)3.6[2]
Pyrazole carbaldehyde derivative (Comp. 43)MCF7 (Breast)0.25[2]
Pyrazole ring-containing isolongifolanone (Comp. 37)MCF7 (Breast)5.21[2]
3,4-diaryl pyrazole derivative (Comp. 5)K562, A549, MCF7Potent[2]
Pyrazolone derivative (Comp. 4)HCT-116 (Colon)7.67 ± 0.5[3]
Pyrazolone derivative (Comp. 4)HepG-2 (Liver)5.85 ± 0.4[3]
Pyrazolone derivative (Comp. 4)MCF-7 (Breast)6.97 ± 0.5[3]
Pyrazole derivative (Comp. 5c)HT-29 (Colon)6.43[4]
Pyrazole derivative (Comp. 5c)PC-3 (Prostate)9.83[4]
Signaling Pathways in Oncology

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[2] One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Pyrazole Pyrazole Derivative (e.g., Comp. 43) Pyrazole->PI3K Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazole derivative.

Another key target for pyrazole compounds is the Hippo signaling pathway, where they can interfere with the YAP/TEAD protein-protein interaction.[3]

Antimicrobial Activity of Pyrazole Derivatives

The pyrazole scaffold is also a promising starting point for the development of new antimicrobial agents to combat drug-resistant pathogens.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various pyrazole derivatives against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/Derivative Microorganism MIC (µg/mL) Reference
Hydrazone derivative (Comp. 21)Acinetobacter baumannii4[5]
Hydrazone derivative (Comp. 20 & 22)Acinetobacter baumannii8[5]
N-arylamine derivative (Comp. 3 & 5)MRSA16[5]
Pyrazole derivative (Comp. 3)Escherichia coli0.25[6]
Pyrazole derivative (Comp. 4)Streptococcus epidermidis0.25[6]
Pyrazole derivative (Comp. 2)Aspergillus niger1[6]
Hydrazone (Comp. 21a)Antibacterial62.5–125[7]
Hydrazone (Comp. 21a)Antifungal2.9–7.8[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of pyrazole-based screening libraries.

In Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the pyrazole derivatives (e.g., 0.5, 1, 5, and 10 µM/mL) and incubated for a specified period (e.g., 48 hours).[4] A vehicle control (e.g., DMSO) is also included.

  • MTT Addition : An MTT solution (e.g., 5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to the control, and IC50 values are determined.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Add_Compounds Add Pyrazole Derivatives (Varying Concentrations) Incubate_1->Add_Compounds Incubate_2 Incubate for 48h Add_Compounds->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Solubilize Solubilize Formazan with DMSO Incubate_3->Solubilize Read_Absorbance Measure Absorbance at 540 nm Solubilize->Read_Absorbance Analyze Calculate % Inhibition and IC50 Values Read_Absorbance->Analyze End End Analyze->End

Figure 2: Workflow for a typical MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation : A serial dilution of the pyrazole compounds is prepared in a 96-well microtiter plate.

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The (4-chloro-pyrazol-1-yl)-acetic acid scaffold and its broader pyrazole family represent a versatile and promising area for drug discovery. The data synthesized from various research publications indicate that focused libraries of these compounds exhibit potent anticancer and antimicrobial activities. While direct commercial availability of a dedicated screening library for this specific scaffold is limited, the wealth of information in the public domain provides a strong foundation for researchers to design and synthesize their own focused libraries for screening against specific biological targets. The experimental protocols and pathway information provided in this guide offer a starting point for such endeavors.

References

A Comparative Guide to the Molecular Docking of Novel Pyrazole-Based Ligands as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking studies of ligands derived from (4-Chloro-pyrazol-1-yl)-acetic acid, with a focus on their potential as Cyclooxygenase-2 (COX-2) inhibitors. The performance of these novel pyrazole derivatives is compared with established non-steroidal anti-inflammatory drugs (NSAIDs), offering insights supported by computational data.

Introduction to COX-2 Inhibition and Pyrazole Derivatives

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammatory conditions with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds have emerged as a promising class of selective COX-2 inhibitors, with celecoxib being a well-known example. Recent research has explored derivatives of this compound as a novel scaffold for the development of potent and selective COX-2 inhibitors.

Comparative Docking Analysis

This section presents a comparative summary of the molecular docking performance of newly synthesized 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives against the human COX-2 enzyme (PDB ID: 3LN1). For a comprehensive comparison, the docking results of well-established NSAIDs, including the selective COX-2 inhibitor Celecoxib and the non-selective inhibitor Indomethacin, are also included. The docking scores, representing the binding affinity, and the key interacting amino acid residues are tabulated below.

Compound ClassLigand ExampleDocking Score (kcal/mol)Key Interacting ResiduesReference
This compound Derivatives 4,5-dihydro-1H-pyrazole-1-yl acetate derivativeNot explicitly statedThe 4,5-dihydro-1H-pyrazole ring is crucial for interaction with the COX-2 enzyme.[1][2][Design, et al., 2022][1][2]
Selective COX-2 Inhibitor (Coxib) Celecoxib-11.453 to -16.997Arg106, Tyr371, Trp373, Gly512, Ala513[Mohammed Ezzat, et al., 2020][2]
Non-Selective NSAID (Acetic Acid Derivative) Indomethacin-7.5 to -9.5Arg120, Tyr355, Ser530[Ullah, et al., 2022][3]
Selective COX-2 Inhibitor (Coxib) Etoricoxib-10.78 to -11.22Interacts with 19 amino acid residues in the active site.[4][5][Sadasivam, et al., 2020][4][6]

Experimental Protocols

A detailed methodology for the molecular docking studies is crucial for the reproducibility and validation of the results. The following protocol is a representative summary based on studies utilizing the Schrödinger software suite for docking against the COX-2 enzyme.

1. Protein Preparation:

  • The three-dimensional crystal structure of the human COX-2 enzyme in complex with a ligand (PDB ID: 3LN1) was obtained from the Protein Data Bank.

  • The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger Maestro software. This process involved the removal of water molecules, the addition of hydrogen atoms, the assignment of bond orders, and the optimization of the hydrogen bond network.

  • The protein structure was then minimized using the OPLS_2005 force field.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives and the reference NSAIDs were sketched using a molecular editor.

  • The ligands were then prepared using the LigPrep module of the Schrödinger suite. This step generates low-energy 3D conformations of the ligands and assigns correct protonation states at a physiological pH.

3. Receptor Grid Generation:

  • A receptor grid was generated around the active site of the COX-2 enzyme. The grid box was centered on the co-crystallized ligand in the 3LN1 structure to define the binding pocket.

4. Molecular Docking:

  • Molecular docking was performed using the Glide (Grid-based Ligand Docking with Energetics) module of the Schrödinger suite.

  • The prepared ligands were docked into the generated receptor grid using the Standard Precision (SP) or Extra Precision (XP) mode.

  • The docking poses were evaluated based on their GlideScore, which is a proprietary scoring function that estimates the binding free energy. The pose with the lowest GlideScore was considered the most favorable binding mode.

5. Analysis of Interactions:

  • The interactions between the docked ligands and the amino acid residues in the active site of COX-2 were visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Data Bank (PDB ID: 3LN1) Prot_Prep Protein Preparation (Schrödinger Maestro) PDB->Prot_Prep Ligands Ligand Structures (2D) Lig_Prep Ligand Preparation (LigPrep) Ligands->Lig_Prep Grid_Gen Receptor Grid Generation Prot_Prep->Grid_Gen Docking Molecular Docking (Glide) Lig_Prep->Docking Grid_Gen->Docking Scoring Pose Scoring (GlideScore) Docking->Scoring Interaction Interaction Analysis Scoring->Interaction

Caption: A logical workflow of a typical molecular docking study.

COX-2 Signaling Pathway

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors COX-2 Inhibitors (this compound derivatives, Celecoxib) Inhibitors->COX2 Inhibition

Caption: The role of COX-2 in the arachidonic acid cascade leading to inflammation.

References

In Vivo Efficacy of Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This guide provides a comparative overview of the in vivo efficacy of select pyrazole derivatives across key therapeutic areas, including oncology, inflammation, and metabolic disorders. The data presented is compiled from recent preclinical studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Efficacy of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. The following table summarizes the in vivo efficacy of notable pyrazole derivatives from recent studies.

Table 1: Comparison of In Vivo Anticancer Efficacy of Pyrazole Compounds

CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointResultStandard DrugStandard Drug ResultReference
Compound 6 (3,4-diaryl pyrazole derivative)Orthotopic murine mammary tumorMice5 mg/kgTumor growth inhibitionSignificant--[1]
Compound 41 (pyrazole-containing derivative)HCT-116 xenograft--Antitumor potentialNoteworthy--[2]
Compound 5b (1H-benzofuro[3,2-c]pyrazole derivative)---Tubulin polymerization inhibitionIC50 of 7.30 µM (in vitro)ABT-751-[3]
Ferrocene-pyrazole hybrid 47cHCT-116, PC-3, HL60, SNB19 cell lines--Anticancer activity (in vitro)IC50 of 3.12 µM (HCT-116)--[4]
Experimental Protocols: Anticancer Studies

The in vivo anticancer efficacy of pyrazole compounds is typically evaluated using xenograft or orthotopic tumor models in immunocompromised mice. A generalized experimental workflow is as follows:

  • Cell Culture and Implantation: Human cancer cell lines (e.g., HCT-116, MCF-7, A549) are cultured and then implanted subcutaneously or orthotopically into mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, after which the animals are randomized into control and treatment groups.

  • Treatment Administration: The test compound (pyrazole derivative) and a standard-of-care drug (e.g., Doxorubicin) are administered, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule.

  • Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., histopathology, biomarker analysis).

G cluster_workflow Experimental Workflow: In Vivo Anticancer Efficacy A Cancer Cell Culture B Implantation into Animal Model A->B C Tumor Growth & Randomization B->C D Treatment (Pyrazole Compound vs. Control) C->D E Monitoring (Tumor Volume, Body Weight) D->E F Endpoint Analysis (Tumor Weight, Biomarkers) E->F

Figure 1. Generalized workflow for in vivo anticancer efficacy studies.

Signaling Pathways in Cancer Targeted by Pyrazole Compounds

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling molecules. For instance, some compounds have been shown to inhibit kinases such as EGFR, VEGFR-2, PI3K, and CDKs, which are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

G cluster_pathway Targeted Signaling Pathways in Cancer Pyrazole Pyrazole Compounds EGFR EGFR Pyrazole->EGFR inhibition VEGFR2 VEGFR-2 Pyrazole->VEGFR2 inhibition PI3K PI3K Pyrazole->PI3K inhibition CDK2 CDK2 Pyrazole->CDK2 inhibition Proliferation Cell Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Survival Cell Survival PI3K->Survival CDK2->Proliferation

Figure 2. Inhibition of key cancer signaling pathways by pyrazole compounds.

Anti-inflammatory and Analgesic Efficacy of Pyrazole Derivatives

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[5][6][7] Preclinical studies continue to explore novel pyrazole compounds for their potential to mitigate inflammation and pain.

Table 2: Comparison of In Vivo Anti-inflammatory and Analgesic Efficacy

Compound Series/NameInflammatory ModelAnimal ModelKey Efficacy EndpointResultStandard DrugStandard Drug ResultReference
Series 5a-5fCarrageenan-induced paw edema-Anti-inflammatory actionActive--[5][6]
Compounds 5e, 5f, 6d--Analgesic activityPotent--[5][6]
Compound 178--Anti-inflammatory potency80.93% inhibitionDiclofenac Sodium81.62% inhibition[2]
Compound 179--Inflammation inhibition77.27% (3h), 81.00% (5h)Indomethacin74.82% (3h), 80.32% (5h)[2]
2-MBAPAAβ(1-42)-injected brainRatInhibition of microgliosisInhibited--[8]
Compound 6g--Suppression of IL-6 expression (in vitro)IC50 of 9.562 µMDexamethasone, CelecoxibLess potent than 6g[9][10]
Experimental Protocols: Anti-inflammatory Studies

A common method to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

  • Baseline Measurement: The initial paw volume of the animals is measured.

  • Compound Administration: Animals are pre-treated with the pyrazole compound or a standard anti-inflammatory drug (e.g., indomethacin, diclofenac).

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Antidiabetic Efficacy of Pyrazole Derivatives

Recent research has highlighted the potential of pyrazole-based compounds in the management of diabetes, primarily through the modulation of targets like PPAR-γ.[11][12]

Table 3: Comparison of In Vivo Antidiabetic Efficacy of Pyrazole-based Thiazolidinediones

CompoundAnimal ModelKey Efficacy EndpointResult (Blood Glucose)Standard DrugStandard Drug Result (Blood Glucose)Reference
5oStreptozotocin-induced diabetic ratsBlood glucose lowering140.1 ± 4.36Pioglitazone135.2 ± 4.91[11]
5nStreptozotocin-induced diabetic ratsBlood glucose lowering141.4 ± 6.15Rosiglitazone141.1 ± 5.88[11]
5aStreptozotocin-induced diabetic ratsBlood glucose lowering150.7 ± 4.15--[11]
Experimental Protocols: Antidiabetic Studies

The streptozotocin (STZ)-induced diabetic rat model is widely used to evaluate the efficacy of potential antidiabetic agents.

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ.

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels after a few days.

  • Treatment: Diabetic animals are treated with the pyrazole compound or a standard drug (e.g., pioglitazone, rosiglitazone) for a specified period.

  • Monitoring: Blood glucose levels and other relevant parameters (e.g., body weight, lipid profile) are monitored.

  • Data Analysis: The effect of the treatment on blood glucose levels is compared to the diabetic control group.

Signaling Pathway in Diabetes Targeted by Pyrazole Compounds

Several pyrazole-based thiazolidinedione derivatives have been shown to act as peroxisome proliferator-activated receptor-γ (PPAR-γ) modulators.[11][12] Activation of PPAR-γ leads to improved insulin sensitivity and glucose uptake.

G cluster_pathway PPAR-γ Signaling in Diabetes Pyrazole Pyrazole-Thiazolidinedione Derivatives PPARg PPAR-γ Pyrazole->PPARg activation Insulin_Sensitivity Increased Insulin Sensitivity PPARg->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake PPARg->Glucose_Uptake Blood_Glucose Reduced Blood Glucose Insulin_Sensitivity->Blood_Glucose Glucose_Uptake->Blood_Glucose

Figure 3. Activation of PPAR-γ signaling by pyrazole derivatives in diabetes.

Conclusion

The studies highlighted in this guide underscore the significant therapeutic potential of pyrazole compounds across a range of diseases. The versatility of the pyrazole scaffold allows for the development of potent and selective inhibitors of various biological targets. The provided data and experimental outlines serve as a valuable starting point for researchers looking to build upon these findings and advance novel pyrazole-based candidates towards clinical development.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of (4-Chloro-pyrazol-1-yl)-acetic Acid Derivatives and Related Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the on-target potency and off-target effects of small molecule inhibitors is paramount for advancing drug discovery and ensuring therapeutic safety. This guide provides a comprehensive comparison of the cross-reactivity profiles of pyrazole-based kinase inhibitors, with a focus on derivatives related to the (4-chloro-pyrazol-1-yl)-acetic acid scaffold. Due to the limited publicly available cross-reactivity data for the specific this compound molecule, this guide leverages data from structurally similar and well-characterized pyrazole-containing drugs to predict potential off-target interactions and guide selectivity profiling efforts.

The pyrazole moiety is a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] Its ability to form key hydrogen bonds within the ATP-binding site of kinases makes it a popular choice for inhibitor design. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge in achieving selectivity, often leading to off-target activities and potential toxicities.[2] This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid in the evaluation and development of selective this compound derivatives.

Comparative Selectivity of Pyrazole-Based Kinase Inhibitors

To illustrate the varying selectivity profiles of pyrazole-based inhibitors, this section provides a comparative analysis of well-characterized drugs targeting different kinase families. The data is presented in tabular format to facilitate easy comparison of on-target potency and off-target effects.

Ruxolitinib: A JAK1/2 Inhibitor

Ruxolitinib is a potent inhibitor of Janus kinases JAK1 and JAK2, which are key mediators in cytokine signaling.[3] While highly selective, at higher concentrations, it can inhibit other kinases, most notably JAK3 and TYK2.[3]

Kinase TargetIC50 (nM)On-Target/Off-Target
JAK1 3.3 On-Target
JAK2 2.8 On-Target
JAK3428Off-Target
TYK219Off-Target
c-Src>1000Off-Target
Lck>1000Off-Target
Note: IC50 values can vary depending on the assay conditions. The data presented here is a representative summary from published literature.[3]
Barasertib (AZD1152): An Aurora B Kinase Inhibitor

Barasertib is a highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[4][5] Its prodrug, AZD1152, is rapidly converted to the active form, AZD1152-HQPA, in plasma.[6] Barasertib exhibits significant selectivity for Aurora B over Aurora A.[5]

Kinase TargetIC50 (nM)On-Target/Off-Target
Aurora B 0.37 On-Target
Aurora A1369Off-Target
Note: IC50 values are for the active form, Barasertib-HQPA (AZD2811).[5]
Tozasertib (VX-680): A Pan-Aurora Kinase Inhibitor

Tozasertib is a potent inhibitor of all three Aurora kinases (A, B, and C).[7] While it is a pan-Aurora inhibitor, it also demonstrates activity against other kinases, highlighting the potential for polypharmacology with some pyrazole-based scaffolds.[8]

Kinase TargetKi (nM)On-Target/Off-Target
Aurora A 0.6 On-Target
Aurora B 18 On-Target
Aurora C 4.6 On-Target
RIPK1- (IC50 = 180 nM)Off-Target
Note: Ki values are reported for Tozasertib (MK-0457).[7][9]

Key Signaling Pathways

Understanding the signaling pathways in which target kinases operate is crucial for interpreting the biological consequences of inhibition. The following diagrams illustrate two major pathways frequently targeted by pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription Dimer->Gene 6. Gene Regulation DNA DNA

Caption: The JAK/STAT signaling pathway is crucial for immunity and cell growth.

Aurora_Kinase_Pathway G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->AuroraB Centrosome Centrosome Maturation Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Condensation Kinetochore Attachment AuroraB->Chromosome Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint Cleavage_Furrow Cleavage Furrow Formation AuroraB->Cleavage_Furrow

Caption: Aurora kinases play a critical role in regulating mitosis.

Experimental Protocols for Cross-Reactivity Profiling

Accurate determination of a compound's selectivity profile is essential. The following are detailed protocols for two widely used methods for assessing kinase inhibitor cross-reactivity and target engagement.

In Vitro Kinase Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of a compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound derivative) stock solution (10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_compound Prepare Compound Dilutions start->prep_compound add_reagents Add Kinase, Substrate, and Compound to Plate prep_compound->add_reagents start_reaction Initiate Reaction with [γ-³³P]ATP add_reagents->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction transfer Transfer to Filter Plate stop_reaction->transfer wash Wash Filter Plate transfer->wash measure Measure Radioactivity wash->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro radiometric kinase assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[10]

Materials:

  • Cell line of interest

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction).

  • Determine the protein concentration of the soluble fractions.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.

  • A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow start Start treat_cells Treat Cells with Compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells heat_cells Heat Cells at Temperature Gradient harvest_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Centrifuge to Separate Soluble Fraction lyse_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant western_blot Analyze by Western Blot collect_supernatant->western_blot analyze_data Generate Melting Curves western_blot->analyze_data end End analyze_data->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The development of selective kinase inhibitors is a critical endeavor in modern drug discovery. While the this compound scaffold holds promise, a thorough understanding of its potential cross-reactivity is essential for its successful development. By leveraging the comparative data from other pyrazole-based inhibitors and employing robust experimental methodologies such as in vitro kinase profiling and CETSA, researchers can effectively characterize the selectivity of their compounds. This systematic approach will facilitate the identification of potent and selective drug candidates with minimized off-target effects, ultimately leading to safer and more effective therapeutics.

References

Safety Operating Guide

Proper Disposal of (4-Chloro-pyrazol-1-yl)-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (4-Chloro-pyrazol-1-yl)-acetic acid as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal.

Researchers and drug development professionals must adhere to strict protocols when managing chemical waste. The following information outlines the necessary steps for the proper disposal of (4--Chloro-pyrazol-1-yl)-acetic acid, ensuring compliance with safety standards and regulatory requirements.

Immediate Safety and Handling Precautions

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Therefore, it is prudent to handle this compound with the same level of caution.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves.

  • Eye Protection: Wear eye and face protection.

  • Clothing: Wear protective clothing to avoid skin contact.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Use only in a well-ventilated area and avoid breathing fumes or dust.[1]

  • Do not eat, drink, or smoke when using this product.

Step-by-Step Disposal Procedure

All chemical waste, including this compound and any contaminated materials, must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent.[2] Do not dispose of this chemical down the drain or in regular trash. [2][3]

  • Waste Identification and Segregation:

    • Treat all waste chemicals as hazardous unless confirmed otherwise by your institution's safety office.[2]

    • Segregate this compound waste from other waste streams to prevent accidental mixing of incompatible materials.[4] As an acidic compound, it should be stored separately from bases.[4]

  • Container Selection and Labeling:

    • Use a designated and appropriate container for hazardous waste. The container must be compatible with the chemical and have a secure cap.[4][5]

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]

    • The SAA must be inspected weekly for any leaks.[4]

    • Keep the waste container closed at all times, except when adding waste.[2][4]

  • Disposal of Empty Containers:

    • A container that has held this compound should be considered hazardous waste.

    • If the compound is determined to be an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash.[2][6] The rinsate must be collected and disposed of as hazardous waste.[6]

    • For non-acutely hazardous waste, empty the container as much as possible, deface the label, and remove the cap before disposing of it as regular trash, in accordance with institutional policies.[2]

  • Request for Waste Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS office to arrange for pickup and disposal.[4][5]

Spill and Emergency Procedures

In the event of a spill:

  • Small Spills (<1 L): If you are trained and have the appropriate PPE and spill kit, you may clean up the spill. Absorb the spill with an inert material, place it in a suitable, sealed container for disposal, and label it as hazardous waste.[1][7]

  • Large Spills (>1 L): Evacuate the area and notify your institution's emergency response team and EHS office immediately.[7]

  • Personal Contamination:

    • Skin: Remove contaminated clothing and rinse the affected area with plenty of soap and water.[1]

    • Eyes: Immediately flush with water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move to fresh air.

    • Seek medical attention in all cases of personal exposure.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[5]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kilogram (solid)[5]
pH for Drain Disposal (Not Applicable for this Chemical) Between 5.5 and 10.5[3]
Storage Time for Partially Filled Containers in SAA Up to 1 year[4]

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_0 Waste Generation and Collection cluster_1 Storage cluster_2 Disposal Request A Generation of this compound waste B Identify as Hazardous Waste A->B C Select a compatible, labeled hazardous waste container B->C D Place waste in the container C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Keep container closed except when adding waste E->F G Weekly inspection of SAA for leaks E->G H Is the container full or has it reached the storage time limit? F->H G->H I Contact Environmental Health & Safety (EHS) for pickup H->I Yes J EHS collects and disposes of the waste I->J

Caption: Disposal workflow for this compound.

This comprehensive guide, based on established safety protocols, provides the necessary information for the responsible disposal of this compound. Always consult your institution's specific guidelines and local regulations to ensure full compliance.

References

Essential Safety and Logistical Guidance for Handling (4-Chloro-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for handling (4-Chloro-pyrazol-1-yl)-acetic acid (CAS No. 32089-46-6). Adherence to these guidelines is crucial for minimizing risks and ensuring personal and environmental safety.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPEStandardRationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).To protect against splashes and dust that can cause serious eye irritation.
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber). A chemical-resistant apron or lab coat.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.To prevent skin contact which can cause irritation.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of dust or vapors that may cause respiratory irritation.
Footwear Closed-toe shoes.N/ATo protect feet from potential spills.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step procedure outlines the safe handling workflow from preparation to cleanup.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

Handling the Compound
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][3]

  • Prevent Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4]

  • No Consumption: Do not eat, drink, or smoke in the area where the chemical is being handled.[4]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

In Case of Exposure or Spill
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container. Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all equipment and the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[5] It should be categorized as a chlorinated organic acid waste. Do not mix with non-halogenated waste streams.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, must also be disposed of as hazardous waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6] After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label and placing it in the appropriate recycling or trash receptacle.[6]

  • Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[3][7]

Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure Prep1 Review SDS Prep2 Don PPE Prep1->Prep2 Prep3 Prepare Work Area (Fume Hood) Prep2->Prep3 Handling1 Weigh/Measure Compound Prep3->Handling1 Handling2 Perform Experiment Handling1->Handling2 Cleanup1 Decontaminate Equipment & Work Area Handling2->Cleanup1 Emergency Emergency Procedure (Spill/Exposure) Handling2->Emergency Cleanup2 Segregate & Label Hazardous Waste Cleanup1->Cleanup2 Cleanup3 Dispose of Waste per Regulations Cleanup2->Cleanup3 Post1 Doff PPE Correctly Cleanup3->Post1 Post2 Wash Hands Thoroughly Post1->Post2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.